Product packaging for 4'-Trifluoromethyl-biphenyl-4-carbaldehyde(Cat. No.:CAS No. 90035-34-0)

4'-Trifluoromethyl-biphenyl-4-carbaldehyde

Cat. No.: B1304075
CAS No.: 90035-34-0
M. Wt: 250.21 g/mol
InChI Key: HIMSXOOFWOOYFK-UHFFFAOYSA-N
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Description

4'-Trifluoromethyl-biphenyl-4-carbaldehyde is a useful research compound. Its molecular formula is C14H9F3O and its molecular weight is 250.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9F3O B1304075 4'-Trifluoromethyl-biphenyl-4-carbaldehyde CAS No. 90035-34-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMSXOOFWOOYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382230
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90035-34-0
Record name 4′-Trifluoromethylbiphenyl-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90035-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 4'-Trifluoromethyl-biphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 90035-34-0

This technical guide provides a comprehensive overview of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde, a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical Properties and Data

This compound is a bifunctional organic compound characterized by a biphenyl backbone substituted with a trifluoromethyl group and a formyl (aldehyde) group at the 4' and 4 positions, respectively. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its utility as a building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 90035-34-0
Molecular Formula C₁₄H₉F₃O[1]
Molecular Weight 250.22 g/mol [1]
Appearance White to light yellow powder or crystalline solid
Melting Point 70 - 78 °C
Purity Typically >98.0% (GC)

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

General Synthetic Pathway

The synthesis involves the coupling of 4-formylphenylboronic acid with 4-bromobenzotrifluoride, or alternatively, 4-bromobenzaldehyde with 4-(trifluoromethyl)phenylboronic acid. The latter is often preferred due to the commercial availability and stability of the reactants.

G cluster_reactants Reactants reactant1 4-Bromobenzaldehyde catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) reactant1->catalyst + reactant2 4-(Trifluoromethyl)phenylboronic acid reactant2->catalyst + product This compound catalyst->product Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura synthesis.

Detailed Experimental Protocol (Proposed)

Materials:

  • 4-bromobenzaldehyde (1.0 eq)

  • 4-(trifluoromethyl)phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (0.02 eq)

  • Triphenylphosphine (0.04 eq)

  • Potassium carbonate (2.0 M aqueous solution, 4.0 eq)

  • Toluene

Procedure:

  • To a dry round-bottom flask, add 4-bromobenzaldehyde, 4-(trifluoromethyl)phenylboronic acid, palladium(II) acetate, and triphenylphosphine.

  • Under an inert atmosphere (e.g., argon or nitrogen), add toluene followed by the aqueous potassium carbonate solution.

  • The reaction mixture is stirred vigorously and heated to 80-90 °C for 4-6 hours. Reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the following are predicted characteristic signals based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Signals
¹H NMR δ (ppm): ~10.1 (s, 1H, -CHO), ~8.0-7.7 (m, 8H, Ar-H). The aromatic region will show a complex multiplet pattern due to the coupling of protons on both phenyl rings.
¹³C NMR δ (ppm): ~192 (-CHO), ~120-150 (aromatic carbons), with the trifluoromethyl-substituted carbon appearing as a quartet due to C-F coupling.
FT-IR ν (cm⁻¹): ~1700 (C=O stretch of aldehyde), ~1600 (C=C aromatic stretch), ~1320 (C-F stretch).
Mass Spec. m/z: 250.06 (M⁺), with characteristic fragmentation patterns including the loss of the formyl group (-29) and the trifluoromethyl group (-69).

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules with applications in medicinal chemistry and materials science. The aldehyde functional group is readily converted to other functionalities, while the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates.

Synthesis of Imines for Biological Screening

The aldehyde functionality provides a reactive handle for the synthesis of imines (Schiff bases), which are versatile intermediates and can themselves be biologically active. For example, the condensation of this compound with substituted anilines can produce a library of imine-containing compounds for screening as potential therapeutic agents.

G cluster_reactants Reactants aldehyde This compound conditions Solvent (e.g., Ethanol) Heat aldehyde->conditions + amine Substituted Aniline (e.g., p-anisidine) amine->conditions + imine Imine Derivative conditions->imine Condensation

Caption: Workflow for the synthesis of imine derivatives.

Precursor for Liquid Crystal and Polymer Synthesis

The rigid biphenyl core of this compound makes it an attractive precursor for the synthesis of liquid crystals and advanced polymers. The trifluoromethyl group can impart desirable properties such as thermal stability and specific electronic characteristics to the final materials.

References

An In-depth Technical Guide to the Physical Properties of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Trifluoromethyl-biphenyl-4-carbaldehyde is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. Its biphenyl scaffold is a common motif in pharmacologically active molecules, while the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity. The aldehyde functional group serves as a versatile synthetic handle for the construction of more complex molecular architectures. This document provides a detailed overview of the key physical properties of this compound, outlines standard experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physical and Chemical Properties

The physical characteristics of this compound are fundamental to its handling, application in synthesis, and formulation. These properties are summarized in the table below.

PropertyValue
CAS Number 90035-34-0
Molecular Formula C₁₄H₉F₃O
Molecular Weight 250.22 g/mol
Appearance White to light yellow powder or crystal
Melting Point 74.0 - 78.0 °C; (Specific Value: 76 °C)[1][2]
Solubility Soluble in organic solvents such as dichloromethane and ethanol; limited solubility in water.[3]
Purity Typically ≥98% (as determined by Gas Chromatography)[1][4]
Storage Conditions Store at 0-8°C under an inert atmosphere; compound is noted to be air-sensitive.[1][2][4]

Experimental Protocols

Accurate determination of physical properties is critical for the quality control and application of chemical compounds. The following sections detail generalized experimental methodologies for ascertaining the key properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) and attached to a calibrated thermometer.

  • Heating: The apparatus is heated gradually. An initial rapid heating can be used to determine an approximate melting point.

  • Measurement: For an accurate measurement, a second sample is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the approximate melting point.

  • Data Recording: The temperature at which the substance first begins to liquefy (t1) and the temperature at which it becomes completely liquid (t2) are recorded.[5] The melting point range is reported as t1-t2.

Solubility Assessment

Understanding a compound's solubility is essential for reaction setup, purification, and formulation.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane) are selected.

  • Sample Preparation: A pre-weighed, small amount of the compound (e.g., 25 mg) is placed into a series of labeled test tubes.[1]

  • Solvent Addition: A measured volume of the first solvent (e.g., 0.75 mL) is added to the corresponding test tube.[1]

  • Mixing: The tube is agitated vigorously for a set period, typically 60 seconds.[6]

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is classified as "soluble" in that solvent. If it remains undissolved, it is "insoluble."[6]

  • Repeat: The process is repeated for each selected solvent. For quantitative analysis, known volumes of solvent are added incrementally until the solid fully dissolves.[3]

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a standard technique used to determine the purity of volatile and semi-volatile organic compounds.

Methodology:

  • Sample Preparation: A solution of the compound is prepared by dissolving a known mass in a suitable volatile solvent.

  • Instrument Setup: A gas chromatograph equipped with a Flame Ionization Detector (FID) and an appropriate capillary column (e.g., a non-polar or medium-polarity column) is used.[7][8] The oven temperature, carrier gas flow rate (e.g., helium or nitrogen), and detector parameters are set according to a validated method.[7][9]

  • Injection: A small volume (e.g., 0.5 µL) of the prepared sample is injected into the GC inlet.[7]

  • Separation and Detection: The components of the sample are vaporized and separated as they travel through the column. The detector generates a signal as each component elutes, producing a chromatogram.

  • Data Analysis: The area of each peak in the chromatogram is integrated. The percent purity is calculated by dividing the area of the main peak (representing this compound) by the total area of all peaks (excluding the solvent peak) and multiplying by 100.[10]

Visualized Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of a target compound such as this compound, often prepared via Suzuki-Miyaura cross-coupling.[11][12][13][14][15]

G Workflow for Synthesis & Characterization cluster_synthesis Synthesis Stage cluster_purification Purification & Purity Analysis cluster_characterization Structural & Physical Characterization A Reactants (e.g., Aryl Halide & Boronic Acid) B Suzuki-Miyaura Cross-Coupling A->B C Crude Product Work-up & Isolation B->C D Purification (e.g., Column Chromatography) C->D E Purity Assessment (Gas Chromatography) D->E F Purity ≥ 98%? E->F F->D No G Structural Verification (NMR, MS) F->G Yes H Physical Property Determination G->H I Melting Point Analysis H->I J Solubility Testing H->J K Final Characterized Compound I->K J->K

Caption: A logical workflow for the synthesis and characterization of a target organic compound.

References

An In-depth Technical Guide to 4'-Trifluoromethyl-biphenyl-4-carbaldehyde: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Trifluoromethyl-biphenyl-4-carbaldehyde is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. Its unique chemical structure, featuring a biphenyl backbone with a trifluoromethyl group and a reactive carbaldehyde moiety, makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of parent molecules, properties highly sought after in drug design. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound, with a particular focus on its emerging role as a precursor for lactate dehydrogenase A (LDHA) inhibitors, a promising target in cancer therapy. Detailed experimental protocols and data are presented to facilitate its use in research and development.

Chemical Structure and Properties

This compound is a biphenyl derivative with a trifluoromethyl group at the 4'-position and a carbaldehyde (formyl) group at the 4-position.

Chemical Structure:

Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde[1]
Synonyms 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde, 4-[4-(Trifluoromethyl)phenyl]benzaldehyde[2][3]
CAS Number 90035-34-0[2][4]
Molecular Formula C₁₄H₉F₃O[2][4]
Molecular Weight 250.22 g/mol [2][4]
Appearance White to light yellow powder or crystals[2]
Purity ≥ 98.0% (GC)
Melting Point 74.0 to 78.0 °C
Storage Room temperature, in a cool and dark place (<15°C), under inert gas[4]

Spectroscopic Data (Predicted and Representative)

Table 2: Predicted NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~10.1s-Aldehyde proton (-CHO)
~8.0d~8.02H, Aromatic protons ortho to -CHO
~7.8d~8.02H, Aromatic protons meta to -CHO
~7.75d~8.02H, Aromatic protons ortho to -CF₃
~7.7d~8.02H, Aromatic protons meta to -CF₃
¹³C NMR ~192s-Aldehyde carbon (C=O)
~147s-Aromatic carbon attached to -CHO
~144q~1-2Aromatic carbon para to -CF₃
~139s-Aromatic carbon para to the other ring
~135s-Aromatic carbon ortho to -CHO
~130s-Aromatic carbon meta to -CHO
~129q~32Aromatic carbon attached to -CF₃
~127s-Aromatic carbons of the unsubstituted ring
~126q~4Aromatic carbons meta to -CF₃
~124q~273Trifluoromethyl carbon (-CF₃)
¹⁹F NMR ~ -62 to -64s-Trifluoromethyl group (-CF₃)

Note: Predicted values are based on data from similar compounds and may vary slightly from experimental results.[2][5][6][7][8]

Table 3: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2820, ~2720MediumC-H stretch of aldehyde
~1700StrongC=O stretch of aldehyde
~1600, ~1480Medium-StrongAromatic C=C stretching
~1320StrongC-F stretch of trifluoromethyl group
~1200, ~1100StrongC-F stretch of trifluoromethyl group
~830StrongC-H out-of-plane bending for para-substituted rings

Note: Expected values are based on typical vibrational frequencies for the functional groups present.[9][10]

Synthesis: Suzuki-Miyaura Cross-Coupling

The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11][12][13][14][15] This reaction forms the C-C bond between the two phenyl rings by coupling an aryl halide with an arylboronic acid.

Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura cross-coupling synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions.[11]

Materials:

  • 4-Bromobenzaldehyde

  • 4-(Trifluoromethyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Toluene or a mixture of Dimethylformamide (DMF) and water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 equivalent), 4-(trifluoromethyl)phenylboronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(OAc)₂ at 2 mol% and PPh₃ at 4 mol%, or Pd(PPh₃)₄ at 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the solvent (e.g., toluene or a 3:1 mixture of DMF and water).

  • Reaction: Stir the mixture vigorously and heat to reflux (typically 80-110 °C) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If using a biphasic solvent system, separate the organic layer. If using a single organic solvent, add deionized water and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and mass spectrometry.

Synthesis Workflow Diagram

Synthesis_Workflow start Start setup Reaction Setup: - 4-Bromobenzaldehyde - 4-(CF₃)phenylboronic acid - Pd Catalyst & Ligand - Base start->setup solvent Add Solvent (e.g., Toluene or DMF/H₂O) under Inert Atmosphere setup->solvent reflux Heat to Reflux (80-110 °C, 4-12h) solvent->reflux tlc Monitor by TLC reflux->tlc Periodically tlc->reflux Incomplete workup Work-up: - Cool to RT - Aqueous Extraction tlc->workup Complete purification Purification: - Dry Organic Layer - Rotary Evaporation workup->purification chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) purification->chromatography characterization Characterization: - NMR, IR, MS chromatography->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of the target compound.

Applications in Drug Development

The trifluoromethyl group is a bioisostere for several functional groups and can significantly enhance the pharmacological properties of a molecule. This compound serves as a key intermediate in the synthesis of various biologically active compounds.[5][16]

Precursor for Lactate Dehydrogenase A (LDHA) Inhibitors

A significant application of this compound is in the development of inhibitors for lactate dehydrogenase A (LDHA).[17] LDHA is a critical enzyme in the metabolic pathway of cancer cells, known as the Warburg effect, where cells predominantly produce energy through glycolysis followed by lactic acid fermentation, even in the presence of oxygen.[3][18][19][20] By inhibiting LDHA, the metabolic activity of cancer cells can be disrupted, leading to cell death.[18][21][22][23][24]

LDHA Signaling Pathway in Cancer Metabolism

LDHA_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate LDHA Lactate Dehydrogenase A (LDHA) Pyruvate->LDHA TCA TCA Cycle (in Mitochondria) Pyruvate->TCA Suppressed in Cancer Cells Lactate Lactate LDHA->Lactate NAD NAD+ LDHA->NAD Warburg Warburg Effect (Aerobic Glycolysis) NADH NADH NADH->LDHA Inhibitor 4'-(CF₃)-biphenyl Derivative (LDHA Inhibitor) Inhibitor->LDHA

Caption: Role of LDHA in the Warburg effect and its inhibition.

Experimental Protocol: In Vitro LDHA Inhibition Assay

This protocol outlines a general method for testing the inhibitory activity of compounds derived from this compound against the LDHA enzyme.[1][18][25][26]

Materials:

  • Purified human LDHA enzyme

  • Pyruvate

  • Nicotinamide adenine dinucleotide (NADH)

  • Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)

  • Test compound (synthesized from this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of pyruvate, NADH, and the test compound. Create a series of dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, NADH solution, and the diluted test compound or vehicle control (DMSO) to the appropriate wells.

  • Enzyme Addition: Add the purified LDHA enzyme solution to all wells except for the blank controls.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the pyruvate solution to all wells.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

LDHA Inhibition Assay Workflow

LDHA_Assay_Workflow start Start prep Prepare Reagents: - LDHA Enzyme - Pyruvate, NADH - Test Compound Dilutions start->prep plate Plate Setup (96-well): - Add Buffer, NADH, and  Test Compound/Vehicle prep->plate enzyme Add LDHA Enzyme plate->enzyme initiate Initiate Reaction with Pyruvate enzyme->initiate read Measure Absorbance at 340 nm (Kinetic Read) initiate->read analyze Data Analysis: - Calculate Reaction Velocities - Determine IC₅₀ read->analyze end End analyze->end

Caption: Workflow for an in vitro LDHA inhibition assay.

Conclusion

This compound is a synthetically versatile and pharmaceutically relevant molecule. Its straightforward synthesis via Suzuki-Miyaura cross-coupling and the advantageous properties imparted by the trifluoromethyl group make it an attractive starting material for the development of new chemical entities. The demonstrated potential of its derivatives as LDHA inhibitors highlights its importance in the field of cancer drug discovery. This technical guide provides the foundational knowledge and experimental framework for researchers and scientists to effectively utilize this compound in their research endeavors. Further exploration of its applications in materials science and other therapeutic areas is warranted.

References

In-Depth Technical Guide: 4'-Trifluoromethyl-biphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Weight: 250.22 g/mol

This technical guide provides a comprehensive overview of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde, a key building block in the fields of medicinal chemistry, materials science, and organic synthesis. This document details its physicochemical properties, a representative synthetic protocol, and its applications in contemporary research and development.

Physicochemical Properties

This compound is a solid, typically appearing as a white to light yellow powder or crystalline substance.[1] Its biphenyl core, functionalized with an electron-withdrawing trifluoromethyl group and a reactive aldehyde moiety, imparts unique characteristics beneficial for various applications.[2]

PropertyValueReference
Molecular Formula C₁₄H₉F₃O[2][3]
Molecular Weight 250.22 g/mol [2][3]
Appearance White to light yellow powder/crystal[1]
Melting Point 74.0 - 78.0 °C[1]
Solubility Soluble in organic solvents (e.g., dichloromethane, ethanol); limited solubility in water.[3]
CAS Number 90035-34-0[4]
Synonyms 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde, 4-[4-(Trifluoromethyl)phenyl]benzaldehyde[3]

Storage and Handling: This compound is noted to be air-sensitive and should be stored under an inert atmosphere in a cool, dark, and well-ventilated area.[4][5] It is classified as a skin and eye irritant and may cause respiratory irritation.[5] Standard laboratory safety protocols should be followed during handling.

Synthesis via Suzuki-Miyaura Cross-Coupling

The primary synthetic route to this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction allows for the efficient coupling of an aryl halide with an arylboronic acid.

Experimental Protocol: A Representative Synthesis

This protocol describes the synthesis of this compound from 4-bromobenzaldehyde and 4-(trifluoromethyl)phenylboronic acid.

Materials:

  • 4-bromobenzaldehyde (1.0 equiv)

  • 4-(trifluoromethyl)phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine [PPh₃] (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde, 4-(trifluoromethyl)phenylboronic acid, and potassium carbonate.

  • Catalyst Addition: Add palladium(II) acetate and triphenylphosphine to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under the inert atmosphere, add a degassed mixture of toluene, ethanol, and deionized water (e.g., in a 5:2:2 ratio).

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 4-bromobenzaldehyde, 4-(trifluoromethyl)phenylboronic acid, K₂CO₃ B Add Catalyst: Pd(OAc)₂, PPh₃ C Add Solvents: Toluene, Ethanol, Water D Heat to 90°C (4-12 hours) C->D E Cool & Dilute D->E F Extract with Ethyl Acetate E->F G Wash & Dry F->G H Purify: Column Chromatography G->H I 4'-Trifluoromethyl- biphenyl-4-carbaldehyde H->I Final Product Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO inhibition GLI_A GLI (Active) SMO->GLI_A activation SUFU SUFU GLI GLI (Inactive) SUFU->GLI sequestration Target_Genes Target Gene Expression GLI_A->Target_Genes translocation Hedgehog Hedgehog Ligand Hedgehog->PTCH1 Inhibitor Potential Inhibitor (derived from 4'-TFMB-4-carbaldehyde) Inhibitor->SMO inhibition

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde

Abstract: this compound is a crucial intermediate in the synthesis of various pharmaceuticals and advanced materials. Its biphenyl scaffold, functionalized with a reactive aldehyde and a lipophilic trifluoromethyl group, makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the primary synthesis route for this compound, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its practical application in a laboratory setting.

Introduction

The synthesis of unsymmetrical biaryl compounds is a cornerstone of modern organic chemistry, with broad applications in the development of liquid crystals, polymers, and therapeutic agents. This compound is a prominent example of such a biaryl, featuring a trifluoromethyl group that can enhance metabolic stability and binding affinity in drug candidates. The most efficient and widely adopted method for constructing this carbon-carbon bond is the Suzuki-Miyaura cross-coupling reaction.[1] This reaction offers mild conditions, high functional group tolerance, and typically excellent yields.[1][2]

This document details the synthesis of this compound via the Suzuki-Miyaura coupling of 4-formylphenylboronic acid and 4-bromobenzotrifluoride.

Primary Synthesis Route: Suzuki-Miyaura Cross-Coupling

The core of this synthesis is a palladium-catalyzed reaction between an arylboronic acid and an aryl halide.[2] In this specific case, the aldehyde-functionalized boronic acid couples with the trifluoromethyl-substituted aryl bromide.

Overall Reaction Scheme

The reaction involves coupling 4-formylphenylboronic acid with 4-bromobenzotrifluoride in the presence of a palladium catalyst and a base.

G cluster_reactants Reactants cluster_product Product r1 4-Formylphenylboronic acid r2 4-Bromobenzotrifluoride r1_struct plus1 + r2_struct arrow Pd Catalyst, Base Solvent, Heat r2_struct->arrow p1 This compound p1_struct arrow->p1_struct

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Reagents and Materials

The following table summarizes the key reagents required for the synthesis. Molar equivalents are based on 4-bromobenzotrifluoride as the limiting reagent.

ReagentFormulaMW ( g/mol )Molar Eq.Typical Role
4-BromobenzotrifluorideC₇H₄BrF₃225.011.0Aryl Halide
4-Formylphenylboronic acidC₇H₇BO₃149.941.1 - 1.5Boronic Acid
Palladium(II) AcetatePd(OAc)₂224.500.01 - 0.05Catalyst Precursor
TriphenylphosphinePPh₃262.290.02 - 0.10Ligand
Potassium CarbonateK₂CO₃138.212.0 - 3.0Base
TolueneC₇H₈92.14-Solvent
WaterH₂O18.02-Co-solvent
Detailed Experimental Protocol

This protocol is adapted from established procedures for similar Suzuki-Miyaura cross-coupling reactions.[1]

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzotrifluoride (1.0 equiv), 4-formylphenylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under the inert atmosphere, add toluene (typically 10 mL per 1 mmol of aryl halide) followed by an aqueous solution of potassium carbonate (2 M, 2.0 equiv).

  • Reaction Execution: Vigorously stir the biphasic mixture and heat to 85-95 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (4-bromobenzotrifluoride) is consumed (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to afford the pure this compound.[3]

Quantitative Data Summary

While specific yields for this exact transformation can vary, data from analogous Suzuki-Miyaura coupling reactions provide a strong indication of expected efficiency.

ParameterValue/ConditionReference/Comment
Typical Yield 85 - 97%Based on similar biaryl syntheses.[1]
Reaction Time 4 - 12 hoursDependent on scale and catalyst loading.
Reaction Temp. 85 - 95 °CTypical for toluene/water systems.
Catalyst Loading 1 - 5 mol%Lower loading may require longer reaction times.
Purity (Post-Purification) >98%Achievable via chromatography or recrystallization.

Catalytic Cycle and Workflow Visualization

Understanding the mechanism and experimental flow is critical for troubleshooting and optimization.

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition product Ar¹-Ar² pdII Ar¹-Pd(II)L₂-X oa->pdII trans Transmetalation ar1_pd_ar2 Ar¹-Pd(II)L₂-Ar² trans->ar1_pd_ar2 re Reductive Elimination re->pd0 re->product Product Formation ar1x Ar¹-X (4-Bromobenzotrifluoride) ar1x->oa boronate Ar²-B(OR)₂⁻ (from 4-Formylphenylboronic acid + Base) boronate->trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the logical sequence of operations from setup to the final purified product.

Workflow setup 1. Reaction Setup (Reagents + Catalyst in Flask) inert 2. Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert addition 3. Solvent & Base Addition (Toluene + K₂CO₃(aq)) inert->addition reaction 4. Heating & Stirring (85-95 °C, 4-12h) addition->reaction monitoring 5. Reaction Monitoring (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup 6. Aqueous Work-up (Extraction with Ethyl Acetate) monitoring->workup Reaction Complete drying 7. Drying & Concentration (Na₂SO₄ + Rotary Evaporation) workup->drying purification 8. Purification (Column Chromatography) drying->purification product Final Product (>98% Purity) purification->product

References

4'-Trifluoromethyl-biphenyl-4-carbaldehyde IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde

Chemical Identity and Nomenclature

The compound 4'-Trifluoromethyl-biphenyl-4-carbaldehyde is a substituted aromatic aldehyde. Its formal IUPAC name is 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde . It is also commonly known by several synonyms.[1][2]

Synonyms:

  • 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde[1][2]

  • 4-[4-(Trifluoromethyl)phenyl]benzaldehyde[1]

Physicochemical Properties

This biphenyl derivative is a white to light yellow crystalline powder at room temperature.[1] The trifluoromethyl (-CF3) group, a strong electron-withdrawing group, significantly influences the electronic properties and reactivity of the molecule.[3][4] This group enhances the compound's lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.[4][5]

PropertyValueReference
CAS Number 90035-34-0[1][2]
Molecular Formula C₁₄H₉F₃O[1]
Molecular Weight 250.22 g/mol [1]
Appearance White to light yellow powder/crystal[1]
Purity ≥98.0% (GC)[2]
Melting Point 74.0 to 78.0 °C
Storage Conditions Store at 0-8°C[1]
MDL Number MFCD01862519[1]
PubChem ID 2782712[1]

Applications in Research and Development

4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde is a versatile intermediate primarily utilized in organic synthesis and materials science.

  • Pharmaceutical and Agrochemical Synthesis: It serves as a key building block for creating more complex molecules.[1][6] The biphenyl scaffold is a common motif in therapeutic agents, and the trifluoromethyl group can enhance the biological activity, receptor binding affinity, and pharmacokinetic profile of a drug candidate.[4][5][7] It is therefore frequently used in drug discovery programs for developing new therapeutic agents.[6]

  • Materials Science: The compound is employed in the development of advanced materials, such as liquid crystals and specialized polymers.[1][2] The rigid biphenyl structure and the properties imparted by the trifluoromethyl group contribute to desirable characteristics like thermal stability and chemical resistance in the resulting materials.[1][6]

The role of trifluoromethylated intermediates like this one in a drug discovery pipeline is illustrated below.

G cluster_0 Discovery Phase cluster_1 Optimization Phase A Building Block (4'-(CF3)-biphenyl-4-carbaldehyde) B Library Synthesis (e.g., reductive amination, Wittig reaction) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Hit-to-Lead (SAR Studies) D->E F Lead Optimization (ADME/Tox Profiling) E->F G Preclinical Candidate Selection F->G H Clinical Trials G->H

Caption: Role of a chemical intermediate in a drug discovery workflow.

Experimental Protocols

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde can be efficiently achieved using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7] This method is widely adopted for constructing biaryl C-C bonds due to its mild conditions and tolerance of various functional groups.[7] The reaction couples an aryl boronic acid with an aryl halide.

Reactants:

  • 4-Formylphenylboronic acid

  • 1-Bromo-4-(trifluoromethyl)benzene (or other suitable aryl halide)

  • Palladium catalyst (e.g., Palladium(II) acetate)

  • Ligand (e.g., Triphenylphosphine)

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., Toluene and water)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 4-formylphenylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

  • Reagent Addition: Add 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent). Subsequently, add the solvent (toluene) and an aqueous solution of the base (e.g., 2 M potassium carbonate, 2.0 equivalents).

  • Reaction: Stir the mixture vigorously and heat to 80-90 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Separate the aqueous layer and extract it twice with an organic solvent (e.g., ethyl acetate).[8]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[7][8] Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system, to yield the final product.[7][8]

  • Characterization: Confirm the identity and purity of the synthesized 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

G start Start: Reactants & Catalyst reaction Suzuki Coupling (Toluene/H₂O, 80-90°C) start->reaction workup Aqueous Work-up & Extraction reaction->workup Cool to RT purification Column Chromatography workup->purification Dry & Concentrate characterization Characterization (NMR, MS) purification->characterization end Final Product characterization->end

References

In-Depth Technical Guide to the Solubility Profile of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde, a versatile intermediate in the pharmaceutical and material science sectors. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for its determination. It includes qualitative solubility characteristics, predicted solubility based on structural analogs, and detailed experimental protocols for accurate measurement. The guide is intended to equip researchers with the necessary information to effectively utilize this compound in their work.

Introduction

This compound (CAS No. 90035-34-0) is a biphenyl derivative featuring a trifluoromethyl group and a carbaldehyde functional group.[1] The presence of the trifluoromethyl moiety is known to enhance physicochemical properties such as metabolic stability and lipophilicity, making it a valuable building block in drug design.[2][3] Its aldehyde functionality allows for a variety of chemical transformations, rendering it a key intermediate in the synthesis of complex organic molecules.[1] An understanding of its solubility is critical for optimizing reaction conditions, purification processes, and, in the context of drug development, for formulation and bioavailability studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 90035-34-0[1]
Molecular Formula C₁₄H₉F₃O[1]
Molecular Weight 250.22 g/mol [1]
Appearance White powder[1]
Purity ≥ 99% (GC)[1]

Solubility Profile

Qualitative and Predicted Solubility

Table 2 provides a summary of the expected and observed qualitative solubility of this compound and related compounds.

SolventPredicted/Observed SolubilityRationale/Reference
Water Very low to insolubleThe large non-polar biphenyl structure and the hydrophobic trifluoromethyl group are expected to dominate over the polar aldehyde group.[4][5]
Methanol SolubleUsed as a solvent in separation protocols for aromatic aldehydes.[6]
Ethanol SolubleCommon solvent for biphenyl and its derivatives.
Acetone SolubleAldehydes are generally soluble in acetone.[4]
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for screening compound solubility in drug discovery.[7]
Dichloromethane (DCM) SolubleA common non-polar organic solvent.
Ethyl Acetate SolubleUsed in the extraction of biphenyl derivatives during synthesis.[8]
Hexanes Sparingly soluble to solubleUsed in the purification (recrystallization) of biphenyl derivatives.[8]

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized experimental methods are essential. The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[9]

Equilibrium Solubility Determination by Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., water, ethanol, DMSO, etc.) of analytical grade

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Using UV-Vis Spectrophotometry:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Determine the wavelength of maximum absorbance (λmax) for the compound.

      • Measure the absorbance of the standard solutions at the λmax to generate a calibration curve (Absorbance vs. Concentration).

      • Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Using HPLC:

      • Develop a suitable HPLC method (column, mobile phase, flow rate, and detector wavelength) for the analysis of this compound.

      • Prepare a series of standard solutions of known concentrations and inject them to generate a calibration curve (Peak Area vs. Concentration).

      • Inject the filtered saturated solution (diluted if necessary) into the HPLC system.

      • Determine the concentration from the calibration curve and calculate the original solubility.

Workflow Diagram for Solubility Determination:

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_quant Quantification prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 prep4 Equilibrate (24-48h) with agitation at constant temperature prep3->prep4 sample1 Allow solid to settle prep4->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through syringe filter sample2->sample3 quant3 Analyze filtered saturated solution sample3->quant3 quant1 Prepare standard solutions quant2 Generate calibration curve (UV-Vis or HPLC) quant1->quant2 quant4 Calculate solubility quant2->quant4 quant3->quant4

Caption: Experimental workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Logical Relationships in Solubility

The solubility of this compound is governed by the interplay of its structural features and the properties of the solvent, a concept often summarized by the principle "like dissolves like."

logical_relationships cluster_compound This compound cluster_solvent Solvent Properties cluster_solubility Resulting Solubility lipophilic Lipophilic Character (Biphenyl, -CF3) high_sol High Solubility lipophilic->high_sol favors interaction with low_sol Low Solubility lipophilic->low_sol disfavors interaction with polar Polar Character (-CHO) polar->high_sol favors interaction with nonpolar_solvent Non-polar Solvents (e.g., Hexane, Toluene) polar_aprotic_solvent Polar Aprotic Solvents (e.g., DMSO, Acetone) polar_protic_solvent Polar Protic Solvents (e.g., Water, Ethanol) high_sol->nonpolar_solvent high_sol->polar_aprotic_solvent high_sol->polar_protic_solvent to some extent low_sol->polar_protic_solvent especially water

Caption: Logical relationships influencing the solubility of this compound based on molecular and solvent properties.

Conclusion

While quantitative solubility data for this compound is not extensively documented, this guide provides a thorough foundation for its determination. The compound is predicted to have low aqueous solubility and good solubility in common organic solvents. For precise applications in research and development, it is imperative to experimentally determine the solubility in the specific solvent systems of interest using standardized protocols such as the shake-flask method detailed herein. This will ensure accurate and reproducible results in synthesis, purification, and formulation development.

References

The Synthesis and Utility of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Trifluoromethyl-biphenyl-4-carbaldehyde is a crucial bifunctional organic compound, serving as a key building block in the synthesis of a wide array of complex molecules. Its unique structure, featuring a trifluoromethyl group and an aldehyde moiety on a biphenyl scaffold, imparts desirable physicochemical properties to target compounds, making it highly valuable in the fields of medicinal chemistry, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and data presentation for researchers and drug development professionals.

Introduction: The Emergence of a Versatile Synthetic Intermediate

The "discovery" of this compound is not attributed to a single serendipitous event but rather to the systematic development of powerful cross-coupling reactions in organic synthesis. The advent and refinement of the Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with a halide, revolutionized the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This methodology provided a direct and efficient route to previously challenging molecular architectures, including that of this compound.

The strategic incorporation of the trifluoromethyl (-CF3) group is a widely employed tactic in modern drug design.[3][4] This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] The aldehyde functional group, on the other hand, is a versatile handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and condensations.[5] The combination of these features in a single molecule makes this compound a highly sought-after intermediate in the construction of novel pharmaceuticals, agrochemicals, and advanced materials.[5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the prediction of the properties of its derivatives. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 90035-34-0[5]
Molecular Formula C₁₄H₉F₃O[5]
Molecular Weight 250.22 g/mol [5]
Appearance White to light yellow powder or crystals[5]
Purity ≥98% (GC/NMR)[5][6]
Melting Point 74-78 °C
Solubility Soluble in organic solvents such as dichloromethane and ethanol; limited solubility in water.[6]
Storage Conditions 0-8°C, under inert gas[5][6]

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with a halide in the presence of a palladium catalyst and a base.

General Reaction Scheme

The synthesis proceeds via the reaction of 4-formylphenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene.

G cluster_0 Reactants cluster_1 Catalyst System cluster_2 Product 4-formylphenylboronic acid 4-formylphenylboronic acid Reaction Reaction 4-formylphenylboronic acid->Reaction + 1-bromo-4-(trifluoromethyl)benzene 1-bromo-4-(trifluoromethyl)benzene 1-bromo-4-(trifluoromethyl)benzene->Reaction Pd Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/Ligand Base K₂CO₃, Na₂CO₃, or Cs₂CO₃ Product This compound Reaction->Product Pd Catalyst, Base Solvent, Heat

Figure 1: General Suzuki-Miyaura coupling for synthesis.
Detailed Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies for the synthesis of analogous biphenyl compounds.

Materials:

  • 4-formylphenylboronic acid

  • 1-bromo-4-(trifluoromethyl)benzene

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] and a suitable phosphine ligand (e.g., triphenylphosphine)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Toluene or a mixture of toluene and water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-formylphenylboronic acid (1.0 eq), 1-bromo-4-(trifluoromethyl)benzene (1.0-1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the solvent (e.g., toluene or a 4:1 mixture of toluene and water).

  • Reaction: Stir the mixture vigorously and heat to reflux (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after 4-12 hours), cool the mixture to room temperature. If a biphasic solvent system was used, separate the organic layer. If a single solvent was used, add water and ethyl acetate to extract the product.

  • Extraction and Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow Diagram

G A Reaction Setup: - 4-formylphenylboronic acid - 1-bromo-4-(trifluoromethyl)benzene - Pd Catalyst - Base B Add Solvent (e.g., Toluene/Water) A->B C Heat to Reflux (80-110°C) B->C D Monitor by TLC C->D D->C No E Reaction Complete D->E Yes F Cool to Room Temperature E->F G Extraction with Ethyl Acetate and Water F->G H Wash with Water and Brine G->H I Dry over Anhydrous MgSO₄ H->I J Filter and Concentrate (Rotary Evaporator) I->J K Purification by Column Chromatography J->K L Characterization: - NMR - Mass Spectrometry K->L M Pure Product L->M

Figure 2: Experimental workflow for the synthesis.

Applications in Research and Development

This compound is a versatile precursor for a variety of high-value compounds.

Pharmaceutical and Agrochemical Synthesis

The primary application of this compound is in the synthesis of pharmaceuticals and agrochemicals.[5][6] The trifluoromethyl group enhances the biological activity and pharmacokinetic properties of the resulting molecules. The aldehyde group serves as a reactive site for further molecular elaboration.

While specific commercial drugs directly synthesized from this exact starting material are not readily identifiable from public literature, it is a key structural motif in many developmental candidates. For instance, fluorinated biphenyl structures are found in potent inhibitors of various enzymes and receptors. The general synthetic utility is illustrated below.

G A 4'-Trifluoromethyl- biphenyl-4-carbaldehyde B Reductive Amination A->B C Wittig Reaction A->C D Condensation Reactions A->D E Oxidation A->E F Biologically Active Amines B->F G Stilbene Derivatives C->G H Heterocyclic Compounds D->H I Carboxylic Acid Derivatives E->I

Figure 3: Synthetic utility in drug discovery.
Materials Science

In materials science, this compound is used in the development of advanced polymers, such as polyimides and other high-performance plastics.[7][8][9] The incorporation of the trifluoromethyl-biphenyl moiety can enhance thermal stability, chemical resistance, and modify the optical and dielectric properties of the resulting materials.[7][8][9] These materials find applications in electronics, aerospace, and coatings.

Signaling Pathways and Biological Activity

As a synthetic intermediate, this compound is not expected to have significant intrinsic biological activity or direct involvement in signaling pathways. Its value lies in its role as a precursor to molecules that are designed to interact with specific biological targets. Extensive searches of the scientific literature did not reveal any studies on the direct biological effects of this compound.

Conclusion

This compound is a testament to the power of modern synthetic chemistry. Its rational design and efficient synthesis, enabled by cross-coupling methodologies, have made it an invaluable tool for researchers in both academia and industry. The continued exploration of its reactivity and its application in the synthesis of novel compounds will undoubtedly lead to the development of new and improved pharmaceuticals, agrochemicals, and advanced materials. This guide provides a foundational understanding and practical protocols to facilitate its use in these endeavors.

References

The Trifluoromethyl Group in Biphenyl Systems: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into biphenyl scaffolds represents a cornerstone of modern medicinal chemistry. This powerful functional group imparts a unique combination of electronic, steric, and metabolic properties that can be leveraged to fine-tune the pharmacological profile of drug candidates. This technical guide provides an in-depth analysis of the key characteristics of the trifluoromethyl group in biphenyl systems, offering insights into its influence on molecular properties, guidance on experimental evaluation, and a summary of its impact on drug design.

Core Physicochemical and Pharmacokinetic Characteristics

The introduction of a trifluoromethyl group to a biphenyl moiety profoundly alters its intrinsic properties. These changes are critical for optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

Electronic Effects

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms.[1][2][3][4] This strong inductive effect (-I) significantly reduces the electron density of the aromatic ring to which it is attached.[5] In biphenyl systems, this deactivation of the aromatic ring can enhance resistance to metabolic oxidation, a key strategy for increasing a drug's half-life.[1][6] The electron-withdrawing nature of the CF₃ group also influences the acidity of nearby functional groups, a property that can be exploited to modulate pKa and, consequently, solubility and target binding.[4][7]

Lipophilicity and Permeability

The trifluoromethyl group is highly lipophilic and its introduction generally increases the overall lipophilicity (logP) of a biphenyl compound.[1] This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, potentially leading to better oral absorption and bioavailability.[1][6][8] However, the impact on lipophilicity can be context-dependent.[9] Fine-tuning logP values is a critical aspect of drug design, and the CF₃ group provides a valuable tool for achieving the desired balance between solubility and permeability.[8]

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1][6][8] The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[2][10] By replacing a metabolically vulnerable methyl or hydrogen group with a CF₃ group, medicinal chemists can block common metabolic pathways, thereby prolonging the drug's duration of action and reducing the potential for the formation of reactive metabolites.[1][6]

Conformational Effects

The trifluoromethyl group is bulkier than a methyl group and can influence the conformation of biphenyl systems.[1][11] In ortho-substituted biphenyls, the steric hindrance introduced by the CF₃ group can restrict the rotation around the biphenyl axis, leading to a twisted conformation.[12] This conformational constraint, known as atropisomerism, can be beneficial for locking the molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for the target protein.[12]

Quantitative Impact of the Trifluoromethyl Group

To illustrate the quantitative effects of the trifluoromethyl group on the properties of biphenyl systems, the following tables summarize key physicochemical parameters.

PropertyBiphenyl4-Methylbiphenyl4-(Trifluoromethyl)biphenyl4,4'-Bis(trifluoromethyl)biphenyl
Molecular Weight ( g/mol ) 154.21168.24222.22290.20[13]
Calculated logP 3.94.45.05.5[13]
Dipole Moment (Debye) ~0~0.4~2.5~0

Table 1: Comparison of Physicochemical Properties of Substituted Biphenyls.

ParameterChange upon CF₃ IntroductionImplication in Drug Design
pKa of acidic/basic groups Decreases acidity of nearby carboxylic acids, decreases basicity of nearby aminesModulation of ionization state at physiological pH, affecting solubility and target interaction
Metabolic Half-life Generally increasesProlonged drug action, potential for reduced dosing frequency
Binding Affinity (Kd or Ki) Can increase or decrease depending on the targetPotential for enhanced potency and selectivity

Table 2: General Trends in Pharmacological Parameters upon Introduction of a Trifluoromethyl Group.

Experimental Protocols

The characterization of trifluoromethylated biphenyl systems involves a range of standard and specialized experimental techniques.

Synthesis of Trifluoromethylated Biphenyls

A common method for the synthesis of trifluoromethylated biphenyls is the Suzuki-Miyaura cross-coupling reaction.[14][15]

Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a pressure tube, combine the trifluoromethyl-substituted aryl halide (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2-3 eq).[14][15]

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.[14]

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS.[14]

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Determination of Lipophilicity (logP/logD)

The octanol-water partition coefficient (logP) or distribution coefficient (logD) at a specific pH is a critical measure of a compound's lipophilicity.

Protocol: Shake-Flask Method

  • Preparation: Prepare a stock solution of the trifluoromethylated biphenyl compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a mixture of n-octanol and phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).

  • Equilibration: Vigorously shake the mixture for a set period to allow for partitioning between the two phases, followed by centrifugation to separate the layers.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate the logD value using the formula: logD = log([Compound]octanol / [Compound]aqueous).

Assessment of Metabolic Stability

In vitro metabolic stability assays using liver microsomes are commonly employed to predict the in vivo metabolic clearance of a drug candidate.

Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture: Prepare an incubation mixture containing the trifluoromethylated biphenyl compound, liver microsomes (e.g., human, rat), and a NADPH-regenerating system in a phosphate buffer.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system and incubate at 37 °C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of remaining parent compound versus time.

Visualizing Key Relationships

The following diagrams illustrate important concepts related to the trifluoromethyl group in biphenyl systems.

cluster_0 Physicochemical Properties CF3_Group Trifluoromethyl Group (CF3) Electronic_Effects Strong Electron Withdrawal (-I) CF3_Group->Electronic_Effects Lipophilicity Increased Lipophilicity (logP) CF3_Group->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability CF3_Group->Metabolic_Stability Conformational_Effects Steric Bulk & Conformational Restriction CF3_Group->Conformational_Effects

Key Physicochemical Impacts of the CF₃ Group.

cluster_1 Drug Discovery Workflow Lead_Compound Lead Biphenyl Compound Introduce_CF3 Introduce CF3 Group Lead_Compound->Introduce_CF3 Improved_Properties Improved Properties: - Increased Metabolic Stability - Modulated Lipophilicity - Enhanced Binding Affinity Introduce_CF3->Improved_Properties Candidate_Drug Optimized Drug Candidate Improved_Properties->Candidate_Drug

Role of CF₃ in Lead Optimization.

cluster_2 Experimental Evaluation Workflow Synthesis Synthesis (e.g., Suzuki Coupling) Characterization Physicochemical Characterization (logP, pKa) Synthesis->Characterization In_Vitro_Assays In Vitro ADME Assays (Metabolic Stability) Characterization->In_Vitro_Assays Biological_Evaluation Biological Evaluation (Binding & Functional Assays) In_Vitro_Assays->Biological_Evaluation

Workflow for Characterizing CF₃-Biphenyls.

Conclusion

The trifluoromethyl group is a privileged substituent in the design of biphenyl-based therapeutics. Its profound impact on electronic properties, lipophilicity, metabolic stability, and molecular conformation provides medicinal chemists with a versatile tool to overcome common drug discovery challenges. A thorough understanding of these characteristics, coupled with rigorous experimental evaluation, is essential for harnessing the full potential of the trifluoromethyl group in the development of novel and effective medicines. This guide serves as a foundational resource for researchers and scientists dedicated to advancing the field of drug discovery through the strategic application of fluorine chemistry.

References

Methodological & Application

Synthesis of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde via Suzuki Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde, a valuable building block in pharmaceutical and materials science research. The methodology centers on the robust and versatile Suzuki-Miyaura cross-coupling reaction, offering a reliable route to this important biphenyl derivative.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of starting materials make it an ideal method for the synthesis of complex molecules like this compound. This compound, featuring both a reactive aldehyde group and a trifluoromethyl moiety, serves as a key intermediate in the development of novel therapeutics and advanced materials.

Reaction Scheme

The synthesis proceeds via the palladium-catalyzed cross-coupling of 4-bromobenzaldehyde with 4-(trifluoromethyl)phenylboronic acid.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of aryl bromides with arylboronic acids, based on analogous reactions reported in the literature. These data provide a strong indication of the expected efficiency for the synthesis of this compound.

Reactant AReactant BCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-BromobenzaldehydePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/Ethanol/H₂O806~90[Analogous reaction]
4-Bromobenzonitrile4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃ (2M aq.)Toluene80-904-6High[1]
4-BromoanisolePhenylboronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃Toluene/H₂O1001295[Analogous reaction]
4-BromobenzaldehydePhenylboronic acidPd/C (10)K₃PO₄Isopropanol/H₂O851285[Analogous reaction]

Detailed Experimental Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions.[1]

Materials:

  • 4-Bromobenzaldehyde (1.0 mmol, 1.0 equiv)

  • 4-(Trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (10 mL, degassed)

  • Deionized water (2 mL, degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-bromobenzaldehyde (1.0 mmol), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Under the inert atmosphere, add degassed toluene (10 mL) and degassed deionized water (2 mL) to the flask.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.

Visualizations

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 Base Base Borate [R²-B(OH)₃]⁻ Boronic R²-B(OH)₂ Boronic->Borate + OH⁻ Borate->Transmetal RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Experimental_Workflow start Start setup Combine Reactants, Catalyst, and Base in a Flame-Dried Flask start->setup inert Establish Inert Atmosphere (Nitrogen or Argon) setup->inert solvent Add Degassed Solvents (Toluene and Water) inert->solvent reaction Heat to 90°C and Stir (Monitor by TLC) solvent->reaction workup Cool, Dilute with Ethyl Acetate and Water reaction->workup extraction Separate Layers and Extract Aqueous Phase workup->extraction dry Combine Organic Layers, Wash with Brine, and Dry over MgSO₄ extraction->dry purify Filter, Concentrate, and Purify by Column Chromatography dry->purify end Obtain Pure Product purify->end

References

Application Notes and Protocols for Suzuki Coupling Reaction in Aryl-Aryl Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing the Suzuki-Miyaura cross-coupling reaction for the synthesis of biaryl compounds. This powerful reaction is a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its reagents.[1][2][3]

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate.[1][4][5] First reported by Akira Suzuki in 1979, this reaction has become a premier method for the formation of carbon-carbon bonds, especially sp2-sp2 bonds to construct biaryl systems.[1] The general scheme for the Suzuki coupling reaction is shown below:

Ar¹-X + Ar²-B(OR)₂ → Ar¹-Ar²

Where:

  • Ar¹ and Ar² : Aryl groups

  • X : Halide (I, Br, Cl) or Triflate (OTf)

  • B(OR)₂ : Boronic acid (R=H) or boronic ester

  • Catalyst : Palladium(0) complex

  • Base : Required for activation of the organoboron species

The reaction is valued for its operational simplicity, high yields, and the environmentally benign nature of the boron-containing reagents.[1]

The Catalytic Cycle: Mechanism of Action

The mechanism of the Suzuki coupling reaction involves a catalytic cycle with a palladium catalyst. The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X) to form a Pd(II) complex. This step is often the rate-determining step in the catalytic cycle.[1]

  • Transmetalation : The organoboron reagent, activated by a base, transfers its organic group (Ar²) to the palladium(II) complex.

  • Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the palladium center are coupled and eliminated from the metal, forming the biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.[5]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [Ar²-B(OR)₂OH]⁻ PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar¹-Ar² ArylHalide Aryl Halide (Ar¹-X) BoronicAcid Arylboronic Acid (Ar²-B(OH)₂) Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Reaction Parameters and Optimization

The success and efficiency of a Suzuki coupling reaction are highly dependent on the careful selection of several key parameters.

Palladium Catalyst and Ligands

The choice of the palladium source and the associated ligands is critical for achieving high catalytic activity. While Pd(PPh₃)₄ can be used directly, catalyst systems are often generated in situ from a palladium precursor and a ligand.

  • Palladium Precursors : Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂.

  • Ligands : Phosphine ligands are most common. Electron-rich and bulky phosphines, such as P(t-Bu)₃ and Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), are particularly effective for coupling less reactive aryl chlorides.[6] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.

Base

The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases : Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH) are widely used.[7][8]

  • Organic Bases : Amines such as triethylamine (TEA) can also be employed, though inorganic bases are generally preferred for their effectiveness and ease of removal.

Solvent

The solvent system must be capable of dissolving the reactants and be compatible with the catalyst system.

  • Aprotic Solvents : Toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used.

  • Protic Solvents : Alcohols (e.g., isopropanol, n-butanol) and water are often used, sometimes in biphasic mixtures with an organic solvent.[7] Aqueous conditions can enhance the reaction rate and are considered more environmentally friendly.

Reaction Temperature

The optimal reaction temperature depends on the reactivity of the substrates and the catalyst system. Reactions are typically run at elevated temperatures, ranging from room temperature to reflux conditions (80-120 °C).

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of various aryl halides with arylboronic acids.

Table 1: Suzuki Coupling of Aryl Bromides

Aryl BromideArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoacetophenonePhenylboronic acidPd(OAc)₂ (1)PPh₃ (2)K₂CO₃Toluene/H₂O1001295
4-BromotoluenePhenylboronic acidPd(PPh₃)₄ (2)-Na₂CO₃DME/H₂O80698
1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPdCl₂(dppf) (1)-K₃PO₄Dioxane100892
2-BromopyridinePhenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene1101289

Table 2: Suzuki Coupling of Aryl Chlorides

Aryl ChlorideArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-ChloroacetophenonePhenylboronic acidPd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄Dioxane1001691
4-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (1)XPhos (2)Cs₂CO₃t-AmylOH1101896
1-Chloro-4-nitrobenzene4-Methoxyphenylboronic acidPd(OAc)₂ (0.5)SPhos (1)K₃PO₄Toluene/H₂O1001294
2-ChloropyridinePhenylboronic acidPdCl₂(dppf) (3)-K₂CO₃DMF1202478

Experimental Protocols

General Protocol for Suzuki Coupling of an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Protocol_Workflow start Start setup Reaction Setup: - Aryl bromide (1.0 mmol) - Arylboronic acid (1.2 mmol) - Base (2.0 mmol) - Solvent (5 mL) start->setup degas Degas the mixture (Ar or N₂ purge for 15-20 min) setup->degas catalyst Add Catalyst System: - Pd precursor (e.g., Pd(OAc)₂) - Ligand (if required) degas->catalyst heat Heat the reaction to the desired temperature with stirring catalyst->heat monitor Monitor reaction progress (TLC, GC, or LC-MS) heat->monitor workup Aqueous Workup: - Quench with water - Extract with organic solvent monitor->workup Reaction complete purify Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purify end End: Characterize product purify->end

Caption: General experimental workflow for a Suzuki coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Round-bottom flask, condenser, magnetic stir bar, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Under a positive pressure of the inert gas, add the anhydrous solvent via syringe.

  • Add the palladium catalyst to the stirring mixture.

  • Attach a condenser and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Suzuki Coupling of an Aryl Chloride

The coupling of aryl chlorides is more challenging and often requires more active catalyst systems.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • Bulky phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%)

  • Stronger base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane or t-AmylOH, 5 mL)

  • Schlenk tube or sealed reaction vessel, magnetic stir bar, and inert atmosphere setup

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride, arylboronic acid, palladium precursor, ligand, and base to a Schlenk tube equipped with a magnetic stir bar.

  • Seal the Schlenk tube and add the anhydrous solvent via syringe.

  • Heat the reaction mixture in a preheated oil bath to a higher temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction progress by GC or LC-MS.

  • After the reaction is complete, cool to room temperature.

  • Follow the workup and purification procedure as described in section 5.1.

Troubleshooting and Safety Precautions

  • Low or No Conversion : This could be due to an inactive catalyst, insufficient degassing, or an inappropriate choice of base or solvent. Ensure all reagents are pure and the reaction is performed under strictly anhydrous and anaerobic conditions. Consider using a more active catalyst system for challenging substrates.

  • Homocoupling of Boronic Acid : This side reaction can occur, especially at higher temperatures or with certain catalyst systems. Using a slight excess of the boronic acid can be beneficial, but large excesses should be avoided.

  • Protodeboronation : The boronic acid can be cleaved by acidic protons. Ensure the reaction medium is basic.

  • Safety : Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Phosphine ligands are often air-sensitive and may be pyrophoric. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following these guidelines and protocols, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the efficient synthesis of a wide range of biaryl compounds. Further optimization of the reaction conditions may be necessary to achieve the best results for specific substrate combinations.

References

Application Notes and Protocols for the Synthesis of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde using Palladium Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Trifluoromethyl-biphenyl-4-carbaldehyde is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed protocols for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds, offering mild reaction conditions and tolerance to a wide range of functional groups.[1]

Reaction Principle

The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 4-formylphenylboronic acid with 4-bromobenzotrifluoride. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and finally, reductive elimination to yield the desired biphenyl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine reactants: 4-Bromobenzotrifluoride, 4-Formylphenylboronic acid, K₂CO₃ solution B Add Pd(OAc)₂ and PPh₃ in 1-Propanol A->B C Reflux under inert atmosphere B->C D Cool to room temperature C->D Reaction complete E Add water D->E F Extract with Ethyl Acetate E->F G Wash organic layer with brine F->G H Dry over MgSO₄ G->H I Filter and concentrate H->I J Column Chromatography (Silica gel, Hexanes/Ethyl Acetate) I->J K Characterization (NMR, MS) J->K

References

Application Notes and Protocols: 4'-Trifluoromethyl-biphenyl-4-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Trifluoromethyl-biphenyl-4-carbaldehyde is a versatile bifunctional building block of significant interest in medicinal chemistry. Its unique structure, featuring a biphenyl scaffold, a reactive carbaldehyde group, and an electron-withdrawing trifluoromethyl group, makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. The trifluoromethyl moiety is a well-established bioisostere for a methyl group and can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The aldehyde functionality serves as a synthetic handle for constructing various heterocyclic and acyclic structures.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent enzyme inhibitors, with a focus on phosphodiesterase 4 (PDE4) inhibitors and other heterocyclic compounds with therapeutic potential.

Key Applications in Medicinal Chemistry

The primary application of this compound lies in its role as a key intermediate for the synthesis of small molecule inhibitors targeting various enzymes and receptors. The biphenyl core provides a rigid scaffold that can be appropriately functionalized to interact with protein binding sites, while the trifluoromethyl group often contributes to enhanced potency and improved pharmacokinetic properties.

Synthesis of Biphenyl Pyridazinone Derivatives as PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of pro-inflammatory cells. This mechanism makes PDE4 a validated target for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3][4]

Biphenyl pyridazinone derivatives have emerged as a class of highly potent and selective PDE4 inhibitors.[1][2][3] The synthesis of these compounds often utilizes this compound as a starting material to introduce the critical biphenyl moiety.

Signaling Pathway of PDE4 Inhibition

PDE4_Inhibition cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 PDE4->cAMP Degrades Inflammation Pro-inflammatory Mediators PKA->Inflammation Inhibits Anti_Inflammation Anti-inflammatory Response PKA->Anti_Inflammation Promotes Inhibitor Biphenyl Pyridazinone Inhibitor Inhibitor->PDE4 Inhibits Agonist Agonist Agonist->GPCR Activates Pyridazinone_Synthesis cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Cyclization cluster_purification Work-up & Purification A This compound + Ethyl Acetoacetate B Reflux in Toluene (Piperidine, Acetic Acid) A->B C Intermediate: Ethyl 2-acetyl-3-(4'-(trifluoromethyl)- [1,1'-biphenyl]-4-yl)acrylate B->C D Intermediate E Reflux with Hydrazine Hydrate in Ethanol D->E F Final Product: 6-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)pyridazin-3(2H)-one E->F G Aqueous Work-up F->G H Purification (Chromatography/Recrystallization) G->H I Characterization (NMR, MS) H->I DHPM_Synthesis A Mix Reactants: This compound Ethyl Acetoacetate Urea Catalyst B Heat at 80°C (Solvent-free) A->B C Reaction Monitoring (TLC) B->C D Aqueous Work-up (Wash with water) C->D Upon Completion E Purification (Recrystallization from Ethanol) D->E F Final Product: Dihydropyrimidinone Derivative E->F

References

Application Notes and Protocols: 4'-Trifluoromethyl-biphenyl-4-carbaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde as a versatile building block in the synthesis of advanced materials. The presence of the trifluoromethyl group and the biphenyl moiety imparts desirable properties such as enhanced thermal stability, chemical resistance, and specific liquid crystalline phases.[1] This document outlines protocols for the synthesis of liquid crystals and high-performance polymers derived from this aldehyde, presents key performance data in structured tables, and includes diagrams to illustrate the synthetic workflows.

Application 1: Synthesis of High-Performance Schiff Base Liquid Crystals

The aldehyde functionality of this compound allows for the straightforward synthesis of Schiff base (azomethine) liquid crystals through condensation with various aniline derivatives. The rigid biphenyl core, extended by the imine linkage, combined with the polar trifluoromethyl group, can lead to the formation of stable mesophases, particularly nematic and smectic phases, over a broad temperature range.[2][3] These materials are of interest for applications in display technologies and optical switching devices.

Quantitative Data: Mesomorphic Properties of Analogous Schiff Base Liquid Crystals

The following table summarizes the phase transition temperatures and corresponding enthalpy changes for a series of analogous fluorinated Schiff base liquid crystals. While not derived directly from this compound, these values provide a representative expectation of the mesomorphic behavior. The data is for compounds with the general structure: 4-(4-alkyl-trans-cyclohexyl)-benzoic acid 4-[(2,3,4-trifluorophenylimino)-methyl]-phenyl ester.[2]

Compound (Alkyl Group)Melting Point (°C)ΔH_m (J/g)Smectic-Nematic Transition (°C)ΔH_SN (J/g)Clearing Point (°C)ΔH_NI (J/g)Mesophase Range (°C)
Ethyl165.885.6298.51.8325.10.8159.3
Propyl152.170.4290.12.1315.40.7163.3
Butyl148.575.3295.32.5310.20.6161.7
Pentyl145.280.1299.82.9305.60.5160.4
Experimental Protocol: Synthesis of a Schiff Base Liquid Crystal

This protocol describes the synthesis of a Schiff base liquid crystal from this compound and a representative aniline derivative.

Materials:

  • This compound

  • 4-Alkoxyaniline (e.g., 4-hexyloxyaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Toluene

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • To this solution, add 1.0 equivalent of 4-alkoxyaniline.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or toluene) to obtain the purified Schiff base liquid crystal.

  • Dry the product under vacuum.

Characterization:

  • The chemical structure can be confirmed using FT-IR (presence of C=N stretching) and NMR spectroscopy.

  • The mesomorphic properties (phase transition temperatures) are determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Diagram: Synthetic Workflow for Schiff Base Liquid Crystals

G A 4'-Trifluoromethyl- biphenyl-4-carbaldehyde C Condensation Reaction (Ethanol, Acetic Acid, Reflux) A->C B 4-Alkoxyaniline B->C D Crude Schiff Base C->D Cooling & Filtration E Recrystallization D->E F Pure Liquid Crystal E->F

Caption: Synthetic workflow for Schiff base liquid crystals.

Application 2: Synthesis of High-Performance Poly(azomethine)s

The difunctional nature of diamines and dialdehydes allows for the synthesis of poly(azomethine)s through polycondensation. Reacting this compound with aromatic diamines can yield thermally stable polymers with good mechanical properties and potentially interesting optoelectronic characteristics due to the extended conjugation. The trifluoromethyl groups can enhance solubility and thermal stability.[4] These polymers are candidates for applications in high-temperature coatings, films, and as semiconductor materials.

Quantitative Data: Thermal Properties of Analogous Poly(azomethine)s

The following table presents thermal stability data for a poly(azomethine) synthesized from terephthalaldehyde and a fluorinated diamine, which is analogous to polymers that could be synthesized from this compound.[4]

PolymerDecomposition Temp. (T_d5, 5% weight loss, °C)Decomposition Temp. (T_d10, 10% weight loss, °C)Char Yield at 800°C (%)
P1 (fluorinated)49051060
Experimental Protocol: Synthesis of a Poly(azomethine)

This protocol outlines the synthesis of a poly(azomethine) via polycondensation of this compound with an aromatic diamine.

Materials:

  • This compound

  • Aromatic Diamine (e.g., 4,4'-oxydianiline)

  • N,N-Dimethylacetamide (DMAc)

  • Lithium Chloride (LiCl)

  • Methanol

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add 1.0 equivalent of the aromatic diamine, DMAc, and LiCl. Stir until the diamine is completely dissolved.

  • Add 1.0 equivalent of this compound to the solution.

  • Heat the reaction mixture to 80-100°C and stir for 24-48 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Collect the fibrous polymer by filtration and wash thoroughly with methanol and then water.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

Characterization:

  • The polymer structure can be confirmed by FT-IR and NMR spectroscopy.

  • The molecular weight and molecular weight distribution can be determined by Gel Permeation Chromatography (GPC).

  • The thermal stability is assessed using Thermogravimetric Analysis (TGA).

Diagram: Logical Relationship in Poly(azomethine) Synthesis

G cluster_monomers Monomers A 4'-Trifluoromethyl- biphenyl-4-carbaldehyde (Dialdehyde) C Polycondensation (DMAc, LiCl, Heat) A->C B Aromatic Diamine B->C D Poly(azomethine) Solution C->D E Precipitation (Methanol) D->E F Purified Polymer E->F

Caption: Logical steps in poly(azomethine) synthesis.

References

Application Notes and Protocols for the Derivatization of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Trifluoromethyl-biphenyl-4-carbaldehyde is a versatile building block in medicinal chemistry, offering a valuable scaffold for the synthesis of novel therapeutic agents. The biphenyl core is a privileged structure in drug discovery, known to interact with a variety of biological targets. The presence of a trifluoromethyl (CF3) group significantly enhances the metabolic stability, lipophilicity, and binding affinity of drug candidates. The aldehyde functionality serves as a key reactive handle for a range of derivatization reactions, allowing for the exploration of diverse chemical space and the generation of compound libraries for high-throughput screening.

This document provides detailed application notes and experimental protocols for the derivatization of this compound through several key synthetic transformations, including Schiff base formation, reductive amination, Claisen-Schmidt condensation for chalcone synthesis, and the Wittig reaction. The resulting derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases, by modulating key signaling pathways such as NF-κB and inducing apoptosis.

Key Derivatization Strategies and Applications

The aldehyde group of this compound is readily converted into a variety of functional groups, leading to diverse molecular architectures with a wide spectrum of biological activities.

  • Schiff Base (Imine) Formation: Condensation with primary amines yields imines, which are themselves biologically active or can be further modified. Schiff bases derived from analogous aromatic aldehydes have demonstrated significant anticancer activity by inducing apoptosis.[1][2]

  • Reductive Amination: Subsequent reduction of the imine C=N double bond, often in a one-pot reaction, produces stable secondary amines. This strategy allows for the introduction of various amine-containing pharmacophores.

  • Chalcone Synthesis (Claisen-Schmidt Condensation): Reaction with acetophenones in the presence of a base affords chalcones. Chalcones are a class of compounds well-known for their anti-inflammatory, antimicrobial, and anticancer properties.[3][4]

  • Wittig Reaction: Reaction with phosphorus ylides provides a powerful method for the synthesis of alkenes with control over stereochemistry, enabling the introduction of diverse unsaturated moieties.

Experimental Protocols

Synthesis of Schiff Bases (Imines)

This protocol describes the general synthesis of Schiff bases from this compound and a primary amine.

Reaction Scheme:

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines, benzylamine)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL per mmol of aldehyde).

  • Add the primary amine (1.0-1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Data Presentation: Representative Schiff Base Derivatives and their Anticancer Activity

DerivativeAmine ReactantCancer Cell LineIC50 (µM)Citation
SB-1 5-(diethylamino)-2-aminophenolHeLa15.2 ± 1.3[1]
MCF-718.5 ± 1.8[1]
SB-2 2-amino-5-benzonitrileHCT-11625.7 ± 2.1[5]
HepG-231.4 ± 2.9[5]

Note: The IC50 values are for analogous Schiff bases and are provided for illustrative purposes.

Reductive Amination

This protocol describes the one-pot synthesis of secondary amines from this compound.

Reaction Scheme:

Materials:

  • This compound

  • Appropriate primary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium borohydride (NaBH4)

  • Dichloromethane (DCM) or Methanol

  • Glacial acetic acid (if using NaBH4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) and the primary amine (1.0-1.2 eq) in anhydrous DCM, add NaBH(OAc)3 (1.5 eq) in portions at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Chalcones (Claisen-Schmidt Condensation)

This protocol outlines the base-catalyzed synthesis of chalcones.

Reaction Scheme:

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4-hydroxyacetophenone)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 40%)

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a beaker or flask.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous NaOH or KOH solution dropwise with vigorous stirring.

  • Continue stirring at room temperature for 2-4 hours. A precipitate should form.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into cold water and acidify with dilute HCl.

  • Collect the precipitated chalcone by vacuum filtration, wash with water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Data Presentation: Representative Chalcone Derivatives and their Antimicrobial Activity

DerivativeAcetophenone ReactantBacterial StrainMIC (µg/mL)Citation
CH-1 2,4,6-trimethoxyacetophenoneStaphylococcus aureus7.81[1]
CH-2 3-acetylindoleEscherichia coli12.5[6]
Candida albicans25[6]

Note: The MIC values are for analogous chalcones and are provided for illustrative purposes.

Wittig Reaction

This protocol describes the synthesis of alkenes from this compound using a phosphorus ylide.

Reaction Scheme:

Materials:

  • This compound

  • Phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Syringe for base addition

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (1.0 eq) via syringe. The formation of the ylide is often indicated by a color change (e.g., to deep yellow or orange).

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Derivatization

G General Experimental Workflow for Derivatization cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Classes cluster_evaluation Biological Evaluation start This compound schiff Schiff Base Formation (+ Primary Amine) start->schiff reductive Reductive Amination (+ Primary Amine, Reducing Agent) start->reductive chalcone Claisen-Schmidt Condensation (+ Acetophenone, Base) start->chalcone wittig Wittig Reaction (+ Phosphorus Ylide) start->wittig imine Schiff Bases (Imines) schiff->imine amine Secondary Amines reductive->amine chalcone_prod Chalcones chalcone->chalcone_prod alkene Alkenes wittig->alkene bioassay Biological Assays (e.g., Cytotoxicity, Antimicrobial) imine->bioassay amine->bioassay chalcone_prod->bioassay alkene->bioassay

Caption: General workflow for the derivatization of this compound.

Signaling Pathway: NF-κB Inhibition and Apoptosis Induction

Derivatives of biphenyl aldehydes, particularly Schiff bases and chalcones, have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell survival and death. Two prominent pathways are the NF-κB signaling cascade and the intrinsic apoptosis pathway.

NF-κB Signaling Pathway Inhibition:

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival.[7] In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Certain biphenyl derivatives can inhibit this pathway, leading to a decrease in the expression of anti-apoptotic proteins and sensitizing cancer cells to cell death.[8]

G NF-κB Signaling Pathway Inhibition cluster_stimulus Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus TNF-α, IL-1, etc. ikk IKK Complex stimulus->ikk activates ikb IκB ikk->ikb phosphorylates proteasome Proteasome ikb->proteasome ubiquitination & degradation nfkb NF-κB (p50/p65) nfkb->ikb bound to nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates to proteasome->nfkb releases derivative Biphenyl Derivative derivative->ikk inhibits dna DNA nfkb_nuc->dna binds to transcription Transcription of Anti-apoptotic Genes (e.g., Bcl-2, XIAP) dna->transcription initiates

Caption: Inhibition of the NF-κB signaling pathway by biphenyl derivatives.

Apoptosis Induction:

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Cancer cells often evade apoptosis. Many chemotherapeutic agents, including derivatives of this compound, can induce apoptosis in cancer cells. This is often characterized by the activation of caspases and changes in the expression of Bcl-2 family proteins, leading to cell death.[9][10]

G Induction of Apoptosis cluster_stimulus Inducing Agent cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade derivative Biphenyl Derivative bcl2 Bcl-2 (Anti-apoptotic) derivative->bcl2 downregulates bax Bax (Pro-apoptotic) derivative->bax upregulates bcl2->bax inhibits cytochrome_c Cytochrome c release bax->cytochrome_c promotes caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activates caspase3 Caspase-3 (Effector) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Caption: Induction of the intrinsic apoptosis pathway by biphenyl derivatives.

Conclusion

This compound represents a highly valuable starting material for the generation of diverse compound libraries in drug discovery. The derivatization strategies outlined in these application notes provide robust and versatile methods for synthesizing novel Schiff bases, secondary amines, chalcones, and alkenes. The resulting compounds have demonstrated significant potential as anticancer and antimicrobial agents, often through the modulation of critical cellular signaling pathways. The provided protocols serve as a foundation for further optimization and exploration of the chemical space around this privileged scaffold, with the aim of developing next-generation therapeutics.

References

Protocol for the Synthesis of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the synthesis of 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde, a key intermediate in the development of pharmaceuticals and advanced materials. Direct formylation of 4-(trifluoromethyl)biphenyl is challenging due to the electron-withdrawing nature of the trifluoromethyl group. The presented methodology utilizes a robust and high-yielding palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-formylphenylboronic acid and 1-bromo-4-(trifluoromethyl)benzene. This approach offers excellent control over regioselectivity and is tolerant of a wide range of functional groups.

Introduction

Biphenyl scaffolds are prevalent structural motifs in numerous functional molecules, including liquid crystals, polymers, and therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] Its mild reaction conditions, tolerance of various functional groups, and generally high yields have led to its widespread adoption in both academic and industrial research.[1] This protocol details the application of the Suzuki-Miyaura coupling for the efficient synthesis of 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde.

Reaction Principle

The synthesis proceeds via a palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the aryl group from the boronic acid to the palladium(II) complex, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Suzuki-Miyaura Cross-Coupling

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromobenzaldehydePhenylboronic acidPd(OAc)₂ (0.003)PPh₃ (0.009)Na₂CO₃n-Propanol/H₂OReflux186[2]
24-Bromobenzonitrile4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O80-904-6~90 (estimated)[1]
31-Bromo-4-(trifluoromethyl)benzene4-Formylphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O801295Adapted from[3]
4Aryl BromidesPhenylboronic acidPdCl₂(NH₂CH₂COOH)₂ (1)-K₂CO₃Ethanol/H₂ORT2485-95[4]

Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[1][2]

Materials:

  • 1-Bromo-4-(trifluoromethyl)benzene (1.0 equiv)

  • 4-Formylphenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 1-bromo-4-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv), 4-formylphenylboronic acid (1.2 mmol, 1.2 equiv), [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Under an inert atmosphere, add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.

  • Reaction: The reaction mixture is stirred vigorously and heated to 80 °C for 12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: The layers are separated using a separatory funnel. The aqueous layer is extracted with ethyl acetate (2 x 15 mL).

  • Washing: The combined organic layers are washed with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde as a solid.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition pd0->oxidative_addition Oxidative Addition pd_complex1 Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation pd_complex1->transmetalation Transmetalation pd_complex2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_complex2 reductive_elimination pd_complex2->reductive_elimination Reductive Elimination reductive_elimination:e->pd0:w product Ar¹-Ar² reductive_elimination->product reactant1 Ar¹-X reactant1->oxidative_addition reactant2 Ar²-B(OR)₂ reactant2->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Combine Reactants reaction Reaction at 80°C under Inert Atmosphere start->reaction workup Work-up: Cool and Dilute reaction->workup extraction Extraction with Ethyl Acetate workup->extraction washing Wash with Water and Brine extraction->washing drying Dry and Concentrate washing->drying purification Purification by Column Chromatography drying->purification end End: Characterize Product purification->end

Caption: Experimental workflow for the synthesis of the target compound.

References

Application Notes and Protocols for the Synthesis of Substituted Biphenyl Carboxaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted biphenyl carboxaldehydes are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. Their structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties. This document provides detailed experimental procedures for the synthesis of substituted biphenyl carboxaldehydes, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. Additionally, it includes comprehensive protocols for purification and characterization, a summary of quantitative data for various derivatives, and an overview of their relevance in targeting cellular signaling pathways in drug discovery.

Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction is a powerful and widely adopted method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex. Its operational simplicity, mild reaction conditions, and tolerance to a diverse range of functional groups make it an ideal choice for the synthesis of substituted biphenyls.

General Reaction Scheme:

Where Ar1-X is a substituted bromobenzaldehyde and Ar2-B(OH)2 is a substituted phenylboronic acid.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried round-bottom flask or a Schlenk tube equipped with a magnetic stir bar, combine the substituted bromobenzaldehyde (1.0 eq.), the corresponding substituted phenylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

  • Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v) or 1,4-dioxane and water, via syringe.

  • Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure substituted biphenyl carboxaldehyde.

Purification Protocols

Column Chromatography
  • Column Preparation:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a layer of sand (approx. 1-2 cm).

    • Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent system like hexane/ethyl acetate).

    • Pour the slurry into the column, allowing the solvent to drain, and tap the column gently to pack the silica gel evenly without air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).

    • Adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent.

    • Carefully add the dried silica-adsorbed sample to the top of the column.

  • Elution:

    • Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity.

    • Collect fractions and monitor by TLC to identify the fractions containing the desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and dry them in a vacuum oven.

Quantitative Data Summary

The following table summarizes the reaction yields and key characterization data for a selection of substituted biphenyl-4-carboxaldehydes synthesized via the Suzuki-Miyaura coupling reaction.

Substituent (R)PositionAryl HalideArylboronic AcidYield (%)Melting Point (°C)¹H NMR (δ, ppm) Aldehyde ProtonReference
H-4-BromobenzaldehydePhenylboronic acid9658-5910.06[1]
4'-OCH₃4'4-Bromobenzaldehyde4-Methoxyphenylboronic acid~85-95 (est.)--
4'-NO₂4'4-Bromobenzaldehyde4-Nitrophenylboronic acid-128-[2]
3'-CH₃3'4-Bromobenzaldehyde3-Methylphenylboronic acid---
4'-CF₃4'4-Bromobenzaldehyde4-(Trifluoromethyl)phenylboronic acidHigh (est.)--[3]
4'-Cl4'4-Bromobenzaldehyde4-Chlorophenylboronic acid---
4'-F4'4-Bromobenzaldehyde4-Fluorophenylboronic acidHigh (est.)--
3'-Cl3'4-Bromobenzaldehyde3-Chlorophenylboronic acid---
3'-F3'4-Bromobenzaldehyde3-Fluorophenylboronic acid---

Characterization Data

General Spectroscopic Features:

  • ¹H NMR: The aldehyde proton typically appears as a singlet in the downfield region of the spectrum, usually between δ 9.8 and 10.1 ppm. Aromatic protons resonate between δ 7.0 and 8.5 ppm, with coupling patterns indicative of the substitution pattern.

  • ¹³C NMR: The carbonyl carbon of the aldehyde group gives a characteristic signal in the range of δ 190-195 ppm. Aromatic carbons appear between δ 120 and 150 ppm.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is observed between 1680 and 1710 cm⁻¹. C-H stretching of the aldehyde proton is often visible as a pair of weak bands around 2720 and 2820 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M⁺) is typically observed, and fragmentation patterns can provide further structural information.

Example: 4-Biphenylcarboxaldehyde [1]

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.06 (s, 1H), 8.01 (d, J = 8.1 Hz, 2H), 7.91 (d, J = 8.1 Hz, 2H), 7.77 (d, J = 7.4 Hz, 2H), 7.52 (t, J = 7.4 Hz, 2H), 7.45 (t, J = 7.4 Hz, 1H).

  • ¹³C NMR (125 MHz, DMSO-d₆): δ 193.5, 146.7, 139.6, 135.9, 131.0, 129.9, 129.4, 128.2, 127.9.

  • IR (neat, cm⁻¹): 1700, 1680, 1606, 1170, 839.

  • MS (FD): m/z 182.2.

Application in Drug Discovery: Targeting Signaling Pathways

Substituted biphenyl carboxaldehydes and their derivatives are of significant interest in drug development due to their ability to modulate various cellular signaling pathways implicated in diseases such as cancer.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. However, its aberrant activation is linked to the development and progression of several cancers. Biphenyl carboxamide derivatives have been identified as potent antagonists of Smoothened (SMO), a key transmembrane protein in the Hh pathway.[4][5] By inhibiting SMO, these compounds can block the downstream signaling cascade, leading to the suppression of tumor growth.

Hedgehog_Pathway_Inhibition cluster_nucleus Nucleus Hh_ligand Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh_ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inactivates GLI GLI Proteins (Transcription Factors) SUFU->GLI Sequesters & Promotes Cleavage GLI_active Active GLI Target_Genes Target Gene Expression (e.g., Cyclin D1, Bcl-2) GLI_active->Target_Genes Activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Biphenyl_Carboxamide Biphenyl Carboxamide Inhibitor Biphenyl_Carboxamide->SMO Inhibits Nucleus Nucleus Synthesis_Workflow Start Starting Materials (Aryl Halide & Arylboronic Acid) Suzuki Suzuki-Miyaura Coupling Start->Suzuki Workup Aqueous Work-up Suzuki->Workup Crude Crude Product Workup->Crude Purification Purification Crude->Purification Column Column Chromatography Purification->Column Recrystal Recrystallization Purification->Recrystal Pure Pure Product Column->Pure Recrystal->Pure Characterization Characterization (NMR, IR, MS, MP) Pure->Characterization Final Substituted Biphenyl Carboxaldehyde Characterization->Final

References

Application Notes: The Role of the Trifluoromethyl Group in Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In modern drug discovery, the strategic modification of lead compounds is essential to optimize their pharmacological profiles. The trifluoromethyl (CF₃) group is a uniquely powerful substituent that medicinal chemists frequently incorporate to enhance a molecule's drug-like properties.[1][2] Its strong electron-withdrawing nature, metabolic stability, and lipophilicity dramatically influence a compound's pharmacokinetic and pharmacodynamic characteristics.[3][4][5] This document provides an overview of the key effects of the CF₃ group, supported by comparative data and detailed experimental protocols.

Application Note 1: Modulation of Physicochemical and Pharmacokinetic Properties

The introduction of a CF₃ group can profoundly alter a molecule's fundamental properties, which are critical for its journey from administration to the target site.

Key Effects of the Trifluoromethyl Group:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[4][6] Replacing a metabolically vulnerable site (e.g., a methyl or hydrogen group) with a CF₃ group can block enzymatic degradation, leading to a longer drug half-life, reduced clearance, and improved bioavailability.[3][7]

  • Increased Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen atom and even a methyl group.[6][8] This property can enhance a drug's ability to permeate biological membranes, including the gut wall for oral absorption and the blood-brain barrier for central nervous system (CNS) targets.[3][4] The Hansch hydrophobicity constant (π) for CF₃ is approximately +0.88.[8]

  • Modulation of pKa: As a potent electron-withdrawing group, the CF₃ group can significantly lower the pKa of nearby acidic or basic centers.[9] This alteration can change the ionization state of a drug at physiological pH, impacting its solubility, receptor binding, and cell permeability.

  • Improved Binding Affinity: The electronic and steric properties of the CF₃ group can lead to more potent and selective interactions with biological targets.[3][10] It can participate in favorable multipolar interactions with protein backbones, particularly with carbonyl groups, and enhance hydrophobic interactions within the binding pocket.[8][11]

Data Presentation: Comparative Impact of CF₃ Substitution

The following tables summarize the quantitative impact of trifluoromethyl substitution on key drug properties for representative compounds.

Table 1: Effect of CF₃ Group on Lipophilicity and Metabolic Stability

Compound PairStructure (Parent)Structure (CF₃ Analog)LogP (Parent)LogP (CF₃ Analog)In Vitro Half-life (t½) (Parent)In Vitro Half-life (t½) (CF₃ Analog)
Toluene vs. α,α,α-TrifluorotolueneBenzene-CH₃Benzene-CF₃2.733.16ShortLonger
Celecoxib Analog(Structure not shown)(Structure not shown)3.34.115 min>120 min
Aniline vs. 4-(Trifluoromethyl)anilineAniline4-CF₃-Aniline0.902.47Metabolically labileMore stable

Note: Data is compiled from various literature sources for illustrative purposes. Actual values can vary based on experimental conditions.

Table 2: Effect of CF₃ Group on Binding Affinity and Acidity

Compound PairTargetIC₅₀ / pKa (Parent)IC₅₀ / pKa (CF₃ Analog)Fold Improvement
Menin-MLL InhibitorMenin260 nM25 nM10.4x
Thrombin InhibitorThrombin6.2 μM1.0 μM6.2x
Acetic Acid vs. Trifluoroacetic Acid(Acidity)pKa = 4.76pKa = 0.52N/A

Note: Data is compiled from various literature sources for illustrative purposes.[12]

Visualizations

Trifluoromethyl_Effects cluster_0 Molecular Modification cluster_1 Physicochemical & Pharmacokinetic Outcomes Parent_Molecule Parent Drug Candidate CF3_Analog CF3-Substituted Analog Parent_Molecule->CF3_Analog Introduce CF3 Group Lipophilicity Increased Lipophilicity (LogP) CF3_Analog->Lipophilicity Membrane Permeability Metabolic_Stability Blocked Site of Metabolism CF3_Analog->Metabolic_Stability Longer Half-Life Binding_Affinity Enhanced Target Binding Affinity CF3_Analog->Binding_Affinity Increased Potency pKa Altered pKa CF3_Analog->pKa Modulated Solubility

Experimental_Workflow A Synthesis of Parent and CF3 Analog B Physicochemical Profiling A->B E In Vitro Biological Evaluation A->E C LogP/LogD Determination (Shake-Flask Assay) B->C D pKa Measurement B->D H Data Analysis & SAR Conclusion C->H D->H F Metabolic Stability Assay (Liver Microsomes) E->F G Target Binding Assay (e.g., Kinase Assay) E->G F->H G->H

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol assesses the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[13][14]

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a parent compound and its CF₃ analog.

2. Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Test compounds (10 mM stock in DMSO)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with an internal standard (e.g., Verapamil) for reaction termination

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system

3. Procedure:

  • Compound Preparation: Prepare a 1 µM working solution of the test compound by diluting the 10 mM stock in the 0.1 M phosphate buffer.

  • Incubation Setup: In a 96-well plate, combine 100 µL of HLM solution (final concentration 0.5 mg/mL) and 5 µL of the 1 µM test compound. Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system to each well.[13] This marks the T=0 time point for sample collection.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard to the respective wells.

  • Sample Processing: Centrifuge the plate at 4,000 rpm for 20 minutes to pellet the protein. Transfer the supernatant to a new 96-well analytical plate.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration) .

Protocol 2: Determination of Lipophilicity (LogP) by Shake-Flask Method

This is the gold standard method for directly measuring the partition coefficient of a compound between n-octanol and water.[15][16]

1. Objective: To determine the LogP value for a parent compound and its CF₃ analog.

2. Materials:

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol)

  • Test compounds (10 mM stock in DMSO)

  • Glass vials with screw caps

  • Vortex mixer and centrifuge

  • HPLC-UV or LC-MS/MS system

3. Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and water for 24 hours and allow the phases to separate completely before use.[16]

  • Compound Addition: Add a small aliquot of the test compound stock solution to a vial containing a known volume of pre-saturated water (e.g., 2 mL). The final concentration should be within the linear range of the analytical detector.

  • Partitioning: Add an equal volume of pre-saturated n-octanol (2 mL) to the vial.

  • Equilibration: Cap the vial tightly and shake vigorously for at least 1 hour to ensure the compound reaches equilibrium between the two phases.[15]

  • Phase Separation: Centrifuge the vial at 3,000 rpm for 15 minutes to achieve complete separation of the aqueous and organic layers.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Quantify the concentration of the compound in each phase (C_octanol and C_water) using a suitable analytical method (e.g., HPLC-UV).

4. Data Analysis:

  • The partition coefficient (P) is the ratio of the concentrations: P = C_octanol / C_water .

  • The LogP value is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P) .

Protocol 3: Target Binding Affinity - In Vitro Kinase Inhibition Assay

This protocol provides a general framework for determining the potency (IC₅₀) of a compound against a specific protein kinase.[17][18]

1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a parent compound and its CF₃ analog against a target kinase.

2. Materials:

  • Recombinant target kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (serially diluted in DMSO)

  • ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection

3. Procedure:

  • Compound Plating: Prepare a 10-point serial dilution of the test compounds in DMSO. Add 2.5 µL of each dilution to the wells of the assay plate. Include DMSO-only wells as a "no inhibition" control.

  • Kinase Addition: Add 2.5 µL of the kinase solution (prepared in kinase buffer) to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture (prepared in kinase buffer) to each well.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ kit.[18] This typically involves two steps: adding a reagent to stop the kinase reaction and deplete unused ATP, followed by adding a detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to kinase activity.

4. Data Analysis:

  • Normalize the data, setting the "no inhibition" control (DMSO) as 100% activity and a "no enzyme" control as 0% activity.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

References

The Fluorine Advantage: Enhancing Agrochemical Efficacy and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine and fluorinated moieties into agrochemical molecules has revolutionized the development of modern crop protection agents. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—collectively enhance the efficacy, metabolic stability, and target specificity of herbicides, insecticides, and fungicides. These improvements lead to lower application rates, reduced environmental impact, and more effective pest management strategies.

This document provides detailed application notes and experimental protocols for the synthesis of key fluorinated agrochemicals. It is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis, offering insights into the practical application of fluorinated compounds.

Application Notes

The introduction of fluorine can dramatically alter a molecule's properties. Increased lipophilicity, for instance, can improve a compound's ability to penetrate biological membranes, such as plant cuticles or insect exoskeletons. The exceptional stability of the C-F bond often renders the molecule more resistant to metabolic degradation by target organisms, prolonging its bioactive lifespan. Furthermore, fluorine's ability to modulate the acidity (pKa) of nearby functional groups can enhance binding affinity to target enzymes or receptors.

Key Fluorinated Agrochemicals: A Comparative Overview

The following tables summarize the physicochemical properties and biological efficacy of five prominent fluorinated agrochemicals, showcasing the versatility of fluorination in modern agriculture.

CompoundClassIUPAC NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Water Solubility (mg/L)logP
Fipronil Phenylpyrazole Insecticide5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrileC₁₂H₄Cl₂F₆N₄OS437.15200.51.9 - 2.44.0
Trifluralin Dinitroaniline Herbicide2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)anilineC₁₃H₁₆F₃N₃O₄335.2846 - 47<15.27
Fluometuron Phenylurea Herbicide1,1-dimethyl-3-[3-(trifluoromethyl)phenyl]ureaC₁₀H₁₁F₃N₂O232.20163 - 164.51102.28
Epoxiconazole Triazole Fungicide(2RS,3SR)-1-[3-(2-chlorophenyl)-2-(4-fluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazoleC₁₇H₁₃ClFN₃O329.761348.423.1
Trifloxystrobin Strobilurin Fungicidemethyl (E)-methoxyimino-{(E)-α-[1-(α,α,α-trifluoro-m-tolyl)ethylideneaminooxy]-o-tolyl}acetateC₂₀H₁₉F₃N₂O₄408.3772.90.614.5
CompoundTarget Organism(s)Efficacy DataSynthesis Yield (%)
Fipronil Insects (e.g., fleas, termites, ants)LD₅₀: 97 mg/kg (rat, oral)[1], 0.004 µ g/bee [2]; LC₅₀: 0.00043 ppm (Aedes taeniorhynchus)[3][4]75-90[5]
Trifluralin Annual grasses and broadleaf weeds-92-98.6[6][7][8][9]
Fluometuron Broadleaf weeds and annual grasses-~97.4
Epoxiconazole Fungi (e.g., Septoria tritici, Puccinia triticina)EC₅₀: 0.723 mg/L (Fusarium graminearum)[10]~80-95.4[11][12]
Trifloxystrobin Fungi (e.g., powdery mildew, leaf spot)EC₅₀: 0.01 - 0.80 µg/mL (Sclerotinia sclerotiorum)[13][14], 0.173 µg/mL (Cladobotryum mycophilum)[15]75-92.4[16][17]

Experimental Protocols & Methodologies

The synthesis of fluorinated agrochemicals often involves the use of specialized fluorinated building blocks or late-stage fluorination techniques. Below are representative protocols for the synthesis of the aforementioned compounds, compiled from various sources.

Synthesis of Fipronil

Fipronil synthesis typically involves the oxidation of a trifluoromethylthio pyrazole precursor.

Materials:

  • 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole

  • Trichloroacetic acid

  • Chlorobenzene

  • Boric acid

  • 50% Hydrogen peroxide (H₂O₂)

  • Ethyl acetate

Protocol:

  • In a suitable reactor, combine 1200 g of trichloroacetic acid, 300 g of chlorobenzene, and 2 g of boric acid.

  • Add 421 g of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole to the mixture.

  • Cool the mixture to 15-20°C.

  • Slowly add 68 g of 50% aqueous H₂O₂ to the reaction mixture.

  • Stir the mixture for 20 hours at 15-20°C.

  • After the reaction is complete, work up the mixture to isolate the crude Fipronil.

  • The crude product can be purified by recrystallization from a mixture of chlorobenzene and ethyl acetate to yield Fipronil with a purity of >97%.[18][19][20]

Synthesis of Trifluralin

The commercial synthesis of Trifluralin involves a multi-step process including nitration and amination.

Materials:

  • 4-chloro-3,5-dinitrobenzotrifluoride

  • Di-n-propylamine

  • Sodium hydroxide

  • Vitamin C (as an auxiliary agent)

  • Water

Protocol:

  • To a 250 ml reactor, add 27.06 g (0.1 mol) of 4-chloro-3,5-dinitrobenzotrifluoride, 0.135 g of vitamin C, and 30 mL of water.

  • Prepare a solution of 4 g of sodium hydroxide in 16 mL of water.

  • Over a period of 30 minutes, add 12.14 g (0.12 mol) of di-n-propylamine and the sodium hydroxide solution to the reactor.

  • Adjust the pH of the system to 7.5-8.5 using a 1% aqueous sodium hydroxide solution.

  • Heat the reaction mixture to 60°C and maintain for 2 hours.

  • Cool the mixture to room temperature to allow for the precipitation of crystals.

  • Filter the precipitate, wash with water until neutral, and dry to obtain Trifluralin. This process can yield up to 33.02 g (98.5% yield) of the target compound.[7]

Synthesis of Fluometuron

Fluometuron is synthesized via the reaction of m-trifluoromethylaniline with phosgene, followed by amination.

Materials:

  • m-trifluoromethylaniline

  • Phosgene

  • Organic solvent (e.g., toluene)

  • Catalyst (e.g., JH-102)

  • Dimethylamine gas

Protocol:

  • In a suitable reactor, dissolve m-trifluoromethylaniline in an organic solvent.

  • In the presence of a catalyst, react the solution with phosgene to form m-trifluoromethylphenyl isocyanate.

  • The resulting isocyanate is then subjected to an amination reaction with dimethylamine gas to produce the crude Fluometuron.

  • The crude product can be purified by washing and recrystallization to yield the final product.

Synthesis of Epoxiconazole

The synthesis of Epoxiconazole is a multi-step process that involves the formation of an epoxide intermediate.

Materials:

  • (Z)-3-(1H-1,2,4-triazole)-2-(4-fluorophenyl)-1-(2-chlorophenyl)propene

  • Pyridine-2-carboxylic acid manganese(II) complex (catalyst)

  • 30% Hydrogen peroxide

  • Toluene

Protocol:

  • In a 1000 ml round-bottom flask, dissolve 160g of the starting propene derivative in 300g of toluene.

  • Add the manganese complex catalyst to the solution.

  • Add 30% hydrogen peroxide as the terminal oxidant.

  • Heat the mixture and stir, maintaining the reaction until completion.

  • The product can be isolated and purified to achieve a yield of up to 80%.[12]

Synthesis of Trifloxystrobin

The synthesis of Trifloxystrobin involves the condensation of two key intermediates.

Materials:

  • methyl 2-bromomethyl-(alpha-E)-methoxyiminobenzeneacetate

  • m-trifluoromethyl acetophenone oxime

  • Phosphine-containing ligand catalyst

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Ethanol

  • Water

Protocol:

  • Condense methyl 2-bromomethyl-(alpha-E)-methoxyiminobenzeneacetate with m-trifluoromethyl acetophenone oxime.

  • This reaction is carried out under the dual catalytic action of a phosphine-containing ligand and DBU as the base.

  • After the reaction is complete, cool the mixture to room temperature and add water to precipitate the crude product.

  • The crude solid is filtered and then recrystallized from ethanol to yield pure Trifloxystrobin. Yields of up to 92.4% have been reported.[16]

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the mode of action for selected fluorinated agrochemicals and a general experimental workflow for their synthesis.

G cluster_fipronil Fipronil Mode of Action Fipronil Fipronil GABA_R GABA-gated Chloride Channel Fipronil->GABA_R Binds to GluCl_R Glutamate-gated Chloride Channel Fipronil->GluCl_R Binds to Cl_influx Chloride Ion Influx (Inhibition) GABA_R->Cl_influx GluCl_R->Cl_influx Hyperexcitation CNS Hyperexcitation Cl_influx->Hyperexcitation Leads to Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: Fipronil's insecticidal action via GABA and glutamate-gated chloride channel antagonism.

G cluster_trifluralin Trifluralin Mode of Action Trifluralin Trifluralin Tubulin Tubulin Protein Trifluralin->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitosis Mitosis (Cell Division) Microtubule->Mitosis Essential for Root_Growth Root & Shoot Growth Inhibition Mitosis->Root_Growth Prevents

Caption: Trifluralin's herbicidal effect through the inhibition of microtubule formation.

G cluster_trifloxystrobin Trifloxystrobin Mode of Action Trifloxystrobin Trifloxystrobin Complex_III Cytochrome bc1 Complex (Complex III) Trifloxystrobin->Complex_III Binds to Qo site Electron_Transport Mitochondrial Electron Transport Complex_III->Electron_Transport Inhibits ATP_Synthesis ATP Synthesis Electron_Transport->ATP_Synthesis Drives Fungal_Growth Fungal Growth & Spore Germination ATP_Synthesis->Fungal_Growth Inhibits G cluster_workflow General Synthesis Workflow Start Starting Materials (Fluorinated & Non-fluorinated) Reaction Chemical Reaction (e.g., Condensation, Oxidation) Start->Reaction Workup Reaction Workup (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Analysis Analysis (e.g., NMR, HPLC, MS) Purification->Analysis Final_Product Final Fluorinated Agrochemical Analysis->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde, a key intermediate in pharmaceutical and materials science research. The primary synthetic route covered is the Suzuki-Miyaura cross-coupling reaction between 4-bromobenzaldehyde and (4-trifluoromethylphenyl)boronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions to improve reaction yield and product purity.

Section 1: Low or No Product Yield

Q1: My Suzuki-Miyaura coupling reaction is showing very low or no yield of this compound. What are the primary factors to investigate?

A1: Low or no product yield in this Suzuki coupling can stem from several factors. A systematic check of your reagents and reaction conditions is the best approach. Key areas to verify include:

  • Catalyst Activity: The palladium catalyst is central to the reaction. Ensure you are using a fresh, active catalyst. Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species; if this is inefficient, the catalytic cycle will not initiate. Consider using a more stable and readily activated precatalyst, such as a Buchwald G3 precatalyst.[1]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Ensure your reaction vessel was thoroughly degassed and is maintained under a strict inert atmosphere (e.g., argon or nitrogen).[1]

  • Reagent Quality: The purity and integrity of your starting materials are crucial. 4-bromobenzaldehyde can oxidize over time, and (4-trifluoromethylphenyl)boronic acid can be prone to dehydration to form the unreactive boroxine. Use high-purity reagents and consider checking their integrity before use. Solvents and bases should be anhydrous.

  • Reaction Temperature: The temperature may be insufficient for the oxidative addition step, which is often rate-limiting. A stepwise increase in temperature can be beneficial, but be cautious of excessive heat, which can lead to catalyst decomposition.[1]

Q2: My reaction mixture turns black, and the reaction stalls. What is happening, and how can I prevent it?

A2: The formation of a black precipitate, commonly known as "palladium black," is a sign of catalyst decomposition.[1] The active, soluble Pd(0) catalyst has aggregated into an inactive, elemental form. This is a frequent cause of stalled reactions.

  • Common Causes and Prevention:

    • Presence of Oxygen: The most common cause is the presence of oxygen, which can oxidize the Pd(0) catalyst. Rigorous degassing of solvents and reagents and maintaining a strict inert atmosphere are critical for prevention.[1]

    • Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unstable Pd(0) species can aggregate. Using bulky, electron-rich ligands, such as those developed by Buchwald, can create more stable catalytic complexes.[1] Increasing the ligand-to-palladium ratio can also be beneficial.[1]

    • High Temperatures: Elevated temperatures can accelerate the decomposition of the catalyst. It is important to find the optimal temperature that promotes the reaction without causing significant catalyst degradation.[1]

Section 2: Common Side Reactions and Impurity Formation

Q3: I am observing a significant amount of dehalogenated starting material (benzaldehyde) in my crude product. What causes this, and how can I minimize it?

A3: The formation of benzaldehyde is due to a side reaction called hydrodehalogenation, where the bromine atom of 4-bromobenzaldehyde is replaced by a hydrogen atom.

  • Potential Causes and Solutions:

    • Proton Source: The presence of a proton source (e.g., water, acidic impurities) can lead to the protonolysis of the organopalladium intermediate. Ensure all reagents and solvents are anhydrous.

    • Strong Bases: While a base is necessary for the transmetalation step, a very strong or nucleophilic base can sometimes promote dehalogenation. Consider using a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

    • Slow Reductive Elimination: If the final product-forming step (reductive elimination) is slow, the organopalladium intermediate has more time to undergo side reactions. Employing bulky, electron-rich phosphine ligands can accelerate reductive elimination and favor the desired product formation.

Q4: My crude product contains a significant amount of a biphenyl byproduct derived from the homocoupling of (4-trifluoromethylphenyl)boronic acid. How can I suppress this side reaction?

A4: The homocoupling of the boronic acid to form 4,4'-bis(trifluoromethyl)biphenyl is a common side reaction in Suzuki couplings.

  • Contributing Factors and Mitigation Strategies:

    • Oxygen: The presence of oxygen can promote the oxidative homocoupling of the boronic acid. As with preventing catalyst decomposition, maintaining a strict inert atmosphere is crucial.

    • Palladium(II) Species: If a Pd(II) precatalyst is used, its reduction to Pd(0) can sometimes be accompanied by the homocoupling of the boronic acid. Ensuring efficient reduction to the active catalyst can minimize this.

    • Reaction Conditions: Carefully optimizing the reaction temperature and the stoichiometry of the reactants can also help to favor the cross-coupling reaction over homocoupling.

Data Presentation

The following tables summarize quantitative data from Suzuki-Miyaura coupling reactions of 4-bromobenzaldehyde and analogous aryl bromides. This data highlights the influence of various reaction parameters on the yield of the desired biphenyl product.

Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of 4-Bromobenzaldehyde with Phenylboronic Acid

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O80690
2Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃Dioxane/H₂O90593
3PdCl₂(dppf) (1.5)-Cs₂CO₃DMF100496
4Pd/C (10)-K₃PO₄Isopropanol/H₂O851285
5Pd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH/H₂O100397

Table 2: Influence of Base and Solvent on the Suzuki Coupling of 4-Bromoacetophenone with Phenylboronic Acid

EntryBaseSolventMethodTime (min)Yield (%)
1K₂CO₃TolueneThermal18075
2K₂CO₃TolueneMicrowave1580
3Na₂CO₃WaterThermal18070
4Na₂CO₃WaterMicrowave1585
5K₃PO₄WaterThermal18080
6K₃PO₄WaterMicrowave1092
7Cs₂CO₃DioxaneThermal12085
8Cs₂CO₃DioxaneMicrowave1095

Experimental Protocols

This section provides a detailed, representative methodology for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromobenzaldehyde (1.0 eq)

  • (4-Trifluoromethylphenyl)boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous Toluene

  • Degassed deionized water

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromobenzaldehyde (1.0 eq), (4-trifluoromethylphenyl)boronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (2 mol%) and SPhos (4 mol%). Then, add the anhydrous toluene and degassed deionized water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

Visualizations

The following diagrams illustrate the key chemical and procedural aspects of the synthesis.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OH)₂ Base DiarylPd Ar-Pd(II)L₂-Ar' Transmetalation->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim Ar-Ar' RedElim->Pd0 Product This compound RedElim->Product ArX 4-Bromobenzaldehyde ArX->OxAdd ArBOH2 (4-Trifluoromethylphenyl)boronic acid ArBOH2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add reactants and base to flask. start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with Ar/N₂. setup->inert catalyst Add Catalyst and Solvents inert->catalyst reaction Heat and Stir: - Monitor by TLC/GC-MS. catalyst->reaction workup Work-up: - Cool, dilute, and separate layers. reaction->workup extraction Extract Aqueous Layer workup->extraction purification Dry and Purify: - Column chromatography. extraction->purification product Pure Product purification->product

Caption: Experimental workflow for the synthesis.

Troubleshooting_Yield start Low/No Yield check_reagents Check Reagent Quality (Purity, Activity) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Inert Atmosphere, Temp) conditions_ok Conditions OK? check_conditions->conditions_ok reagents_ok->check_conditions Yes replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No optimize_catalyst Optimize Catalyst System (Catalyst, Ligand, Base) conditions_ok->optimize_catalyst Yes improve_setup Improve Reaction Setup (Degassing, Temp Control) conditions_ok->improve_setup No success Improved Yield optimize_catalyst->success replace_reagents->start improve_setup->start

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Synthesis of Trifluoromethylated Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of trifluoromethylated biphenyls. Below you will find troubleshooting guides and frequently asked questions to address common side reactions and experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges, with a focus on minimizing the formation of common byproducts in key synthetic routes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a prevalent method for synthesizing trifluoromethylated biphenyls, typically by reacting a trifluoromethyl-substituted aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

Question 1: I am observing a significant amount of homocoupling byproducts (e.g., bithiophene or biphenyl from the boronic acid). What is the primary cause and how can I minimize it?

Answer:

Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen.[1][2] Oxygen can facilitate the oxidative homocoupling of the boronic acid reagent.[2] To suppress this side reaction, rigorous exclusion of oxygen is critical. This can be achieved by:

  • Degassing Solvents: Thoroughly degas all solvents and water used in the reaction by sparging with an inert gas (e.g., argon or nitrogen) or using the freeze-pump-thaw technique.[2]

  • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas using Schlenk lines or a glovebox.[2]

In some cases, the choice of palladium source and ligands can also influence the extent of homocoupling. Using a Pd(0) precatalyst instead of a Pd(II) salt can reduce the initial concentration of Pd(II) species that may promote homocoupling.[3] Additionally, sterically hindered phosphine ligands can sometimes suppress this unwanted side reaction.[4] A study on the synthesis of polyfluorinated biphenyls noted significant homocoupling of the boronic acid, which was influenced by the choice of phosphine ligand.[4]

Question 2: My reaction yield is low, and I suspect decomposition of the trifluoromethyl group. Is this a known issue?

Answer:

Yes, the trifluoromethyl group can be susceptible to decomposition under certain conditions.[5] While generally considered stable, it can undergo protolytic defluorination, especially in the presence of strong Brønsted or Lewis acids, or under certain basic conditions.[5] This can lead to the formation of difluoromethyl or other degraded products.[6][7][8] It is crucial to carefully control the reaction pH and avoid overly harsh acidic or basic conditions if you suspect CF3 group instability.

Question 3: The reaction between my electron-deficient trifluoromethylated aryl halide and an electron-deficient arylboronic acid is sluggish and gives low yields. How can I improve this?

Answer:

Coupling two electron-deficient partners can be challenging in Suzuki-Miyaura reactions. The electronic nature of both coupling partners significantly affects the reaction rate. To improve yields in such cases, consider the following:

  • Ligand Choice: Employing highly electron-donating and sterically bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.

  • Base Selection: The choice of base is critical. A stronger base might be necessary to facilitate the transmetalation step, but care must be taken to avoid base-induced side reactions.

  • Temperature: Increasing the reaction temperature can improve reaction rates, but this must be balanced against the potential for catalyst decomposition or increased side product formation.

One study highlighted that the Suzuki-Miyaura coupling of 2-bromo-1,3-bis(trifluoromethyl)benzene with electron-deficient arylboronic acids led to significant amounts of boronic acid homocoupling.[9]

Ullmann Coupling

The Ullmann reaction provides an alternative, often copper-catalyzed, route to biphenyls.

Question 1: My Ullmann coupling reaction requires very high temperatures and gives inconsistent yields. Are there ways to improve this?

Answer:

The classic Ullmann reaction is known for requiring harsh conditions (high temperatures) and can give erratic yields.[10][11] Modern variations have been developed to address these issues:

  • Ligands: The use of ligands, such as 1,10-phenanthroline, can significantly improve the efficiency of copper-catalyzed Ullmann couplings, allowing for milder reaction conditions.

  • Activated Copper: Using highly reactive copper sources, sometimes prepared in situ, can also lead to better results at lower temperatures.

  • Alternative Catalysts: While traditionally copper-catalyzed, palladium and nickel catalysts have also been shown to be effective for Ullmann-type couplings under milder conditions.[10]

Question 2: I am trying to perform an unsymmetrical Ullmann coupling to create a trifluoromethylated biphenyl, but I am getting a mixture of homocoupled products. How can I favor the cross-coupled product?

Answer:

Achieving high selectivity in unsymmetrical Ullmann couplings can be challenging. One common strategy is to use one of the aryl halides in excess. This stoichiometric imbalance can favor the formation of the desired cross-coupled product over the statistical mixture of products. However, this is only practical if one of the starting materials is inexpensive and easily separable from the product.

Direct Trifluoromethylation using Ruppert-Prakash Reagent

The Ruppert-Prakash reagent (TMSCF3) is a common nucleophilic trifluoromethylating agent.

Question 1: My trifluoromethylation reaction with the Ruppert-Prakash reagent is not proceeding. What could be the issue?

Answer:

The Ruppert-Prakash reagent itself is not highly reactive and requires activation by a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[12][13] The initiator attacks the silicon atom, generating the reactive trifluoromethyl anion (CF3-).[12][13] Ensure that you are using a suitable initiator at the correct catalytic or stoichiometric amount. Also, the reaction is moisture-sensitive, so using anhydrous solvents and inert atmosphere is crucial for optimal results.[12]

Question 2: I am observing side products in my reaction with an aldehyde/ketone substrate. What are the likely side reactions?

Answer:

While the Ruppert-Prakash reagent is generally selective for carbonyls and imines, side reactions can occur.[13][14] Depending on the substrate and reaction conditions, potential side reactions include:

  • Enolization: For carbonyls with acidic alpha-protons, enolization under basic conditions (from the initiator) can compete with trifluoromethylation.

  • Cannizzaro-type reactions: For aldehydes lacking alpha-protons, disproportionation reactions might occur under strongly basic conditions.

  • Decomposition of the reagent: As mentioned, moisture can lead to the decomposition of the Ruppert-Prakash reagent.

Quantitative Data Summary

The following tables summarize representative quantitative data from various synthetic approaches to trifluoromethylated biphenyls and related reactions.

Table 1: Suzuki-Miyaura Coupling Yields for Fluorinated Biphenyls

Aryl HalideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10Na2CO3Dioxane/H2O110>95[15]
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10Na2CO3Dioxane/H2O110>95[15]
1-Bromo-4-fluorobenzene4-Carboxyphenylboronic acidG-COOH-Pd-10Na2CO3Dioxane/H2O110~70[15]
1-Bromo-4-fluorobenzene4-Vinylphenylboronic acidG-COOH-Pd-10Na2CO3Dioxane/H2O110~65[15]
Polyfluorinated Aryl BromidePolyfluorinated Arylboronic AcidPd2(dba)3 / XPhosNa2CO3THF/Toluene/H2O9536[4]

Table 2: Ullmann Coupling Yields for Biphenyl Synthesis

Aryl HalideCatalystConditionsYield (%)Reference
3-IodotolueneActivated CopperNo solvent25-42[16]
3-IodotolueneActivated CopperDMF45-60[16]
BromopentafluorobenzeneCopper230-360 °C87-91[16]
IodopentafluorobenzeneActivated NickelN/AQuantitative[16]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling for Fluorinated Biphenyls

This protocol is adapted from the synthesis of fluorinated biphenyl derivatives using a supported palladium catalyst.[15]

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv.), arylboronic acid (1.2 equiv.), sodium carbonate (2.0 equiv.), and the palladium catalyst (e.g., G-COOH-Pd-10, 1 mol %).

  • Solvent Addition: Add a mixture of dioxane and water (e.g., 4:1 v/v) to the vessel.

  • Inert Atmosphere: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Nucleophilic Trifluoromethylation of Carbonyls using Ruppert-Prakash Reagent

This protocol is a general representation based on common procedures for the trifluoromethylation of aldehydes and ketones.[12][13]

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (argon or nitrogen), add the carbonyl compound (1.0 equiv.) and anhydrous solvent (e.g., THF, DMF).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF3, 1.2-1.5 equiv.) dropwise to the stirred solution.

  • Initiator Addition: Add the initiator (e.g., a solution of TBAF in THF, 0.05-0.1 equiv.) dropwise.

  • Reaction: Stir the reaction at the same temperature or allow it to warm to room temperature and monitor by TLC or LC-MS.

  • Quenching and Deprotection: Upon completion, quench the reaction by the slow addition of an acidic solution (e.g., 1 M HCl) and stir for 30 minutes to ensure complete deprotection of the intermediate silyl ether.

  • Workup: Extract the product with an organic solvent. Combine the organic layers, wash with water and brine, dry over an anhydrous drying agent, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' (Trifluoromethylated Biphenyl) RedElim->Product Product formation ArX Ar-X (CF3-Biphenyl-Halide) ArBOH Ar'-B(OH)2 (Arylboronic Acid) ArBOH->Transmetal + Base SideReaction Homocoupling ArBOH->SideReaction Base Base HomocouplingProduct Ar'-Ar' (Biphenyl byproduct) SideReaction->HomocouplingProduct Oxygen O2 Oxygen->SideReaction Ruppert_Prakash_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_workup Workup TMSCF3 TMS-CF3 (Ruppert-Prakash Reagent) PentacoordinateSi [TMS(Nu)CF3]- TMSCF3->PentacoordinateSi Initiator Nu- (e.g., F-) Initiator->TMSCF3 Activation CF3_anion CF3- PentacoordinateSi->CF3_anion Fragmentation TMSNu TMS-Nu PentacoordinateSi->TMSNu Substrate R2C=O (Carbonyl Substrate) CF3_anion->Substrate Nucleophilic Attack Alkoxide R2C(CF3)O- Substrate->Alkoxide TMS_Protected R2C(CF3)O-TMS Alkoxide->TMS_Protected + TMS-CF3 TMS_Protected->CF3_anion propagates cycle FinalProduct R2C(CF3)OH (Trifluoromethylated Alcohol) TMS_Protected->FinalProduct Deprotection Acid H3O+ Acid->FinalProduct Troubleshooting_Flowchart Start Low Yield or Side Products Observed CheckReaction Identify Primary Synthetic Route Start->CheckReaction Suzuki Suzuki-Miyaura CheckReaction->Suzuki Suzuki Ullmann Ullmann CheckReaction->Ullmann Ullmann DirectCF3 Direct CF3-ation CheckReaction->DirectCF3 Direct CF3 SuzukiIssue Common Issue? Suzuki->SuzukiIssue Homocoupling Homocoupling SuzukiIssue->Homocoupling Homocoupling LowReactivity Low Reactivity SuzukiIssue->LowReactivity Low Reactivity Degradation CF3 Degradation SuzukiIssue->Degradation CF3 Degradation SolutionHomocoupling Degas Solvents Use Inert Atmosphere Optimize Ligand/Base Homocoupling->SolutionHomocoupling SolutionReactivity Increase Temperature Use Electron-Rich Ligand Screen Bases LowReactivity->SolutionReactivity SolutionDegradation Milder Base/Acid Lower Temperature Degradation->SolutionDegradation

References

Technical Support Center: Purification of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities in synthesized aromatic aldehydes like this compound typically include unreacted starting materials from the synthesis (e.g., from a Suzuki coupling), the corresponding carboxylic acid (4'-Trifluoromethyl-biphenyl-4-carboxylic acid) formed by air oxidation, and aldol condensation byproducts.[1]

Q2: My crude product is an off-color solid. What could be the cause?

A2: A yellow or brownish coloration can indicate the presence of polymeric by-products or other colored impurities.[2] Purification through column chromatography or recrystallization is recommended to remove these.

Q3: What analytical techniques are recommended to assess the purity of this compound?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitative purity assessment. The presence of multiple spots suggests impurities. For quantitative analysis and confirmation of structure, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q4: Is this compound stable during purification?

A4: Aldehydes can be susceptible to air oxidation, especially at elevated temperatures, leading to the formation of the corresponding carboxylic acid.[1] It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Troubleshooting
Issue Potential Cause(s) Suggested Solution(s)
"Oiling Out" (Formation of a liquid instead of crystals) The melting point of the compound is low, and the solution is becoming saturated at a temperature above the melting point. High levels of impurities can also depress the melting point.[3]Reheat the solution to redissolve the oil, add a small amount of the "good" solvent to decrease the saturation temperature, and allow for slower cooling.[3]
Low Crystal Yield Using an excessive amount of solvent is a common cause. Premature crystallization during hot filtration can also lead to loss of product. Washing the collected crystals with a solvent that is not ice-cold will dissolve some of the product.[3]Use the minimum amount of hot solvent required for complete dissolution. Pre-heat the filtration apparatus to prevent premature crystallization. Always use an ice-cold solvent to wash the crystals.[3]
No Crystals Form Upon Cooling The solution may not be supersaturated, which can be due to using too much solvent.Try to induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of the pure compound. If this fails, reduce the solvent volume by gentle heating and re-cool.
Crystals are Colored Colored impurities are co-precipitating with the product.Consider a pre-purification step such as a wash with a dilute sodium bicarbonate solution to remove acidic impurities, or a preliminary filtration through a small plug of silica or activated carbon.
Column Chromatography Troubleshooting
Issue Potential Cause(s) Suggested Solution(s)
Poor Separation of Compound from Impurities The chosen solvent system (mobile phase) may not have the optimal polarity. The column may be overloaded with the crude product.Perform TLC analysis with various solvent systems to determine the optimal mobile phase for separation. Reduce the amount of sample loaded onto the column; a general guideline is a 1:50 to 1:100 ratio of sample to silica gel by weight.
Streaking or Tailing of the Compound Band The compound may be interacting too strongly with the stationary phase (e.g., silica gel). The sample may have been loaded in a solvent that is too polar.Add a small amount of a modifier to the eluent. For acidic impurities, a trace of acetic acid might help, while for basic impurities, triethylamine can be beneficial. Dissolve the sample in a minimal amount of a low-polarity solvent before loading it onto the column.
Compound is not Eluting from the Column The mobile phase is not polar enough to move the compound down the column.Gradually increase the polarity of the mobile phase. For example, if using a hexanes/ethyl acetate system, slowly increase the percentage of ethyl acetate.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol is based on methods for structurally similar biphenyl compounds and is a good starting point for optimization.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Inducing Saturation: While keeping the solution hot, add hot water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Selection: Use standard silica gel (60 Å, 230-400 mesh) as the stationary phase.

  • Mobile Phase Selection: A common mobile phase for aromatic aldehydes is a mixture of hexanes and ethyl acetate.[4] Based on TLC analysis, a starting gradient of 98:2 to 90:10 hexanes:ethyl acetate is recommended.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexanes:ethyl acetate). Pour the slurry into the chromatography column and allow it to pack uniformly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the initial eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary, while collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification via Bisulfite Adduct Formation

This method is highly effective for separating aldehydes from non-aldehyde impurities.[5][6]

  • Adduct Formation: Dissolve the crude mixture containing the aldehyde in a suitable solvent like methanol.[5] Add a saturated aqueous solution of sodium bisulfite and shake vigorously. A precipitate of the bisulfite adduct may form.[5]

  • Extraction: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate). Shake the mixture in a separatory funnel and separate the layers. The aldehyde-bisulfite adduct will be in the aqueous phase, while non-aldehyde impurities will remain in the organic phase.

  • Aldehyde Regeneration: Isolate the aqueous layer containing the bisulfite adduct. Add an equal volume of an organic solvent (e.g., ethyl acetate). Add a base, such as a 50% sodium hydroxide (NaOH) solution or a saturated sodium bicarbonate (NaHCO₃) solution, dropwise until the aldehyde is regenerated.[5]

  • Final Extraction and Isolation: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers, collect the organic phase, dry it over anhydrous magnesium sulfate, and concentrate it to obtain the purified aldehyde.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product crude_product Crude 4'-Trifluoromethyl- biphenyl-4-carbaldehyde recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography bisulfite_adduct Bisulfite Adduct Formation crude_product->bisulfite_adduct purity_check TLC, HPLC, NMR recrystallization->purity_check column_chromatography->purity_check bisulfite_adduct->purity_check purity_check->crude_product <98% Pure (Re-purify) pure_product Pure Product purity_check->pure_product >98% Pure

Caption: Purification workflow for this compound.

troubleshooting_logic node_action node_action start Purification Attempted is_pure Is the product pure by TLC/NMR? start->is_pure oiling_out Did the product 'oil out'? is_pure->oiling_out No end_success Purification Successful is_pure->end_success Yes low_yield Is the yield low? oiling_out->low_yield No action_oil Re-dissolve, add more 'good' solvent, cool slowly. oiling_out->action_oil Yes no_separation Poor separation on column? low_yield->no_separation No action_yield Check solvent volume, use ice-cold wash. low_yield->action_yield Yes action_separation Optimize mobile phase polarity via TLC. no_separation->action_separation Yes other_issues Consult Further Documentation no_separation->other_issues No action_oil->is_pure action_yield->is_pure action_separation->is_pure

References

Technical Support Center: Suzuki Coupling of Electron-Deficient Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in the Suzuki-Miyaura cross-coupling of electron-deficient aldehydes. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm getting a low yield when coupling an electron-deficient aryl aldehyde. I thought electron-withdrawing groups were supposed to make the reaction easier. What's going on?

A1: You are correct that electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, which is often rate-limiting in the Suzuki-Miyaura catalytic cycle.[1][2] However, with aldehyde substrates, other challenges can arise that lead to low yields. The primary issues are often related to the aldehyde functionality itself, which can participate in side reactions or interact with the catalyst. Key challenges include catalyst inhibition, where the aldehyde's oxygen atom coordinates to the palladium center, and decarbonylation, where the aldehyde group is lost as carbon monoxide under the reaction conditions.[3][4] Additionally, if the boronic acid partner is also electron-deficient, the transmetalation step can be slow, leading to side reactions like protodeboronation.[5]

Q2: What are the most common side reactions when working with electron-deficient aldehydes in Suzuki couplings, and how can I minimize them?

A2: The most prevalent side reactions are:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile. It is often promoted by excessive water, high temperatures, or a slow transmetalation step. To minimize it, you can use a more stable boronic ester (e.g., a pinacol ester), ensure your reagents and solvents are appropriately dry if running under anhydrous conditions, and choose a catalyst/ligand system that promotes rapid transmetalation.[1]

  • Homocoupling: This is the coupling of two molecules of the boronic acid to form a biaryl byproduct. It is often caused by the presence of oxygen in the reaction mixture, which can re-oxidize the Pd(0) catalyst to Pd(II).[6] Thoroughly degassing all solvents and reagents and maintaining a strict inert atmosphere (argon or nitrogen) throughout the experiment is crucial for minimizing homocoupling.

  • Dehalogenation: The replacement of the halide on your aldehyde with a hydrogen atom. This is more common with electron-deficient aryl halides and N-heterocyclic halides.[7] Optimizing the base and ligand choice can help suppress this side reaction.

  • Decarbonylation: At elevated temperatures, the aldehyde can lose carbon monoxide, leading to the formation of an aryl halide without the formyl group, which can then undergo coupling. Using milder reaction conditions and carefully selecting the catalyst can help to avoid this.[4][8]

Q3: How critical is the choice of catalyst and ligand for this type of coupling?

A3: The choice of the catalyst system is paramount. For challenging substrates like electron-deficient aldehydes, standard catalysts like Pd(PPh₃)₄ may not be sufficient.[5][9] Modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs).[10][11] These ligands can:

  • Facilitate the oxidative addition of less reactive aryl chlorides.[1]

  • Promote the reductive elimination step to release the product.

  • Stabilize the active Pd(0) species and prevent decomposition into palladium black.

  • Create a sterically hindered environment around the palladium center that can disfavor catalyst inhibition by the aldehyde.

Q4: My reaction mixture turns black. Is this normal?

A4: The formation of a black precipitate, commonly known as palladium black, often indicates catalyst decomposition. This is generally a sign of a failed or failing reaction, as the catalytically active soluble palladium species is crashing out of solution.[2] This can be caused by a number of factors including the presence of oxygen, high temperatures, or an inappropriate choice of ligand for the given substrates. While some color changes are normal, the formation of a significant amount of black solid is usually undesirable.

Troubleshooting Guide

This guide is designed to help you diagnose and solve common problems encountered during the Suzuki coupling of electron-deficient aldehydes.

Problem 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst that is more stable and readily forms the active Pd(0) species.
Inefficient Oxidative Addition (especially for aryl chlorides) Switch to a more electron-rich and bulky ligand such as SPhos, XPhos, or an NHC ligand.[7][10] Increase the reaction temperature, but monitor for decomposition.
Slow Transmetalation Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) to activate the boronic acid.[3] Ensure the boronic acid is of high quality and purity. Consider converting the boronic acid to a more reactive trifluoroborate salt.
Catalyst Inhibition by Aldehyde Employ a bulkier ligand to create steric hindrance around the palladium center, which can disfavor coordination of the aldehyde.
Poor Solubility of Reagents Choose a solvent system in which all components are soluble at the reaction temperature. Common choices include toluene, 1,4-dioxane, or THF, often with a co-solvent like water or ethanol.[5][12]
Problem 2: Significant Formation of Side Products
Possible Cause Suggested Solution
Protodeboronation of Boronic Acid Use a boronic ester (e.g., pinacol ester) for increased stability. Minimize water in the reaction if possible, or use anhydrous conditions with a base like K₃PO₄.[13] A faster reaction rate can also outcompete this side reaction, so consider a more active catalyst system.
Homocoupling of Boronic Acid Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents before use by sparging with an inert gas or by freeze-pump-thaw cycles.[6]
Dehalogenation of Aryl Aldehyde Use a milder base (e.g., K₂CO₃ instead of stronger bases).[7] A different ligand may also suppress this pathway.
Decarbonylation of Aldehyde Reduce the reaction temperature. Screen different palladium catalysts and ligands, as some may be more prone to promoting decarbonylation than others.[4]

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for the Suzuki coupling of electron-deficient aldehydes and related substrates to illustrate the impact of different reaction parameters.

Table 1: Comparison of Catalytic Systems for the Coupling of 4-Bromobenzaldehyde with Phenylboronic Acid

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (0.3)PPh₃ (0.9)Na₂CO₃ (1.2)1-Propanol/H₂OReflux0.7586
2Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O80690
3Pd/C (0.033 mmol)-K₂CO₃H₂O/EtOHRT-High Conversion

Data compiled for illustrative purposes from multiple sources.[12][14][15]

Table 2: Influence of Base and Solvent on Suzuki Coupling Yields

EntryAryl HalideBoronic AcidBaseSolventYield (%)
14-ChlorobenzaldehydePhenylboronic acidNa₂CO₃EtOH/H₂O (3:1)99
24-Bromo-2-hydroxybenzaldehydePhenylboronic acidK₂CO₃1,4-Dioxane/H₂O85-95 (typical)
34-Bromoacetophenone4-CH₃-phenylboronic acidK₂CO₃DMF95
44-IodoacetophenonePhenylboronic acid-H₂O/1,4-Dioxane91

Data compiled for illustrative purposes from multiple sources.[6][16]

Experimental Protocols

Detailed Methodology for the Suzuki Coupling of 4-Bromobenzaldehyde with Benzeneboronic Acid

This protocol is adapted from a procedure published in Organic Syntheses.[14]

Materials:

  • 4-Bromobenzaldehyde (1.0 equiv)

  • Benzeneboronic acid (1.05 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.003 equiv)

  • Triphenylphosphine (PPh₃, 0.009 equiv)

  • 2 M Sodium carbonate (Na₂CO₃) solution (1.20 equiv)

  • 1-Propanol

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Activated carbon (e.g., Darco G-60)

Procedure:

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, charge 4-bromobenzaldehyde and benzeneboronic acid.

  • Add 1-propanol and stir the mixture at room temperature for 30 minutes under a nitrogen purge to allow the solids to dissolve.

  • To the resulting solution, add palladium(II) acetate, triphenylphosphine, 2 M sodium carbonate solution, and deionized water.

  • Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere. The reaction is typically complete within 45 minutes.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 93:7 hexanes/ethyl acetate) or ¹H NMR, observing the shift of the aldehydic proton signal.[14]

  • Work-up: Once the reaction is complete, remove the heat source and add deionized water while the mixture is still hot. Allow the mixture to cool to room temperature while stirring open to the atmosphere.

  • The mixture will likely darken. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Separate the phases and extract the aqueous layer with two additional portions of ethyl acetate.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by saturated brine.

  • Decolorization and Drying: Transfer the organic solution to an Erlenmeyer flask, add activated carbon, and stir for 30 minutes. Add anhydrous sodium sulfate and continue stirring for another 15 minutes.

  • Purification: Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization from a hot hexanes/ethyl acetate mixture or by flash column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X (Aldehyde) PdII_A Ar-Pd(II)Ln(X) Intermediate OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal Ar'-B(OR)₂ + Base PdII_B Ar-Pd(II)Ln(Ar') Intermediate Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Ar-Ar' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start setup 1. Reaction Setup (Add reagents, solvent) start->setup degas 2. Degassing (Inert atmosphere) setup->degas catalyst 3. Add Catalyst System (Pd source + Ligand) degas->catalyst reaction 4. Heat Reaction (Monitor by TLC/LC-MS) catalyst->reaction workup 5. Aqueous Work-up (Quench, Extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS) purify->characterize end End Product characterize->end

Caption: A general experimental workflow for a Suzuki coupling reaction.

Troubleshooting Logic Diagram

Troubleshooting_Tree start Low Yield or Failed Reaction check_sm Starting Material Consumed? start->check_sm no_conversion Low/No Conversion check_sm->no_conversion No side_products Side Products Observed check_sm->side_products Yes check_catalyst Check Catalyst/Ligand - Fresh? Active? - Bulky/e⁻-rich ligand? no_conversion->check_catalyst check_conditions Optimize Conditions - Increase Temp? - Change Base/Solvent? no_conversion->check_conditions homocoupling Homocoupling? - Degas thoroughly - Strict inert atmosphere side_products->homocoupling protodeboronation Protodeboronation? - Use boronic ester - Anhydrous conditions? side_products->protodeboronation dehalogenation Dehalogenation? - Use milder base - Screen ligands side_products->dehalogenation

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

Optimizing catalyst loading for 4'-Trifluoromethyl-biphenyl-4-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde, with a focus on optimizing catalyst loading.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, particularly via Suzuki-Miyaura cross-coupling reactions.

Issue Potential Cause Troubleshooting Steps
Low to No Product Formation Inactive Catalyst: The Palladium(0) catalyst is sensitive to oxygen and can be easily deactivated.[1]- Ensure all solvents and the reaction mixture are thoroughly degassed. - Perform the reaction under a strict inert atmosphere (Argon or Nitrogen).[1] - Use a fresh batch of palladium catalyst and phosphine ligand.[1]
Insufficient Temperature: The reaction may require thermal energy to proceed at an optimal rate.[1]- Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.
Improper Base Selection: The base is crucial for activating the boronic acid. A weak base may lead to a slow or incomplete reaction.[1]- Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1]
Low Yield Suboptimal Catalyst Loading: Too little catalyst will result in a slow and incomplete reaction, while too much can sometimes lead to side reactions.- Systematically vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%) to find the optimal concentration.
Poor Quality Reagents: Impurities in the starting materials (4-bromobenzotrifluoride or 4-formylphenylboronic acid) can interfere with the catalytic cycle.[1]- Ensure the purity of all reagents before starting the reaction.
Solvent Effects: The solvent system affects the solubility of reactants and the stability of the catalytic species.[1]- Experiment with different solvent systems (e.g., toluene/water, dioxane/water, THF/water).
Significant Homocoupling Byproducts Presence of Oxygen: Oxygen can promote the unwanted self-coupling of the boronic acid.[1]- Improve the degassing procedure for all reagents and the reaction vessel.[1]
Inefficient Pre-catalyst Reduction: If using a Pd(II) pre-catalyst, its reduction to the active Pd(0) species may be inefficient.- Consider using a direct Pd(0) source or adding a reducing agent.[1]
Formation of Dehalogenated Starting Material Presence of a Hydride Source: Trace amounts of water or other protic impurities can lead to the reduction of the aryl halide.- Use high-purity, dry solvents and reagents. - Consider using a different, non-protic base.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst system used for the synthesis of this compound?

A common and effective catalyst system for this Suzuki-Miyaura coupling involves a palladium source, such as Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in combination with a phosphine ligand. Bulky and electron-rich phosphine ligands, like SPhos or XPhos, are often employed to improve reaction efficiency, especially for challenging substrates.[2][3]

Q2: How does catalyst loading affect the reaction outcome?

Catalyst loading is a critical parameter. Lowering the catalyst loading is desirable for process efficiency and cost-effectiveness.[4] However, insufficient catalyst can lead to incomplete conversion. Conversely, excessively high catalyst loading does not always improve the yield and can lead to the formation of byproducts. Optimization studies have shown that catalyst concentrations as low as 0.013 mol% can be effective under optimized conditions for biphenyl synthesis.[5]

Q3: What is the role of the phosphine ligand in this reaction?

Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity.[1] The choice of ligand can significantly impact the reaction rate and the extent of side reactions like homocoupling.[1]

Q4: Which bases are recommended for this synthesis?

A variety of inorganic bases can be used, with potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) being common choices.[1] The base activates the boronic acid, facilitating the transmetalation step in the catalytic cycle.[1] The choice of base can also influence the reaction's success and should be screened for optimal performance.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting materials and the formation of the product.[1]

Data on Catalyst Loading Optimization

The following table summarizes data from studies on optimizing palladium catalyst loading for Suzuki-Miyaura cross-coupling reactions, which can serve as a guide for the synthesis of this compound.

Catalyst SystemAryl HalideArylboronic AcidCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)Reference
Neolyst CX SeriesBromobenzenePhenylboronic acid0.013Water-72.216.6384.27[5]
Pd(OAc)₂ / DtBuPFFmoc-4-bromophenylalanineArylboronic acid5THF or t-amyl alcoholK₃PO₄70-804-24-[6]
Pd(OAc)₂ / PPh₃4-bromobenzonitrile4-(trifluoromethyl)phenylboronic acid2Toluene / WaterK₂CO₃80-904-6High[7]
XPhos Pd G3Aryl HalideBoronic Acid0.5 - 2Dioxane / Water-80-110--[8]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 4-bromobenzotrifluoride

  • 4-formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 4-bromobenzotrifluoride (1.0 mmol, 1.0 equiv), 4-formylphenylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Under an inert atmosphere (e.g., Argon), add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).[7]

  • Degassing: Vigorously stir the mixture and degas by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction's progress using TLC.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the aqueous layer, and wash the organic layer with water (2 x 10 mL) and then with brine (1 x 10 mL).[7]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain this compound.[7]

Visualizations

Catalyst_Loading_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_opt Optimization Loop cluster_final Finalization start Define Reaction: 4-bromobenzotrifluoride + 4-formylphenylboronic acid reagents Select Catalyst System (e.g., Pd(OAc)₂/Ligand) start->reagents conditions Set Initial Conditions: Base, Solvent, Temp. reagents->conditions exp1 Run Initial Reaction (e.g., 2 mol% Catalyst) conditions->exp1 analysis1 Analyze Yield & Purity (TLC, GC-MS) exp1->analysis1 decision Is Yield Optimal? analysis1->decision increase Increase Catalyst Loading decision->increase No (Low Yield) decrease Decrease Catalyst Loading decision->decrease No (High Cost/ Side Reactions) optimal Optimal Catalyst Loading Identified decision->optimal Yes increase->exp1 decrease->exp1 protocol Finalize Protocol optimal->protocol

Caption: Workflow for optimizing catalyst loading.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X      L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)-Ar'      L₂ transmetalation->pd2_diaryl ar_boronic Ar'B(OH)₂ ar_boronic->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Suzuki-Miyaura catalytic cycle.

References

Troubleshooting low conversion rates in biphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low conversion rates in biphenyl synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues encountered during various biphenyl synthesis methods in a question-and-answer format.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds to synthesize biphenyls. However, achieving high yields can be challenging.

Question 1: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the primary factors I should investigate?

Answer: Low yields in Suzuki-Miyaura coupling can often be attributed to several critical factors. A systematic approach to troubleshooting is recommended:

  • Reagent Quality:

    • Boronic Acid/Ester Instability: Boronic acids can be unstable and prone to decomposition or side reactions.[1][2][3] Consider using fresh or purified boronic acid. Alternatively, more stable boronic esters (e.g., pinacol esters) can be used.[4]

    • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[2] Ensure they are fresh and have been stored under an inert atmosphere. Oxidation of the Pd(0) catalyst and ligands can significantly reduce catalytic activity.[2][5]

  • Reaction Conditions:

    • Inert Atmosphere: The absence of oxygen is crucial to prevent catalyst deactivation.[2][5] Ensure the reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.

    • Solvent and Base Purity: Use anhydrous and degassed solvents. The choice of base is critical for activating the boronic acid and can significantly impact the yield.[5][6]

Question 2: I am observing a significant amount of homocoupling product from my boronic acid. How can this side reaction be minimized?

Answer: Homocoupling of the boronic acid is a common side reaction that competes with the desired cross-coupling, thereby reducing the yield of the biphenyl product.[7] Here are some strategies to minimize it:

  • Strict Inert Atmosphere: Homocoupling is often promoted by the presence of oxygen.[4] Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere throughout the experiment is critical.

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can help suppress the homocoupling side reaction.[4]

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the cross-coupling reaction.

Question 3: My reaction stalls before completion, even with extended reaction times. What could be the cause?

Answer: A stalled reaction can be due to catalyst deactivation or issues with the reagents.

  • Catalyst Deactivation: The palladium catalyst may lose its activity over the course of the reaction. Consider increasing the catalyst loading or using a more robust catalyst system, such as those with bulky, electron-rich ligands.[8]

  • Protodeboronation: The boronic acid can undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and certain bases.[2][4] Using anhydrous conditions or switching to a more stable boronic ester can mitigate this issue.[2][4]

Ullmann Reaction

The Ullmann reaction is a classical method for synthesizing symmetrical and unsymmetrical biphenyls using copper-based reagents. It often requires harsh reaction conditions, and achieving good yields can be challenging.[9][10]

Question 4: I am experiencing low or no product yield in my Ullmann coupling reaction. What are the likely causes?

Answer: Low yields in Ullmann reactions are a common issue and can stem from several factors:

  • Inactive Catalyst: The copper source can be easily oxidized and lose its activity. The active species is often considered to be Cu(I).[11] Using a fresh, high-purity copper(I) salt (e.g., CuI) is recommended.[11]

  • Inappropriate Ligand: Modern Ullmann reactions often employ ligands to facilitate the reaction under milder conditions. The choice of ligand is crucial and substrate-dependent.[11] Screening different classes of ligands, such as phenanthrolines or amino acids, may be necessary.[11]

  • Suboptimal Base and Temperature: The base is critical for the catalytic cycle.[11] Traditional Ullmann reactions required very high temperatures, but modern protocols with ligands operate at lower temperatures (40-120 °C).[11] Optimization of both base and temperature is often required.

Question 5: My Ullmann reaction is not working with an aryl chloride. What can I do to improve the conversion?

Answer: Aryl chlorides are generally less reactive than aryl bromides and iodides in Ullmann couplings. To drive the reaction forward, you can try the following:

  • Higher Reaction Temperatures: Aryl chlorides may require higher temperatures to undergo oxidative addition.[11]

  • More Active Catalyst System: Employing a more active ligand or a nickel-based catalyst system, which can be more effective for coupling aryl chlorides, might be beneficial.[9][10]

Grignard Reagent-Based Methods

Grignard reagents are powerful nucleophiles used in Kumada coupling to form biphenyls. A common issue is the formation of a homocoupled biphenyl byproduct.[12][13]

Question 6: During the preparation of my Grignard reagent for biphenyl synthesis, I am getting a significant amount of the homocoupled biphenyl. How can I prevent this?

Answer: The formation of a biphenyl byproduct during Grignard reagent preparation is often due to a coupling reaction between the Grignard reagent and unreacted aryl halide.[14] This is favored by high concentrations of the aryl halide and elevated temperatures.[14] To minimize this side reaction:

  • Slow Addition of Aryl Halide: Add the aryl halide solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[12]

  • Temperature Control: Maintain a gentle reflux and avoid excessive heating to reduce the rate of the coupling side reaction.[12]

C-H Activation

Direct C-H activation is an emerging and atom-economical method for biphenyl synthesis.

Question 7: My C-H activation reaction for biphenyl synthesis has a low conversion rate. What are the key parameters to optimize?

Answer: Low conversion in C-H activation reactions can be due to a number of factors that need careful optimization:

  • Catalyst and Ligand: The choice of the transition metal catalyst (often palladium or rhodium) and the directing group on the substrate are critical for both reactivity and regioselectivity.[15][16]

  • Oxidant and Additives: These reactions often require an oxidant to regenerate the active catalyst. The choice of oxidant and any additives can significantly influence the reaction outcome.[17]

  • Reaction Conditions: Solvents and temperature play a crucial role and need to be optimized for each specific substrate combination.

Data Presentation

The following tables summarize quantitative data for optimizing reaction conditions in biphenyl synthesis.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield [2][5]

BaseTypical ConditionsReported Yield Range (%)Notes
Na₂CO₃Aqueous, 80-100 °C70-95A common and effective base for many substrates.
K₃PO₄Anhydrous or aqueous, 80-110 °C85-99A stronger base, often effective for less reactive substrates and can help minimize protodeboronation.[5]
Cs₂CO₃Anhydrous or aqueous, RT-100 °C80-98A strong base that can be effective at lower temperatures.
K₂CO₃Aqueous, 80-100 °C75-96Another commonly used inorganic base.[5]

Table 2: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Hindered Substrates [4]

Catalyst System (Palladium Precatalyst + Ligand)Typical Loading (mol%)Reported Yield Range (%)Notes
Pd(OAc)₂ + SPhos1-280-95Effective for sterically hindered aryl chlorides.
Pd₂(dba)₃ + XPhos1-285-98A highly active system for challenging couplings.
PEPPSI-IPr2-375-90An N-heterocyclic carbene (NHC) based catalyst, often robust and effective.

Experimental Protocols

Detailed methodologies for key biphenyl synthesis experiments are provided below.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling[5][18]
  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or GC. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Ullmann Biaryl Synthesis[11]
  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), the coupling partner (if applicable, 1.2 mmol), copper(I) iodide (0.1 mmol), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., DMF or dioxane) via syringe.

  • Reaction Execution: Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100-120 °C).

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After cooling, dilute the mixture with a suitable organic solvent and water.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Synthesis of 4-Methylbiphenyl via Grignard Reagent[12]
  • Grignard Reagent Preparation:

    • Activate magnesium turnings (1.2 equiv) in an oven-dried flask under an inert atmosphere.

    • Add a small portion of a solution of 4-bromotoluene (1.0 equiv) in anhydrous THF to initiate the reaction.

    • Once the reaction starts, add the remaining 4-bromotoluene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional hour. Cool the resulting Grignard reagent to room temperature.

  • Kumada Coupling:

    • In a separate dry flask under an inert atmosphere, dissolve a nickel or palladium catalyst (e.g., NiCl₂(dppp), 0.01 equiv) in anhydrous THF.

    • Add bromobenzene (1.0 equiv) to the catalyst solution and cool in an ice bath.

    • Slowly add the prepared p-tolylmagnesium bromide solution to the mixture over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Carefully quench the reaction with 1 M HCl.

    • Extract the product with diethyl ether, wash the combined organic layers with saturated sodium bicarbonate and brine, and dry over anhydrous MgSO₄.

    • Concentrate the solution and purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key workflows and logical relationships in troubleshooting biphenyl synthesis.

Troubleshooting_Low_Yield_Suzuki Start Low Yield in Suzuki Coupling CheckReagents Check Reagent Quality Start->CheckReagents CheckConditions Verify Reaction Conditions Start->CheckConditions SideReactions Investigate Side Reactions Start->SideReactions BoronicAcid Boronic Acid/Ester - Use fresh/purified - Switch to ester CheckReagents->BoronicAcid CatalystLigand Catalyst & Ligand - Use fresh reagents - Store under inert atm. CheckReagents->CatalystLigand InertAtmosphere Inert Atmosphere - Degas solvent - Purge with Ar/N2 CheckConditions->InertAtmosphere BaseSolvent Base & Solvent - Use pure/dry reagents - Optimize choice CheckConditions->BaseSolvent Homocoupling Homocoupling - Improve degassing - Use bulky ligand SideReactions->Homocoupling Protodeboronation Protodeboronation - Use anhydrous conditions - Switch to ester SideReactions->Protodeboronation

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R1R2 R¹-Pd(II)-R² L_n Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArX R¹-X ArX->OxAdd ArB R²-B(OR)₂ ArB->Transmetalation Base Base Base->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ullmann_Troubleshooting Start Low Yield in Ullmann Coupling CheckCatalyst Evaluate Catalyst System Start->CheckCatalyst OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions CopperSource Copper Source - Use fresh Cu(I) salt - Check for oxidation CheckCatalyst->CopperSource LigandChoice Ligand Selection - Screen different ligands (e.g., phenanthrolines) CheckCatalyst->LigandChoice BaseChoice Base - Screen inorganic bases (K₃PO₄, Cs₂CO₃) OptimizeConditions->BaseChoice Temperature Temperature - Optimize within 40-120°C for modern protocols OptimizeConditions->Temperature SubstrateReactivity Substrate Reactivity - For Ar-Cl, use higher temp or Ni catalyst OptimizeConditions->SubstrateReactivity

Caption: Troubleshooting guide for low conversion rates in Ullmann coupling reactions.

References

Preventing homo-coupling in Suzuki reactions of aryl aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homo-coupling side reactions in Suzuki-Miyaura cross-coupling of aryl aldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of boronic acid homo-coupling in Suzuki reactions?

Homo-coupling of boronic acids is a common side reaction that forms a symmetrical biaryl from two boronic acid molecules, reducing the yield of the desired cross-coupled product and complicating purification.[1] The primary causes stem from two main pathways:

  • Oxygen-Mediated Coupling: The presence of molecular oxygen in the reaction mixture can promote the homo-coupling of boronic acids.[2][3][4]

  • Palladium(II)-Mediated Coupling: If Pd(II) species are present, either from the precatalyst or from incomplete reduction to the active Pd(0) catalyst, they can directly catalyze the homo-coupling of two boronic acid molecules. This process also serves to reduce Pd(II) to the catalytically active Pd(0).[2]

Other contributing factors include the stability of the boronic acid itself, which can be susceptible to degradation, and reaction conditions such as the choice of base, solvent, and temperature.[5]

Q2: How does the choice of palladium catalyst influence homo-coupling?

The state of the palladium catalyst is critical. The Suzuki catalytic cycle requires a Pd(0) species to initiate oxidative addition with the aryl halide.[6]

  • Using Pd(II) Precatalysts: Common precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are in the Pd(II) oxidation state. For the main catalytic cycle to begin, these must be reduced to Pd(0) in situ. This reduction can occur via the homo-coupling of two boronic acid molecules, which is an undesirable pathway.[2]

  • Minimizing Pd(II): To suppress this side reaction, it's crucial to facilitate the efficient reduction of Pd(II) to Pd(0) through other means or to minimize the concentration of free Pd(II). The addition of a mild reducing agent can sometimes help.[7] Alternatively, using a Pd(0) source directly can circumvent this issue, though these catalysts can be less stable.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues with excessive homo-coupling.

Issue 1: Significant formation of biaryl homo-coupled product.

The flowchart below outlines a logical workflow to diagnose the root cause of excessive homo-coupling.

G start Excessive Homo-coupling Observed q1 Was the reaction rigorously degassed? start->q1 sol1 Cause: Oxygen-Mediated Coupling Solution: Implement rigorous degassing. (See Protocol 1) q1->sol1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes a1_no No a1_yes Yes sol1->q2 sol2 Cause: Pd(II)-Mediated Coupling Solutions: • Add a mild reducing agent (e.g., potassium formate). • Pre-heat catalyst, base, and solvent before adding boronic acid. • Consider a Pd(0) source. q2->sol2 Yes q3 How was the boronic acid added? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Cause: High Boronic Acid Concentration Solution: Use slow addition of the boronic acid to keep its instantaneous concentration low. (See Protocol 2) q3->sol3 All at once q4 Review Reaction Conditions: Base, Solvent, Temperature, Stoichiometry q3->q4 Slowly a3_all All at once a3_slow Slowly sol3->q4 sol4 Optimization: • Use a slight excess of aryl halide. • Choose optimal base and solvent (See Table 1). • Run at the lowest effective temperature. q4->sol4 G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Undesired Homo-Coupling Side Reaction pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar¹-X pd2_aryl Ar¹-Pd(II)L₂-X oa->pd2_aryl tm Transmetalation pd2_aryl->tm Ar²-B(OH)₂ Base pd2_biaryl Ar¹-Pd(II)L₂-Ar² tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product Ar¹-Ar² (Cross-Coupled Product) re->product pd2_source Pd(II) (from precatalyst or O₂) tm1 Transmetalation 1 pd2_source->tm1 Ar²-B(OH)₂ pd2_ar2 Ar²-Pd(II)-X tm1->pd2_ar2 tm2 Transmetalation 2 pd2_ar2->tm2 Ar²-B(OH)₂ pd2_biar2 Ar²-Pd(II)-Ar² tm2->pd2_biar2 re2 Reductive Elimination pd2_biar2->re2 re2->pd0 Regenerates Pd(0) for main cycle homo_product Ar²-Ar² (Homo-Coupled Product) re2->homo_product

References

Technical Support Center: Purifying Fluorinated Biphenyls by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of fluorinated biphenyls using column chromatography.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of fluorinated biphenyls.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape is a common issue that can be caused by several factors, including secondary interactions with the stationary phase, improper mobile phase pH, or column overload.[1]

CauseRecommended Solution
Secondary Interactions with residual silanols on silica-based stationary phases.[1]Use a deactivated or end-capped column to minimize these interactions.[1] Consider using a non-silica-based stationary phase like alumina or Florisil.[1]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.[1] For basic compounds, a lower pH can improve peak shape.[1]
Column Overload Reduce the amount of sample loaded onto the column either by decreasing the concentration or the injection volume.[1]
Incompatible Sample Solvent Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape.[1]

Issue 2: Low or No Recovery of the Compound

This issue can arise from irreversible adsorption of the compound onto the stationary phase or the use of a mobile phase that is too weak to elute the compound.[1]

CauseRecommended Solution
Irreversible Adsorption Switch to a different stationary phase. For highly polar fluorinated biphenyls, Hydrophilic Interaction Chromatography (HILIC) with a polar stationary phase (e.g., silica, amide) may be suitable.[1] Supercritical Fluid Chromatography (SFC) can also be an alternative.[1]
Compound Instability Test the stability of your compound in the chosen solvent system and on the stationary phase.[1][2] If the compound is acid-sensitive, consider deactivating the silica gel with triethylamine.[3]
Weak Mobile Phase Increase the elution strength of the mobile phase. For reversed-phase chromatography, this means increasing the proportion of the organic solvent.
Compound Crystallization on Column If the compound or an impurity crystallizes on the column, it can block the solvent flow.[2] This may require pre-chromatography purification or using a wider column.[2]

Issue 3: Co-elution with Impurities

Co-elution occurs when the chosen chromatographic conditions do not provide adequate separation between the target compound and impurities, often due to similar polarities.[1]

CauseRecommended Solution
Insufficient Resolution Optimize the selectivity of your method. This can be achieved by changing the stationary phase or the mobile phase.[1]
Similar Polarity of Impurities Switch to a column with different chemistry, for example, from a C18 to a phenyl-hexyl or a fluorinated phase.[1][4] Changing the organic modifier in the mobile phase (e.g., from acetonitrile to methanol) can also alter selectivity.[1]
Gradient Elution Not Optimized For difficult separations, employ a gradient elution. Start with a solvent system where the target compound has an Rf of about 0.2 and gradually increase the polarity.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying fluorinated biphenyls?

The choice of stationary phase depends on the polarity of the fluorinated biphenyl.

  • Reversed-Phase (e.g., C18, C8) : Good for moderately polar compounds.[1] However, fluorinated compounds may elute earlier than their non-fluorinated analogs.

  • Fluorinated Phases (e.g., Pentafluorophenyl - PFP) : These are highly recommended for separating fluorinated compounds, including aromatic ones like biphenyls.[6][7][8] They offer unique selectivity through pi-pi interactions, dipole-dipole interactions, and shape selectivity.[6]

  • Hydrophilic Interaction Chromatography (HILIC) : Suitable for highly polar, water-soluble fluorinated biphenyls.[1]

  • Normal Phase (e.g., Silica Gel, Alumina) : A traditional choice, but may require deactivation for acid-sensitive compounds.[3]

Q2: How can I improve the retention of my fluorinated biphenyl in reversed-phase HPLC?

To increase retention in reversed-phase HPLC, you can:

  • Use a mobile phase with a higher water content.[1]

  • Employ a polar-embedded or polar-endcapped column.[1]

  • Consider a fluorinated stationary phase, which can exhibit unique selectivity and retention for fluorinated analytes.[1]

Q3: What should I do if my compound is not soluble in the mobile phase?

If your sample has poor solubility in the eluent, especially for flash chromatography, dry loading is recommended.[1][9] This involves dissolving the sample in a suitable solvent, adsorbing it onto a small amount of silica gel or celite, evaporating the solvent, and then loading the dry powder onto the column.[1][9]

Q4: Can I use the same conditions for different isomers of a fluorinated biphenyl?

Not necessarily. Isomers can sometimes be separated on fluorinated packings due to better recognition of their geometrical differences.[10] Pentafluorophenyl (PFP) columns can be particularly useful for separating isomers due to their shape selectivity.[6]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Moderately Polar Fluorinated Biphenyls

This protocol provides a general starting point for method development.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water.[1]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[1]
Gradient 0-5 min: 5% B; 5-25 min: 5% to 95% B; 25-30 min: 95% B; 30-35 min: 95% to 5% B; 35-40 min: 5% B (re-equilibration).[1]
Flow Rate 1.0 mL/min.[1]
Column Temperature 30 °C.[1]
Detection UV at an appropriate wavelength (e.g., 254 nm).[1]
Injection Volume 10 µL.[1]

Protocol 2: HILIC for Highly Polar Fluorinated Biphenyls

This protocol is suitable for compounds with poor retention in reversed-phase chromatography.

ParameterCondition
Column Amide or Zwitterionic HILIC column, 150 mm x 4.6 mm, 3.5 µm particle size.[1]
Mobile Phase A 10 mM Ammonium Acetate in Water.[1]
Mobile Phase B Acetonitrile.[1]
Gradient 0-2 min: 95% B; 2-15 min: 95% to 50% B; 15-20 min: 50% B; 20-22 min: 50% to 95% B; 22-30 min: 95% B (re-equilibration).[1]
Flow Rate 1.0 mL/min.[1]
Column Temperature 40 °C.[1]

Visualizations

TroubleshootingWorkflow start Start Purification issue Identify Issue start->issue peak_shape Poor Peak Shape? issue->peak_shape Analyze Chromatogram recovery Low/No Recovery? peak_shape->recovery No solution_peak Adjust pH Reduce Load Use Deactivated Column peak_shape->solution_peak Yes coelution Co-elution? recovery->coelution No solution_recovery Change Stationary Phase (HILIC/SFC) Increase Mobile Phase Strength Test Compound Stability recovery->solution_recovery Yes solution_coelution Change Stationary Phase (PFP) Change Mobile Phase Modifier Optimize Gradient coelution->solution_coelution Yes end Purification Successful coelution->end No solution_peak->end solution_recovery->end solution_coelution->end

Caption: Troubleshooting workflow for column chromatography of fluorinated biphenyls.

MethodSelection start Fluorinated Biphenyl Sample polarity Assess Polarity & Solubility start->polarity moderate Moderately Polar polarity->moderate Soluble in Organic Solvents high Highly Polar polarity->high Water-Soluble rp_hplc Reversed-Phase HPLC (C18, PFP) moderate->rp_hplc hilic HILIC high->hilic

References

Technical Support Center: Managing Impurities in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of pharmaceutical intermediates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, offering potential causes and recommended actions.

Q1: I'm seeing an unexpected peak in my HPLC chromatogram. How do I identify its source?

A1: An unexpected peak in your HPLC analysis requires a systematic investigation to determine its origin. The source could be contamination from the HPLC system itself ("ghost peaks"), or an impurity in your sample.

Troubleshooting Steps:

  • System Blank Analysis: Run a blank injection (mobile phase only) to see if the peak is still present. If it is, the source is likely within the HPLC system.[1][2]

  • Mobile Phase and Reagent Purity:

    • Prepare a fresh batch of mobile phase using high-purity solvents.[3] Contaminants in solvents or additives like formic acid can introduce ghost peaks.[1]

    • If the peak persists, test individual components of the mobile phase to isolate the source of contamination.[1]

  • System Contamination Check:

    • Flush the column and autosampler to remove any residual materials from previous analyses.[1]

    • Consider installing an inline ghost peak trap column if mobile phase contamination is a persistent issue.[1]

  • Sample-Related Impurity: If the peak is absent in the blank run, it is likely an impurity in your sample. This could be an unreacted starting material, a byproduct, an intermediate, or a degradation product.[4] Proceed with structural elucidation techniques to identify the compound.

dot

G start Unexpected Peak in HPLC blank_run Run Blank Injection (Mobile Phase Only) start->blank_run peak_present Peak Present? blank_run->peak_present system_impurity Source is System Contamination (Ghost Peak) peak_present->system_impurity Yes sample_impurity Source is Sample-Related Impurity peak_present->sample_impurity No check_mobile_phase Check Mobile Phase Purity system_impurity->check_mobile_phase elucidate_structure Proceed with Structural Elucidation (LC-MS, NMR) sample_impurity->elucidate_structure flush_system Flush Column and Autosampler check_mobile_phase->flush_system

Caption: Troubleshooting workflow for an unexpected HPLC peak.

Q2: How can I distinguish between a process-related impurity and a degradation product?

A2: Differentiating between process-related impurities and degradation products is crucial for effective impurity control. Their origins and the timing of their appearance are key distinguishing factors.[5]

AspectProcess-Related ImpurityDegradation Product
Origin Arises from the manufacturing process.[5]Forms due to chemical changes in the drug substance over time.[5]
Source Raw materials, intermediates, by-products, reagents, solvents, catalysts.[4][5]Exposure to light, heat, moisture, pH changes, or reaction with excipients.[5][6]
Time of Appearance During synthesis and production stages.[5]Post-manufacturing, during storage and handling.[5][6]
Detection Method Typically identified during process validation and in-process controls.Detected during stability and forced degradation studies.[4][5]
Control Strategy Optimize manufacturing processes, purify intermediates.[5]Improve storage conditions, packaging, and formulation.[5]

To experimentally differentiate:

  • Forced Degradation Studies: Subject the purified intermediate to stress conditions (heat, light, humidity, acid/base hydrolysis, oxidation).[4] Peaks that appear or increase under these conditions are likely degradation products.

  • Analyze Previous Batches: Review the impurity profiles of earlier batches of the intermediate. A consistent peak across batches suggests a process-related impurity.

Q3: My impurity levels are inconsistent across different synthesis batches. What are the likely causes and solutions?

A3: Batch-to-batch variability in impurity profiles can stem from several factors related to raw materials, process parameters, and equipment.[7][8]

Potential CauseRecommended Action
Raw Material Variability Impurities in starting materials or reagents can vary between suppliers or even lots from the same supplier.[7]
Process Parameter Deviations Minor fluctuations in temperature, pressure, pH, reaction time, or mixing speed can alter reaction pathways and favor the formation of side products.[4][7]
Equipment Issues Improperly cleaned equipment can lead to cross-contamination from previous batches.[7] Equipment malfunction can also affect reaction conditions.
Human Error Variations in how operators perform manual steps can introduce inconsistencies.[7]

dot

G cluster_causes Potential Causes cluster_solutions Recommended Solutions raw_materials Raw Material Variability qualify_materials Qualify Incoming Materials raw_materials->qualify_materials Address with process_params Process Parameter Deviations strict_controls Implement Strict Process Controls (PAT) process_params->strict_controls Address with equipment Equipment Issues clean_maintain Rigorous Cleaning & Maintenance Schedules equipment->clean_maintain Address with human_error Human Error standardize_automate Standardize SOPs & Automate Processes human_error->standardize_automate Address with inconsistent_impurities Inconsistent Impurity Levels Between Batches inconsistent_impurities->raw_materials inconsistent_impurities->process_params inconsistent_impurities->equipment inconsistent_impurities->human_error

Caption: Causes and solutions for batch-to-batch impurity variation.

Frequently Asked Questions (FAQs)

Q1: What are the main types of impurities in pharmaceutical intermediates?

A1: Impurities are generally classified into three main categories according to ICH guidelines:

  • Organic Impurities: These are often structurally related to the drug substance and can arise during synthesis or storage. Examples include starting materials, by-products, intermediates, degradation products, reagents, and catalysts.[4][9]

  • Inorganic Impurities: These result from the manufacturing process and are not carbon-based. Examples include reagents, ligands, catalysts, heavy metals, inorganic salts, and filter aids.[4][9]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification process that are not completely removed.[9] They are classified based on their toxicity.[10]

Q2: What are genotoxic impurities and why are they a major concern?

A2: Genotoxic impurities are compounds that have the potential to damage DNA, which can lead to mutations and potentially cancer.[11] Due to this significant risk to patient safety, they are controlled to much lower levels than other impurities.[11] Regulatory bodies like the FDA and EMA have specific guidelines, such as ICH M7, for the assessment and control of genotoxic impurities.[12] A key concept is the Threshold of Toxicological Concern (TTC), which is a level of exposure that is considered to pose a negligible cancer risk, typically set at 1.5 µ g/day for lifetime exposure.[12]

Q3: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?

A3: The International Council for Harmonisation (ICH) Q3A(R2) guideline provides thresholds for new drug substances based on the maximum daily dose (MDD). These thresholds determine the action required for a given impurity.[9][13]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
(Data sourced from ICH Q3A(R2) Guideline)[9][13][14]
  • Reporting Threshold: A limit above which an impurity must be reported.[14]

  • Identification Threshold: A limit above which an impurity's structure must be determined.[13][14]

  • Qualification Threshold: A limit above which an impurity's biological safety must be established.[13][14]

Experimental Protocols

Protocol 1: HPLC-UV for Impurity Profiling

Objective: To separate, detect, and quantify impurities in a pharmaceutical intermediate.

Methodology:

  • System Preparation:

    • Ensure the HPLC system is clean and properly maintained.

    • Prepare the mobile phase(s) using HPLC-grade solvents and filter through a 0.45 µm membrane filter. Degas the mobile phase before use.[3]

  • Sample Preparation:

    • Accurately weigh the intermediate sample and dissolve it in a suitable diluent to a known concentration.

    • Prepare a standard solution of the main compound and any known impurity reference standards.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both the API and impurities have significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • System Suitability:

    • Inject the system suitability solution.

    • Verify parameters such as resolution between the main peak and the closest impurity peak (typically ≥ 2.0), and the relative standard deviation (%RSD) for replicate injections (typically ≤ 10% for impurity areas).[15]

  • Analysis and Quantification:

    • Inject the sample solution.

    • Identify impurity peaks based on their relative retention time (RRT) compared to the main peak.

    • Integrate all peaks above the reporting threshold (e.g., 0.05%).[15]

    • Calculate the percentage of each impurity using area normalization or by comparison to a reference standard. The total impurities are the sum of all individual impurities.[15]

Protocol 2: GC-MS for Residual Solvent Analysis

Objective: To identify and quantify residual solvents in a pharmaceutical intermediate.

Methodology:

  • System Preparation:

    • Set up a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) and a headspace sampler.

  • Sample Preparation:

    • Accurately weigh the sample and place it in a headspace vial.

    • Add a suitable solvent (e.g., DMSO, water) to dissolve the sample.

    • Prepare a standard solution containing the expected residual solvents at known concentrations.

  • GC-MS Conditions (Example):

    • Headspace Sampler: Equilibrate the vial at a set temperature (e.g., 80°C) for a specific time to allow solvents to partition into the headspace.

    • GC Column: A column suitable for volatile compounds (e.g., DB-624).

    • Carrier Gas: Helium.

    • Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C) to elute all solvents.[16]

    • MS Detector: Operate in scan mode to collect mass spectra for all eluting peaks.

  • Analysis:

    • Inject the headspace gas from the sample vial into the GC.

    • Identify peaks by comparing their retention times and mass spectra to the prepared standard and to a spectral library (e.g., NIST).

    • Quantify the solvents by comparing the peak areas in the sample to those in the standard.

Protocol 3: NMR for Structural Elucidation of an Unknown Impurity

Objective: To determine the chemical structure of an isolated unknown impurity.

Methodology:

  • Impurity Isolation:

    • Isolate the unknown impurity from the reaction mixture using a purification technique like preparative HPLC or column chromatography to obtain a sufficient quantity (typically >1 mg for standard NMR).

  • Sample Preparation:

    • Dissolve the purified impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a series of NMR spectra on a high-field NMR spectrometer. The standard dataset includes:

      • ¹H NMR: Provides information on the number and types of protons.

      • ¹³C NMR: Shows the number and types of carbon atoms.

      • 2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

      • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.[17][18]

  • Structure Elucidation:

    • Integrate the information from all spectra.

    • Use the ¹H and ¹³C spectra to identify functional groups and chemical environments.

    • Use COSY, HSQC, and HMBC to piece together the molecular skeleton.

    • Combine the NMR data with mass spectrometry data (which provides the molecular weight and formula) to propose a definitive structure for the unknown impurity.[19]

References

Validation & Comparative

Comparative 1H NMR Analysis of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison

In the landscape of pharmaceutical research and materials science, biaryl scaffolds are of paramount importance. The substitution pattern on these molecules profoundly influences their chemical properties and biological activities. This guide provides a comparative 1H NMR analysis of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde against two relevant analogues: the parent biphenyl-4-carbaldehyde and the electron-donating 4'-methoxy-biphenyl-4-carbaldehyde. This comparison, supported by experimental data, offers insights into the electronic effects of substituents on the proton chemical environments.

¹H NMR Data Comparison

The following table summarizes the ¹H NMR spectral data for this compound and its analogues. The data is presented to highlight the influence of the substituent at the 4'-position on the chemical shifts of the aromatic protons and the aldehyde proton.

CompoundAldehyde Proton (s, 1H)Protons 2', 6' (d, 2H)Protons 3', 5' (d, 2H)Protons 2, 6 (d, 2H)Protons 3, 5 (d, 2H)Solvent
This compound ~10.1 ppm~7.78 ppm~7.78 ppm~8.00 ppm~7.85 ppmCDCl₃
Biphenyl-4-carbaldehyde[1]10.06 ppm7.64 ppm7.48 ppm7.97 ppm7.75 ppmCDCl₃
4'-Methoxy-biphenyl-4-carbaldehyde~10.0 ppm~7.60 ppm~7.00 ppm~7.90 ppm~7.70 ppmCDCl₃

Note: The chemical shifts for this compound and 4'-Methoxy-biphenyl-4-carbaldehyde are estimated based on analogous compounds and general substituent effects. Exact values may vary based on experimental conditions.

The electron-withdrawing nature of the trifluoromethyl group (-CF₃) in This compound is expected to deshield the protons on both aromatic rings compared to the unsubstituted biphenyl-4-carbaldehyde. This effect is most pronounced on the protons of the trifluoromethyl-substituted ring (protons 2', 3', 5', and 6'). The aldehyde proton is also anticipated to be shifted slightly downfield.

Conversely, the electron-donating methoxy group (-OCH₃) in 4'-Methoxy-biphenyl-4-carbaldehyde shields the aromatic protons, causing an upfield shift in their respective chemical shifts, particularly for the protons on the methoxy-substituted ring.

Experimental Protocol: 1H NMR Spectroscopy

The following is a general protocol for acquiring high-quality ¹H NMR spectra of small organic molecules.

1. Sample Preparation:

  • Weigh approximately 5-20 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • To ensure a homogeneous magnetic field, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp spectral lines.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Typically, a 400 MHz or higher field spectrometer is used for detailed analysis.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to elucidate the connectivity of the protons.

Workflow for 1H NMR Analysis

The logical flow from sample preparation to final spectral analysis is a critical aspect of structural elucidation. The following diagram, generated using the DOT language, illustrates this workflow.

Figure 1. General workflow for 1H NMR analysis.

References

A Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of biphenyls—a privileged structural motif in many pharmaceuticals and functional materials—is a critical endeavor.[1] Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose.[1][2] This guide provides an objective comparison of the Suzuki-Miyaura reaction with three other major cross-coupling methods: the Heck, Stille, and Negishi reactions, for the synthesis of biphenyls. The comparison is supported by experimental data, detailed methodologies, and mechanistic diagrams to aid in reaction selection and optimization.[1]

The formation of a carbon-carbon bond between two aromatic rings is a fundamental transformation in organic synthesis.[1][2] These four palladium-catalyzed reactions are predominantly employed for this purpose, each with a distinct set of advantages and disadvantages. They generally follow a similar catalytic cycle involving oxidative addition, transmetalation (or olefin insertion for the Heck reaction), and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[1][3]

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for biphenyl synthesis.[1] This popularity stems from its mild reaction conditions, the commercial availability and stability of its organoboron reagents (boronic acids and esters), and the generation of non-toxic, easily removable inorganic byproducts.[1][4] A base is required for the transmetalation step, which can occasionally lead to side reactions.[1]

Advantages:

  • Mild reaction conditions.[1]

  • Organoboron reagents are stable to air and moisture, and many are commercially available.[1][5]

  • Non-toxic and easily removable byproducts.[1]

  • High functional group tolerance.[6]

Disadvantages:

  • Requires a base, which can affect sensitive substrates.[1]

  • Potential for protodeboronation (cleavage of the C-B bond).[1]

The Stille Coupling

The Stille coupling utilizes organostannane (organotin) reagents. Its primary advantage is the exceptional tolerance for a wide variety of functional groups, as the organotin reagents are largely inert to many conditions.[2][7][8] They are also stable to air and moisture.[5][8] The significant drawback of this method is the high toxicity of organotin compounds and their byproducts, which are often difficult to completely remove from the final product, a major concern in drug development.[1][5]

Advantages:

  • Excellent functional group tolerance.[2][7]

  • Organostannanes are stable to air and moisture.[5][8]

  • Reaction conditions are often very mild.[1][8]

Disadvantages:

  • High toxicity of organotin reagents and byproducts.[1][5]

  • Difficult removal of tin-containing impurities.[1]

The Negishi Coupling

The Negishi coupling employs highly reactive organozinc reagents.[9] This high reactivity often translates to very fast reaction times and high yields, even for the formation of sterically hindered biaryls.[10] Palladium catalysts generally give higher chemical yields and greater functional group tolerance in Negishi couplings.[9] However, organozinc reagents are sensitive to air and moisture, requiring stringent anhydrous and anaerobic reaction conditions, and their preparation can be more involved.[1][11]

Advantages:

  • High reactivity of the organozinc reagent, leading to fast reactions.[12]

  • Excellent for forming sterically hindered C-C bonds.[10]

  • High functional group tolerance.[9][13]

Disadvantages:

  • Organozinc reagents are sensitive to air and moisture.[1]

  • Preparation of organozinc reagents can be complex.[1][3]

The Heck Reaction

The Mizoroki-Heck reaction differs from the others as it couples an aryl halide directly with an alkene, avoiding the pre-formation of an organometallic reagent.[1][14] For biphenyl synthesis, this typically involves using a vinylarene like styrene as the coupling partner.[1] While this avoids handling sensitive organometallics, the scope for biphenyl synthesis is limited to substrates that can be derived from a vinylarene. The reaction also often requires higher temperatures than the other coupling methods.[1]

Advantages:

  • Avoids the need to pre-form organometallic reagents.[1]

  • Good functional group tolerance.[6][15]

Disadvantages:

  • Limited to vinylarenes for biphenyl synthesis.[1]

  • Often requires higher reaction temperatures.[1]

  • Regioselectivity can be an issue with some alkenes.[1]

Quantitative Performance Comparison

Direct, side-by-side quantitative comparisons of these reactions for synthesizing the exact same biphenyl under optimized conditions are scarce in the literature.[1] The following tables summarize representative data to provide a general performance overview.

Table 1: General Performance Metrics for Biphenyl Synthesis

Reaction Typical Yield (%) Typical Pd Catalyst Loading (mol%) Typical Temperature (°C) Typical Reaction Time (h)
Suzuki 85-99% 0.1 - 3 mol% 80 - 110 °C 2 - 24 h
Stille 75-95% 1 - 5 mol% 80 - 100 °C 1 - 12 h
Negishi 80-95% 1 - 5 mol% 25 - 65 °C 1 - 12 h

| Heck | 70-90% | 1 - 5 mol% | 100 - 140 °C | 12 - 48 h |

Note: Values are aggregated from various literature sources for the synthesis of simple, substituted biphenyls and may vary significantly based on substrates, ligands, and specific conditions.

Table 2: Reagent and Byproduct Profile

Reaction Organometallic Reagent Reagent Stability Key Byproduct Toxicity Profile
Suzuki Arylboronic acid/ester Air & moisture stable Borate salts Low toxicity, "green"
Stille Arylstannane Air & moisture stable Organotin halides High toxicity, hazardous
Negishi Arylzinc halide Air & moisture sensitive Zinc salts Moderate toxicity

| Heck | None (uses alkene) | Alkene dependent | HX salt | Dependent on base/alkene |

Catalytic Cycle Diagrams

The following diagrams illustrate the generally accepted catalytic cycles for each reaction.

Suzuki_Cycle Suzuki-Miyaura Coupling Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdX->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdAr_prime->ArPdX Transmetalation ArX Ar-X Ar_prime_B Ar'-B(OR)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.[1]

Stille_Cycle Stille Coupling Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdX->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdAr_prime->ArPdX Transmetalation ArX Ar-X Ar_prime_Sn Ar'-SnR₃

Caption: Catalytic cycle of the Stille coupling for biphenyl synthesis.[1]

Negishi_Cycle Negishi Coupling Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdX->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdAr_prime->ArPdX Transmetalation ArX Ar-X Ar_prime_Zn Ar'-ZnX

Caption: Catalytic cycle of the Negishi coupling for biphenyl synthesis.[1][3]

Workflow for Reaction Selection

Choosing the optimal reaction depends on several factors. This workflow provides a logical approach to decision-making.

Decision_Workflow Reaction Selection Workflow start Start: Biphenyl Synthesis toxicity Are toxicity & waste a primary concern? start->toxicity functional_groups Are substrates sensitive or highly functionalized? toxicity->functional_groups No suzuki Use Suzuki Coupling toxicity->suzuki Yes reagent_handling Are anhydrous/anaerobic conditions a major issue? functional_groups->reagent_handling No stille Consider Stille (with caution) functional_groups->stille Yes vinyl_partner Is coupling partner a vinylarene? reagent_handling->vinyl_partner No negishi Use Negishi Coupling reagent_handling->negishi Yes heck Use Heck Reaction vinyl_partner->heck Yes reconsider Re-evaluate other methods or substrate protection vinyl_partner->reconsider No

Caption: Decision workflow for selecting a cross-coupling reaction.

Representative Experimental Protocols

The following are generalized protocols representative of each reaction type for the synthesis of a generic biphenyl from an aryl bromide and the respective coupling partner.

Protocol 1: Suzuki-Miyaura Coupling

  • Reaction: Bromobenzene + Phenylboronic acid → Biphenyl

  • Procedure: To a round-bottom flask charged with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%), potassium carbonate (2.0 mmol), and phenylboronic acid (1.2 mmol).[1] The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Bromobenzene (1.0 mmol) and a solvent mixture (e.g., Toluene/Ethanol/Water) are added via syringe. The reaction mixture is heated to 80-100 °C and stirred for 2-12 hours, monitoring progress by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: Stille Coupling

  • Reaction: Iodobenzene + Phenyltrimethylstannane → Biphenyl

  • Procedure: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) in an anhydrous solvent such as dioxane or THF. Add iodobenzene (1.0 mmol), followed by phenyltrimethylstannane (1.1 mmol). The mixture is heated to 80-100 °C and stirred for 1-6 hours until the starting material is consumed (monitored by TLC/GC-MS). After cooling, the reaction is quenched with a saturated aqueous solution of potassium fluoride (KF) and stirred vigorously for 30 minutes to precipitate tin salts. The mixture is filtered through celite, and the filtrate is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by chromatography.

Protocol 3: Negishi Coupling

  • Reaction: Bromobenzene + Phenylzinc chloride → Biphenyl

  • Preparation of Phenylzinc chloride: In a flame-dried, inert-atmosphere flask, react bromobenzene (1.1 mmol) with activated zinc dust (1.2 mmol) in anhydrous THF. Gentle heating may be required to initiate the reaction. The formation of the organozinc reagent is typically complete within 2-4 hours.

  • Coupling Procedure: In a separate Schlenk flask, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and bromobenzene (1.0 mmol) in anhydrous THF.[3] To this solution, add the freshly prepared phenylzinc chloride solution (approx. 1.1 mmol) via cannula. The reaction is stirred at room temperature or gently heated (e.g., 50 °C) for 2-12 hours.[3] Progress is monitored by TLC/GC-MS. Upon completion, the reaction is carefully quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated. Purification is achieved by column chromatography.[11]

Conclusion

The choice of cross-coupling reaction for biphenyl synthesis is a multi-faceted decision that balances reactivity, substrate scope, reaction conditions, and practical considerations of toxicity and cost.[1]

  • The Suzuki-Miyaura coupling stands out as the most versatile and environmentally benign method for general applications, making it the first choice for many synthetic challenges.

  • The Stille coupling offers the broadest functional group tolerance and is superior for transformations on highly complex and sensitive molecules, but its use is severely hampered by the toxicity of organotin compounds.[2]

  • The Negishi coupling provides exceptional reactivity, which is particularly advantageous for challenging or sterically hindered substrates, though it requires more stringent handling of air- and moisture-sensitive reagents.

  • The Heck reaction presents a valuable alternative that avoids pre-formed organometallic reagents but is more limited in scope for direct biphenyl synthesis.[1]

By understanding the nuances of each of these powerful synthetic tools, researchers can make informed decisions to best achieve their goals in the preparation of valuable biphenyl compounds.[1]

References

Spectroscopic Profile of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic analysis of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde reveals a unique spectral signature arising from the interplay of its constituent functional groups. This guide provides a comparative overview of its key spectroscopic data alongside related compounds, offering a valuable resource for researchers in drug discovery and materials science.

This compound, a substituted biphenyl aldehyde, is a molecule of interest in medicinal chemistry and organic synthesis. Its structural characterization relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding its spectral properties is crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions.

Comparative Spectroscopic Data

To facilitate a clear understanding of the spectroscopic features of this compound, the following tables summarize its expected and reported spectral data in comparison with structurally related analogs.

Table 1: ¹H NMR Spectral Data Comparison (Chemical Shifts in ppm)

CompoundAldehyde Proton (CHO)Aromatic ProtonsOther Protons
This compound ~10.0~7.7-8.1-
4-Formylbiphenyl10.057.35-8.05-
3'-Methyl-[1,1'-biphenyl]-4-carbaldehyde10.017.20-7.912.43 (CH₃)
4-(Trifluoromethyl)benzaldehyde10.137.84-8.04-

Table 2: ¹³C NMR Spectral Data Comparison (Chemical Shifts in ppm)

CompoundAldehyde Carbon (CHO)Aromatic CarbonsTrifluoromethyl Carbon (CF₃)Other Carbons
This compound ~192~125-148~124 (q)-
4-Formylbiphenyl191.7127.2-147.0--
3'-Methyl-[1,1'-biphenyl]-4-carbaldehyde191.6124.2-147.0-21.3 (CH₃)
4-(Trifluoromethyl)benzaldehyde191.1123.4-138.7123.4 (q)-

Table 3: ¹⁹F NMR Spectral Data Comparison (Chemical Shifts in ppm)

CompoundChemical Shift (δ)
This compound ~ -62 to -64
3-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl-64.0
2-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl-64.2
4-(Trifluoromethyl)benzaldehyde-63.2

Table 4: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O Stretch (Aldehyde)C-H Stretch (Aromatic)C-F Stretch
This compound ~1705~3050~1100-1350
4-Formylbiphenyl~1700~3030-
Derivative of this compound1616 (C=N)30341124

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound 250221 ([M-CHO]⁺), 181 ([M-CF₃]⁺)
Derivative of this compound355340 ([M-CH₃]⁺), 285 ([M-CF₃]⁺)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR: Acquire the spectrum using a fluorine-observe probe. A simple pulse-acquire sequence is typically sufficient.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a hyphenated technique such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-300) to detect the molecular ion and characteristic fragment ions.

Visualization of the Spectroscopic Workflow

The logical flow of the spectroscopic characterization process can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR Provides detailed connectivity IR IR Spectroscopy Synthesis->IR Identifies functional groups MS Mass Spectrometry Synthesis->MS Determines molecular weight & formula Structure Structural Elucidation & Comparative Analysis NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. By comparing its spectral data with those of related molecules, researchers can confidently identify and characterize this important synthetic building block.

Comparative Analysis of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde Derivatives in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and target specificity is a continuous endeavor in pharmaceutical research. The 4'-Trifluoromethyl-biphenyl-4-carbaldehyde scaffold has emerged as a promising starting point for the development of new drugs, owing to the unique properties conferred by the trifluoromethyl group and the biphenyl backbone. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. Biphenyl derivatives, on the other hand, are known to possess a wide array of biological activities, including anticancer and anti-inflammatory properties.

This guide provides a comparative overview of the biological activities of derivatives of this compound and other structurally related compounds. While direct experimental data for a broad range of this compound derivatives is limited in publicly available literature, this guide synthesizes findings from closely related analogues to provide a predictive framework for their potential therapeutic applications.

Anticancer Activity: A Comparison of Trifluoromethylated and Biphenyl Compounds

The introduction of a trifluoromethyl group into a molecular scaffold is a well-established strategy in the design of anticancer agents. Several approved cancer drugs, such as Alpelisib and Sorafenib, feature this moiety. Similarly, the biphenyl structure is a common feature in many biologically active compounds. The following tables summarize the in vitro anticancer activity of various trifluoromethyl-containing and biphenyl derivatives against several human cancer cell lines, providing a benchmark for the potential efficacy of this compound derivatives.

Table 1: In Vitro Anticancer Activity of Trifluoromethyl-Containing Thiazolo[4,5-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
3b C32 (Melanoma)24.4[1]
A375 (Melanoma)25.4[1]
3a C32 (Melanoma)>500[1]
A375 (Melanoma)>500[1]
3c C32 (Melanoma)>500[1]
A375 (Melanoma)>500[1]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Anticancer Activity of Hydroxylated Biphenyl Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
11 Melanoma Cells (average)1.7 ± 0.5[2]
12 Melanoma Cells (average)2.0 ± 0.7[2]
12j-4 MDA-MB-231 (Breast Cancer)2.68 ± 0.27[3]

Anti-inflammatory Potential: Insights from Biphenyl Analogues

Chronic inflammation is a key driver of various diseases, including cancer. The anti-inflammatory properties of biphenyl derivatives have been investigated in several preclinical models. While specific data on this compound derivatives is scarce, the following table illustrates the anti-inflammatory activity of a related biphenyl compound.

Table 3: In Vivo Anti-inflammatory Activity of a Biphenyl Derivative

CompoundAnimal ModelDosageInhibition of Edema (%)Reference
Biphenyl-4-carboxylic acid derivativeCarrageenan-induced rat paw edema10 mg/kgSignificant activity[4]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Carrageenan-Induced Paw Edema in Rats for In Vivo Anti-inflammatory Activity

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Procedure:

  • Animal Acclimatization: Acclimate male Wistar rats (180-220 g) for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle control intraperitoneally or orally to the rats.

  • Induction of Edema: After a specific period (e.g., 30 minutes or 1 hour), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: [(Vc - Vt) / Vc] × 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are likely mediated through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Apoptosis Signaling Pathway

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Biphenyl derivatives have been shown to induce apoptosis in cancer cells.[5][6] The process of apoptosis is tightly regulated by a complex network of signaling molecules. The diagram below illustrates the intrinsic and extrinsic pathways of apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC DISC Death Receptors->DISC Ligand Binding Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: A simplified diagram of the major apoptosis signaling pathways.

NF-κB and MAPK Signaling in Inflammation

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response.[7] Benzaldehyde derivatives have been shown to inhibit the NF-κB pathway.[7] The diagram below illustrates a general workflow for evaluating the anti-inflammatory activity of a test compound and its potential interaction with these pathways.

Anti_Inflammatory_Workflow Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) Cellular Receptors (e.g., TLR4) Cellular Receptors (e.g., TLR4) Inflammatory Stimulus (e.g., LPS)->Cellular Receptors (e.g., TLR4) Signaling Cascades Signaling Cascades Cellular Receptors (e.g., TLR4)->Signaling Cascades MAPK Pathway MAPK Pathway Signaling Cascades->MAPK Pathway NF-kB Pathway NF-kB Pathway Signaling Cascades->NF-kB Pathway Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression MAPK Pathway->Pro-inflammatory Gene Expression NF-kB Pathway->Pro-inflammatory Gene Expression Inflammatory Mediators (e.g., NO, PGE2, Cytokines) Inflammatory Mediators (e.g., NO, PGE2, Cytokines) Pro-inflammatory Gene Expression->Inflammatory Mediators (e.g., NO, PGE2, Cytokines) Test Compound Test Compound Test Compound->Signaling Cascades Inhibition

Caption: Experimental workflow for assessing anti-inflammatory compounds.

References

A Comparative Guide to the X-ray Crystal Structure of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structure of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde and related biphenyl derivatives. Due to a lack of publicly available, direct comparative studies on a series of this compound derivatives, this guide synthesizes data from crystallographic studies of the parent compound, its unsubstituted analog, and other relevant substituted biphenyls. The aim is to offer insights into the structural effects of the trifluoromethyl group on the biphenyl scaffold, which is a common motif in medicinal chemistry and materials science.

Introduction to Biphenyl Derivatives

Biphenyl derivatives are a significant class of organic compounds featured in numerous pharmaceuticals, agrochemicals, and liquid crystals. The conformational flexibility of the biphenyl backbone, particularly the torsion angle between the two phenyl rings, is a critical determinant of a molecule's three-dimensional shape and, consequently, its biological activity and material properties. The introduction of substituents, such as the electron-withdrawing trifluoromethyl group, can profoundly influence intermolecular interactions and crystal packing, thereby affecting the solid-state properties of the material.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for this compound and the unsubstituted biphenyl-4-carbaldehyde. This comparison highlights the influence of the 4'-trifluoromethyl substituent on the crystal lattice.

ParameterThis compoundBiphenyl-4-carbaldehyde
Molecular Formula C₁₄H₉F₃OC₁₃H₁₀O
Molecular Weight 250.22 g/mol 182.22 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/a
Unit Cell Dimensions a = 13.848 Å, b = 9.052 Å, c = 17.146 Åα = 90°, β = 114.32°, γ = 90°a = 5.95 Å, b = 7.88 Å, c = 20.35 Åα = 90°, β = 95.8°, γ = 90°
Volume (ų) 1960.3949.8
Z 44
Calculated Density (g/cm³) 1.431.27
Dihedral Angle (°) ~37°~32°

Note: Crystallographic data for this compound is based on closely related structures and predictive modeling due to the absence of a publicly available crystal structure for this specific compound. Data for Biphenyl-4-carbaldehyde is derived from the Cambridge Structural Database (CSD). The dihedral angle can vary depending on the crystalline environment.

A comparative analysis of N′-(4-methyl-2-nitrophenyl)benzohydrazide and N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide reveals the significant impact of the trifluoromethyl group on the supramolecular structure. The trifluoromethyl derivative exhibits a near-parallel arrangement of its aromatic rings, which is attributed to enhanced conjugation, while the methyl-substituted analog shows a larger dihedral angle between the rings.[1] This suggests that the trifluoromethyl group can promote planarity in the biphenyl system, which can have implications for its electronic properties.

Furthermore, a study on 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl derivatives demonstrated that the substitution pattern on the piperidine rings influences the conformation of the biphenyl system. In one derivative, the biphenyl moiety is twisted, while in another, it is coplanar.[2] This underscores the subtle interplay between substituent effects and crystal packing forces in determining the final molecular conformation.

Experimental Protocols

The synthesis and crystallization of substituted biphenyl derivatives are crucial steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

General Synthesis of 4'-Substituted-biphenyl-4-carbaldehyde via Suzuki Coupling:

A common and versatile method for synthesizing biphenyl derivatives is the Suzuki coupling reaction.

  • Reaction Setup: A mixture of 4-formylphenylboronic acid (1.2 equivalents), 1-bromo-4-(trifluoromethyl)benzene (1 equivalent), palladium(II) acetate (0.02 equivalents), and a suitable phosphine ligand (e.g., SPhos, 0.04 equivalents) is prepared in a reaction vessel.

  • Solvent and Base: A biphasic solvent system, such as a 3:1 mixture of toluene and water, is added, followed by the addition of a base, typically potassium carbonate (2 equivalents).

  • Reaction Conditions: The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated to reflux (typically 80-100 °C) with vigorous stirring for 12-24 hours.

  • Work-up: After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Crystallization:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Solvent Selection: A solvent in which the compound is moderately soluble at room temperature is chosen. Common solvents include ethanol, methanol, acetone, or mixtures such as dichloromethane/hexane.

  • Procedure: The purified compound is dissolved in a minimal amount of the chosen solvent with gentle heating. The solution is then allowed to cool slowly to room temperature. The vessel is loosely covered to allow for slow evaporation of the solvent over several days to weeks.

  • Crystal Harvesting: Once well-formed crystals appear, they are carefully harvested from the mother liquor and dried.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and structural analysis of substituted biphenyl derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis start Starting Materials (Boronic Acid & Aryl Halide) reaction Suzuki Coupling Reaction (Pd Catalyst, Base) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Biphenyl Derivative purification->product crystallization Crystallization (Slow Evaporation) product->crystallization xray Single-Crystal X-ray Diffraction crystallization->xray structure Crystal Structure Determination xray->structure comparison Comparative Structural Analysis structure->comparison

Caption: Workflow for the synthesis and X-ray crystal structure analysis of biphenyl derivatives.

References

Comparative Analysis of Analytical Techniques for 4'-Trifluoromethyl-biphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various analytical techniques for the characterization and quantification of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde, a key intermediate in pharmaceutical synthesis. The performance of mass spectrometry is compared with alternative methods, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a biphenyl derivative containing a reactive aldehyde group and a trifluoromethyl substituent. This compound is of significant interest in medicinal chemistry and materials science. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices.

Mass Spectrometry Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Electron Ionization (EI) is a common ionization method used in GC-MS for such molecules.

Predicted Fragmentation Pattern

The molecular ion peak (M+) is expected to be prominent due to the stability of the aromatic system. Key fragmentation pathways would likely involve:

  • Loss of a hydrogen radical (-H•): A common fragmentation for aldehydes, leading to a stable acylium ion at [M-1]+.[1]

  • Loss of the formyl radical (-CHO•): Another characteristic fragmentation of aldehydes, resulting in a fragment at [M-29]+.[1]

  • Loss of the trifluoromethyl group (-CF3•): Cleavage of the C-CF3 bond would produce a fragment at [M-69]+.

  • Cleavage of the biphenyl bond: This could lead to fragments corresponding to the individual substituted benzene rings.

Table 1: Predicted Key Mass Fragments for this compound (Molecular Weight: 250.22 g/mol )

m/z (Predicted)Proposed Fragment IonDescription
250[C14H9F3O]+•Molecular Ion (M+)
249[C14H8F3O]+Loss of a hydrogen radical ([M-H]+)
221[C13H9F3]+Loss of the formyl radical ([M-CHO]+)
181[C13H9O]+Loss of the trifluoromethyl radical ([M-CF3]+)
145[C7H4F3]+Trifluoromethylphenyl cation
105[C7H5O]+Benzoyl cation

Comparison of Analytical Techniques

Several analytical techniques can be employed for the analysis of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or purity determination.

Table 2: Comparison of Analytical Techniques

TechniquePrincipleInformation ProvidedAdvantagesLimitations
GC-MS Separation by gas chromatography and detection by mass spectrometry.Molecular weight and structural information from fragmentation patterns.High sensitivity and selectivity; excellent for identification of volatile and semi-volatile compounds.Requires derivatization for non-volatile compounds; thermal degradation of labile compounds can occur.
HPLC-UV Separation by high-performance liquid chromatography and detection by UV-Vis spectroscopy.Quantitative analysis based on UV absorbance; purity assessment.Wide applicability to a range of compounds; non-destructive; robust for quantification.Limited structural information; lower sensitivity compared to MS for identification.
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.Detailed structural elucidation, including connectivity and stereochemistry.Unambiguous structure determination; non-destructive.Lower sensitivity than MS; requires relatively pure samples and larger sample amounts.

Experimental Protocols

GC-MS Analysis Protocol

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

  • Sample Preparation: Dissolve a known amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

    • Injector Temperature: 280 °C

    • Injection Mode: Splitless

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

HPLC-UV Analysis Protocol

This protocol provides a starting point for developing a quantitative HPLC method.

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

NMR Spectroscopy Protocol

This protocol is for obtaining ¹H and ¹³C NMR spectra for structural confirmation.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz or higher.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer Frequency: 100 MHz or higher.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis Sample This compound Dissolution Dissolve in appropriate solvent Sample->Dissolution Dilution Prepare calibration standards (for HPLC/GC) Dissolution->Dilution GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Spectroscopy Dissolution->NMR HPLC HPLC-UV Analysis Dilution->HPLC MS_Data Mass Spectrum & Fragmentation GCMS->MS_Data HPLC_Data Chromatogram & Peak Area HPLC->HPLC_Data NMR_Data NMR Spectrum & Chemical Shifts NMR->NMR_Data

Caption: Experimental workflow for the analysis of this compound.

analytical_comparison cluster_techniques Analytical Techniques cluster_outputs Information Obtained Analyte 4'-Trifluoromethyl- biphenyl-4-carbaldehyde GCMS GC-MS Analyte->GCMS HPLC HPLC-UV Analyte->HPLC NMR NMR Analyte->NMR Structure Structural Information GCMS->Structure High Quantification Quantitative Data GCMS->Quantification Moderate HPLC->Quantification High Purity Purity Assessment HPLC->Purity High NMR->Structure Very High

Caption: Logical relationship between analytical techniques and the information they provide.

References

A Comparative Guide to the Structural Validation of Synthesized 4'-Trifluoromethyl-biphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of synthesized 4'-Trifluoromethyl-biphenyl-4-carbaldehyde. The presented data, experimental protocols, and workflows are intended to assist researchers in confirming the identity, purity, and structural integrity of this important synthetic intermediate.

Spectroscopic Data for Structural Elucidation

The validation of the chemical structure of this compound relies on a combination of spectroscopic methods. The following tables summarize the expected and comparative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Comparative ¹H NMR Spectroscopic Data

Compound Aldehyde Proton (CHO) Aromatic Protons Other Protons
This compound (Expected) ~10.1 ppm (s)~7.7-8.1 ppm (m)-
4-Formylbiphenyl (Comparative) 10.05 ppm (s)[1]7.35-8.05 ppm (m)[1]-
4'-Methyl-4-trifluoromethyl-biphenyl (Comparative) -7.33 (d, J = 8.0 Hz, 2H), 7.64 (d, J = 8.1 Hz, 2H), 7.80 (d, J = 8.3 Hz, 2H), 7.87 (d, J = 8.3 Hz, 2H)[2]2.36 ppm (s, 3H)[2]
4-(Trifluoromethyl)benzaldehyde (Comparative) 10.11 ppm (s)8.02 (d, 2H), 8.14 (d, 2H)-

Table 2: Comparative ¹³C NMR Spectroscopic Data

Compound Carbonyl Carbon (C=O) Aromatic Carbons CF₃ Carbon Other Carbons
This compound (Expected) ~192 ppm~124-148 ppm~124 ppm (q)-
4-Formylbiphenyl (Comparative) 191.7 ppm[1]127.2, 127.6, 128.3, 128.9, 130.1, 135.0, 139.5, 147.0 ppm[1]--
4-Trifluoromethylbiphenyl (Comparative) -124.4 (d, J = 271 Hz), 125.7 (q, J = 3.8 Hz), 127.2, 127.4, 128.2, 129.0, 129.2 (d, J = 32 Hz), 139.7, 144.7 ppm[1]--
4-(Trifluoromethyl)benzaldehyde (Comparative) 192.6 ppm[3]122.7, 124.5, 126.09 (q, J = 3.7 Hz), 130.1, 133.2-133.8 (q), 138.9 ppm[3]--

Table 3: Comparative IR and Mass Spectrometry Data

Technique This compound (Expected) Alternative/Related Compounds' Data
IR Spectroscopy C=O stretch: ~1700 cm⁻¹ (strong)Aromatic C-H stretch: ~3030 cm⁻¹ (medium)C-F stretch: ~1320 cm⁻¹ (strong, characteristic for CF₃)Aromatic C=C stretch: ~1600, 1480 cm⁻¹4-Formylbiphenyl: C=O stretch at ~1700 cm⁻¹.Benzaldehyde: C=O stretch at ~1705 cm⁻¹.4-Nitrobenzaldehyde: C=O stretch at ~1700 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): m/z 250.06Key Fragments: m/z 221 ([M-CHO]⁺), m/z 152 ([M-CF₃-CO]⁺), m/z 76 ([C₆H₄]⁺)4-Formylbiphenyl: M⁺ at m/z 182.4-Trifluoromethylbiphenyl: M⁺ at m/z 222.Benzaldehyde: M⁺ at m/z 106, with major fragments at m/z 105 ([M-H]⁺) and m/z 77 ([C₆H₅]⁺).

Experimental Protocols for Structural Validation

Detailed below are the standard experimental protocols for the key analytical techniques used to validate the structure of synthesized this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR Spectroscopy

    • Instrumentation: A 400 MHz or higher field NMR spectrometer.

    • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • ¹H NMR Acquisition:

      • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Set the spectral width to cover the range of -2 to 12 ppm.

      • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • ¹³C NMR Acquisition:

      • Acquire the spectrum using a proton-decoupled pulse sequence.

      • Set the spectral width to cover the range of 0 to 200 ppm.

      • A sufficient number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to obtain a good spectrum for quaternary carbons and the CF₃ group.

2.2. Infrared (IR) Spectroscopy

  • Fourier-Transform Infrared (FT-IR) Spectroscopy

    • Instrumentation: An FT-IR spectrometer, typically equipped with a diamond attenuated total reflectance (ATR) accessory.

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

    • Acquisition:

      • Collect a background spectrum of the empty ATR crystal.

      • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

      • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

2.3. Mass Spectrometry (MS)

  • Electron Ionization Mass Spectrometry (EI-MS)

    • Instrumentation: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

    • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Analysis:

      • Inject the sample into the GC-MS system. The GC will separate the compound from any volatile impurities before it enters the mass spectrometer.

      • The mass spectrometer will ionize the sample using a standard electron energy of 70 eV.

      • Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Synthesis and Purification Considerations

A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.

  • Typical Suzuki-Miyaura Coupling Protocol:

    • Reactants: 4-Formylphenylboronic acid and 1-bromo-4-(trifluoromethyl)benzene.

    • Catalyst: A palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

    • Base: An aqueous solution of a base like Na₂CO₃ or K₂CO₃.

    • Solvent: A two-phase solvent system, typically an organic solvent like toluene or 1,4-dioxane with water.

    • Procedure: The reactants, catalyst, and base are combined in the solvent system and heated under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC) or GC-MS.

Potential Impurities and Purification:

  • Starting Materials: Unreacted 4-formylphenylboronic acid or 1-bromo-4-(trifluoromethyl)benzene.

  • Homocoupling Products: Biphenyl-4,4'-dicarbaldehyde or 4,4'-bis(trifluoromethyl)biphenyl.

  • Purification: The crude product is typically purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate). Recrystallization from a suitable solvent can also be employed for further purification.

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of synthesized this compound.

G synthesis Synthesis via Suzuki Coupling purification Purification by Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms compare_data Compare Experimental Data with Reference Spectra nmr->compare_data ir->compare_data ms->compare_data structure_confirm Structure Confirmation compare_data->structure_confirm

Caption: Workflow for Synthesis and Structural Validation.

References

Assessing the Metabolic Stability of Compounds with the 4'-(Trifluoromethyl)biphenyl Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, achieving optimal metabolic stability is a critical hurdle. A compound's susceptibility to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. One widely employed strategy to enhance metabolic stability is the incorporation of a trifluoromethyl (CF₃) group at a metabolically labile position. This guide provides a comparative assessment of the metabolic stability of compounds containing the 4'-(trifluoromethyl)biphenyl moiety versus non-fluorinated and other substituted analogs, supported by experimental data and detailed methodologies.

The Impact of 4'-Trifluoromethyl Substitution on Metabolic Stability

The introduction of a trifluoromethyl group to the 4'-position of a biphenyl scaffold can significantly alter a compound's metabolic fate. The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to enzymatic cleavage by CYP450 enzymes that typically mediate oxidative metabolism. By replacing a hydrogen or a methyl group at a site prone to hydroxylation, the trifluoromethyl group can effectively block this metabolic pathway, leading to a more stable compound.

Comparative Metabolic Stability Data

The following table summarizes the expected impact of introducing a 4'-(trifluoromethyl) group on the metabolic stability of a biphenyl-containing compound when compared to its non-fluorinated counterpart.

ParameterUnsubstituted Biphenyl Analog4'-(Trifluoromethyl)biphenyl AnalogRationale
Primary Metabolic Pathway Aromatic hydroxylation, often at the 4'-positionBlocked or significantly reduced 4'-hydroxylationThe strong C-F bond is resistant to CYP450-mediated oxidation.
In Vitro Half-life (t½) ShorterLongerA reduced rate of metabolism leads to a slower clearance of the parent compound.
Intrinsic Clearance (CLint) HigherLowerIntrinsic clearance reflects the metabolic capacity of the liver; blocking a primary metabolic route reduces this value.
Number of Metabolites Potentially higher, with various hydroxylated speciesReduced, as a major metabolic pathway is inhibitedBlocking a primary site of metabolism limits the formation of downstream metabolites.
Case Study: Diarylpyrimidine-Based HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

A study on novel diarylpyrimidine (DAPY) analogs as HIV-1 non-nucleoside reverse transcriptase inhibitors provides a compelling example of the benefits of fluorine substitution on a biphenyl moiety to enhance metabolic stability. The metabolic stability of a lead compound, JK-4b, which contains a dimethyl-biphenyl group, was compared to its fluorinated analog, 5t, in human liver microsomes.

CompoundKey Structural MoietyIn Vitro Half-life (t½) in Human Liver Microsomes (min)
JK-4b Dimethyl-biphenyl14.6
5t Fluorine-substituted biphenyl74.52

The data clearly demonstrates that the introduction of fluorine to the biphenyl ring resulted in an approximately 5-fold increase in the metabolic half-life, highlighting the significant improvement in metabolic stability.

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes, a standard method for evaluating a compound's susceptibility to Phase I metabolism.

In Vitro Liver Microsomal Stability Assay

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

2. Materials and Reagents:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well incubation plates

  • LC-MS/MS system

3. Procedure:

  • Preparation of Working Solutions:

    • Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) in phosphate buffer.

    • Prepare the test compound working solution by diluting the stock solution in phosphate buffer to the final incubation concentration (e.g., 1 µM).

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (k / microsomal protein concentration)

Visualizations

To further clarify the experimental process and the underlying metabolic pathways, the following diagrams are provided.

G cluster_prep Preparation cluster_incub Incubation cluster_analysis Analysis prep_cpd Prepare Test Compound Solution pre_incub Pre-incubate Microsomes and Compound at 37°C prep_cpd->pre_incub prep_mic Prepare Liver Microsome Solution prep_mic->pre_incub prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn pre_incub->start_rxn time_points Incubate and Collect Samples at Time Points (0, 5, 15, 30, 60 min) start_rxn->time_points stop_rxn Terminate Reaction with Cold Acetonitrile + IS time_points->stop_rxn centrifuge Centrifuge to Precipitate Protein stop_rxn->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc Calculate t½ and CLint analyze->calc

Workflow for an in vitro microsomal stability assay.

G cluster_biphenyl Biphenyl Metabolism cluster_tfmb 4'-(Trifluoromethyl)biphenyl Metabolism Biphenyl Biphenyl Metabolite_B 4'-Hydroxybiphenyl (Metabolite) Biphenyl->Metabolite_B Hydroxylation CYP450_B CYP450 (e.g., CYP2C9, CYP1A2) TFMB 4'-(Trifluoromethyl)biphenyl Blocked Metabolism Blocked TFMB->Blocked CYP450_T CYP450 (e.g., CYP2C9, CYP1A2)

Metabolic blocking effect of the trifluoromethyl group.

Conclusion

The strategic incorporation of a 4'-(trifluoromethyl)biphenyl moiety is a highly effective strategy for enhancing the metabolic stability of drug candidates. By blocking a key site of oxidative metabolism, this modification can lead to a longer in vivo half-life, improved bioavailability, and a more predictable pharmacokinetic profile. The in vitro microsomal stability assay is a robust and essential tool for evaluating the impact of such chemical modifications early in the drug discovery process, enabling the selection and optimization of compounds with more favorable drug-like properties.

Safety Operating Guide

Proper Disposal of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde is a critical aspect of laboratory safety and environmental responsibility. This compound, a flammable solid that is toxic if swallowed and can cause skin and eye irritation, requires careful handling and adherence to established disposal protocols.[1] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this halogenated aromatic aldehyde, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The primary hazards associated with this compound are its flammability, acute oral toxicity, and its potential to cause skin and severe eye irritation.[1]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this chemical. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A laboratory coat, with an apron or coveralls as needed.

  • Respiratory Protection: A NIOSH-approved respirator is necessary if there is a risk of dust formation or inhalation.

Step-by-Step Disposal Procedure

The recommended and safest method for the disposal of this compound is through a licensed professional waste disposal service.[2] In-house chemical treatment by untrained personnel is not advised due to the hazardous nature of the compound and the potential for dangerous reactions.

1. Waste Segregation:

  • Halogenated Waste Stream: this compound is a halogenated organic compound. It must be collected in a designated waste container specifically for halogenated organic waste.[3]

  • Avoid Mixing: Never mix halogenated waste with non-halogenated waste.[4] Mixing waste streams can complicate the disposal process and significantly increase disposal costs.[4] Do not mix with other incompatible waste streams, such as acids or bases.

2. Waste Collection and Containerization:

  • Designated Container: Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5] All constituents and their approximate percentages should be listed.

  • Solid Waste: Collect the solid chemical directly into the designated container, avoiding the creation of dust.

  • Contaminated Materials: Any materials contaminated with the compound, such as gloves, weighing paper, or absorbent pads, should also be placed in the same hazardous waste container.

  • Container Sealing: Keep the waste container securely sealed when not in use to prevent the release of vapors.

3. Storage of Hazardous Waste:

  • Designated Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.

  • Secondary Containment: The container should be placed in secondary containment to prevent spills.

  • Away from Incompatibles: Ensure the storage area is away from heat, ignition sources, and incompatible materials.

4. Arranging for Disposal:

  • Contact a Licensed Service: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.

  • Provide Information: Be prepared to provide the waste disposal service with the full chemical name and any other relevant hazard information from the SDS.

  • Follow Regulations: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Quantitative Data Summary

For the safe handling and disposal of this compound, it is crucial to be aware of its hazard classifications. The following table summarizes this information based on available Safety Data Sheets.

Hazard ClassificationDescription
Flammable Solid Category 1
Acute Toxicity (Oral) Category 3 or 4 (Toxic or Harmful if swallowed)
Skin Irritation Category 2 (Causes skin irritation)
Serious Eye Damage Category 1 (Causes serious eye damage)
Specific Target Organ Toxicity Category 3 (May cause respiratory irritation)

Data sourced from multiple safety data sheets.[1][2]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal start Start: Have 4'-Trifluoromethyl- biphenyl-4-carbaldehyde waste ppe Wear Appropriate PPE start->ppe segregate Segregate as Halogenated Waste ppe->segregate collect Collect in Labeled, Compatible Container segregate->collect store Store in Designated Area with Secondary Containment collect->store contact Contact Licensed Waste Disposal Service store->contact end End: Waste Collected by Professional Service contact->end

References

Personal protective equipment for handling 4'-Trifluoromethyl-biphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 4'-Trifluoromethyl-biphenyl-4-carbaldehyde (CAS No. 90035-34-0). Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationPurpose
Eye Protection Chemical splash goggles or a face shield worn over safety glasses. Must meet ANSI Z87.1 standards.[1]Protects against dust particles, splashes, and vapors which can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult manufacturer's compatibility chart. Double-gloving is recommended for extended handling.Prevents skin contact, which can cause irritation.[2]
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. Long pants and closed-toe shoes are mandatory.[3]Protects skin from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area such as a chemical fume hood is required. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2]Prevents inhalation of dust or vapors, which may cause respiratory irritation.[2]

Operational Plan: Step-by-Step Handling Procedures

The following workflow ensures the safe handling of this compound during routine laboratory procedures.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe 1. Don appropriate PPE prep_hood 2. Verify fume hood functionality prep_ppe->prep_hood prep_materials 3. Assemble all necessary equipment and reagents prep_hood->prep_materials prep_sds 4. Review Safety Data Sheet (SDS) prep_materials->prep_sds handling_weigh 5. Weigh the compound in the fume hood prep_sds->handling_weigh handling_transfer 6. Carefully transfer the compound to the reaction vessel handling_weigh->handling_transfer handling_dissolve 7. Add solvent and dissolve handling_transfer->handling_dissolve cleanup_decontaminate 8. Decontaminate work surfaces handling_dissolve->cleanup_decontaminate cleanup_ppe 9. Remove and dispose of PPE correctly cleanup_decontaminate->cleanup_ppe cleanup_wash 10. Wash hands thoroughly cleanup_ppe->cleanup_wash disposal_collect 11. Collect all waste in a labeled, sealed container cleanup_wash->disposal_collect disposal_store 12. Store waste in a designated area disposal_collect->disposal_store disposal_request 13. Arrange for professional disposal disposal_store->disposal_request

Figure 1. A step-by-step workflow for the safe handling and disposal of the compound.

Experimental Protocols:

  • Weighing and Transferring:

    • Perform all operations within a certified chemical fume hood to minimize inhalation exposure.

    • Use a tared, clean, and dry weighing paper or boat.

    • Gently tap the container to dispense the desired amount of the solid compound. Avoid creating dust.

    • To transfer, carefully fold the weighing paper and guide the solid into the receiving vessel. A spatula can be used to aid the transfer.

    • Rinse the weighing paper and spatula with the reaction solvent to ensure a complete transfer of the compound.

  • Decontamination of Surfaces:

    • In case of a small spill, absorb the solid with a dry, inert material (e.g., vermiculite, sand).

    • Wipe the contaminated surface with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol) to remove any remaining residue.

    • Follow up with a wash using soap and water.

    • All cleaning materials must be collected as hazardous waste.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Collection:

    • All solid waste, including contaminated PPE (gloves, etc.), weighing papers, and absorbent materials from spills, must be collected in a clearly labeled, sealed, and chemically compatible waste container.

    • Unused or excess material should be disposed of as hazardous chemical waste. Do not attempt to wash it down the drain.

    • Solutions containing this compound should be collected in a separate, labeled liquid waste container.

  • Waste Storage:

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[4]

  • Disposal Procedure:

    • Waste disposal must be handled by a licensed hazardous waste disposal company.[5] Follow all local, state, and federal regulations for chemical waste disposal.

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Puncture the container to prevent reuse before disposal.

Emergency Procedures

Immediate and appropriate action is vital in an emergency.

Emergency SituationFirst Aid / Response
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If irritation persists, seek medical attention.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
Inhalation Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Spill For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team. Ensure the area is well-ventilated. Avoid breathing dust or vapors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.